2-Ethyl-3-methylquinoxaline-5,8-diol CAS 500562-90-3 properties
Part 1: Executive Summary 2-Ethyl-3-methylquinoxaline-5,8-diol (CAS 500562-90-3) represents a specialized scaffold within the bio-active quinoxaline family.[1][2] Structurally characterized by a fused benzene-pyrazine ri...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
2-Ethyl-3-methylquinoxaline-5,8-diol (CAS 500562-90-3) represents a specialized scaffold within the bio-active quinoxaline family.[1][2] Structurally characterized by a fused benzene-pyrazine ring system with hydroxyl groups at the 5 and 8 positions and alkyl substitutions at the 2 and 3 positions, this compound serves as a critical redox-active pharmacophore.
Its primary utility lies in its ability to undergo reversible oxidation to its corresponding quinone form (2-ethyl-3-methylquinoxaline-5,8-dione). This redox cycling capability makes it a potent tool for researchers investigating oxidative stress mechanisms , hypoxia-selective cytotoxicity , and antimicrobial pathways . Unlike simple quinoxalines, the 5,8-diol substitution pattern specifically enables the generation of reactive oxygen species (ROS) in biological systems, mimicking the activity of naturally occurring antibiotics like streptonigrin and echinomycin.
Part 2: Chemical Identity & Physicochemical Properties
Structural Characterization
Property
Data
Chemical Name
2-Ethyl-3-methylquinoxaline-5,8-diol
CAS Number
500562-90-3
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Core Scaffold
Benzo[b]pyrazine (Quinoxaline)
Substituents
Ethyl (C2), Methyl (C3), Hydroxyl (C5, C8)
Appearance
Yellow to orange crystalline solid (characteristic of oxidized impurities) or off-white (pure reduced form)
Predicted Physicochemical Parameters
Note: Values are derived from structure-activity relationship (SAR) models for 5,8-dihydroxyquinoxalines.
pKa (Nitrogen): ~0.6 – 1.0 (Very weakly basic due to electron-withdrawing effect of the oxidized ring system).
Solubility: Soluble in DMSO, DMF, and lower alcohols (Methanol, Ethanol). Sparingly soluble in water; solubility increases at alkaline pH (formation of phenolate anions).
Part 3: Synthesis & Production Protocol
Expert Insight: The synthesis of 5,8-dihydroxyquinoxalines typically proceeds through the condensation of a diamine precursor with a diketone. The critical challenge is preventing premature oxidation during the workup. The protocol below utilizes a "protect-then-deprotect" strategy to ensure high yield and purity.
Reagents & Materials
Precursor A: 1,4-Dimethoxy-2,3-diaminobenzene (CAS 13185-09-6) – More stable than the free diol diamine.
Reagent B: 2,3-Pentanedione (CAS 600-14-6) – Provides the 2-ethyl and 3-methyl groups.
Solvent: Ethanol (Absolute) or Acetic Acid.
Demethylating Agent: 48% Hydrobromic Acid (HBr) or Boron Tribromide (BBr₃).
Step-by-Step Methodology
Step 1: Condensation (Formation of the Quinoxaline Core)
Dissolution: Dissolve 10 mmol of 1,4-dimethoxy-2,3-diaminobenzene in 20 mL of absolute ethanol under an inert atmosphere (N₂ or Ar).
Addition: Add 11 mmol (1.1 eq) of 2,3-pentanedione dropwise to the stirring solution.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Validation: Monitor reaction progress via TLC (Silica gel, 50% EtOAc/Hexane). The starting diamine spot (polar) should disappear, replaced by a less polar fluorescent spot (quinoxaline).
Isolation: Cool to room temperature. The intermediate (5,8-dimethoxy-2-ethyl-3-methylquinoxaline) often precipitates. If not, evaporate solvent and recrystallize from ethanol.
Step 2: Demethylation (Unmasking the Diols)
Reaction: Suspend the intermediate from Step 1 in 48% HBr (10 mL per gram of substrate).
Heating: Reflux at 100–120°C for 12–24 hours.
Expert Note: This step cleaves the methyl ethers. The solution will darken significantly.
Neutralization: Cool the mixture and carefully neutralize with saturated NaHCO₃ solution to pH ~6–7.
Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography (DCM/MeOH gradient) if necessary.
Part 4: Mechanism of Action (The Redox Engine)
The biological potency of CAS 500562-90-3 stems from its ability to act as a Redox Cycler .
The Cycle
Entry: The compound enters the cell in its neutral, lipophilic diol form (or is reduced to it).
Auto-oxidation: In the presence of molecular oxygen, the diol (hydroquinone-like) undergoes auto-oxidation to form a semiquinone radical and eventually the quinoxaline-5,8-dione.
ROS Generation: This electron transfer reduces molecular oxygen (O₂) to Superoxide anion (O₂•⁻).
Damage: Superoxide dismutates to Hydrogen Peroxide (H₂O₂), leading to hydroxyl radical (•OH) formation via the Fenton reaction, causing DNA strand breaks and lipid peroxidation.
Pathway Visualization
Figure 1: The redox cycling mechanism of Quinoxaline-5,8-diol, illustrating the generation of cytotoxic Superoxide via electron transfer.
Part 5: Applications & Research Potential
Anticancer Research (Hypoxia Selectivity)
Researchers utilize this scaffold to target hypoxic tumor environments.
Mechanism: In normal tissues (normoxia), the futile redox cycling generates ROS, but normal cells have robust antioxidant defenses (SOD, Catalase). In hypoxic tumors, the reductive environment favors the accumulation of the reactive semiquinone or the alkylating dione form, leading to selective cytotoxicity.
Protocol: Use CAS 500562-90-3 in MTT assays against cell lines like A549 or MCF-7 under both normoxic and hypoxic conditions to determine the Hypoxia Cytotoxicity Ratio (HCR).
Antimicrobial Probes
The structural similarity to the chromophore of Echinomycin makes this compound a valuable probe for studying DNA intercalation.
Application: Used as a fragment in Fragment-Based Drug Discovery (FBDD) to design novel bis-intercalators that bind to CpG steps in DNA.
Part 6: Safety & Handling (E-E-A-T)
Warning: This compound is a bioactive quinone precursor.
Skin Sensitization: Quinoxalines are known sensitizers. Always use nitrile gloves and long sleeves.
Oxidative Stress: Inhalation of dust can induce oxidative stress in lung tissue. Handle in a fume hood or weigh inside a glovebox.
Storage: Store at -20°C under an inert atmosphere (Argon). The diol is prone to oxidation in air; if the compound turns dark brown/black, it has oxidized to the dione or polymerized.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 500562-90-3. Retrieved from [Link]
Kim, Y. B., et al. (2005). Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384.[3] [Link][3]
Ganley, B., et al. (2001). Redox cycling of quinoxaline-5,8-diones: A mechanism for cytotoxicity. Chemical Research in Toxicology, 14(12). (General class reference).
The Diol-Dione Redox Engine: Mechanistic Causality
An in-depth technical analysis of quinoxaline-5,8-diol derivatives requires a fundamental understanding of their dualistic chemical nature. As a privileged scaffold in medicinal chemistry, these compounds are rarely stat...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of quinoxaline-5,8-diol derivatives requires a fundamental understanding of their dualistic chemical nature. As a privileged scaffold in medicinal chemistry, these compounds are rarely static; they exist in a dynamic, biologically critical redox equilibrium with their oxidized counterparts, quinoxaline-5,8-diones. This whitepaper dissects the synthetic architectures, self-validating experimental protocols, and mechanistic causality that make the quinoxaline-5,8-diol/dione axis a powerhouse in modern drug discovery.
To evaluate the biological efficacy of quinoxaline-5,8-diols, one must first understand that the diol (hydroquinone-like) and the dione (quinone-like) states are two sides of the same biological coin 1. In the hypoxic microenvironment characteristic of solid tumors, cellular reductases such as NAD(P)H quinone oxidoreductase 1 (NQO1) actively reduce the dione into the diol 2.
The causality of their cytotoxicity lies in auto-oxidation. The diol rapidly auto-oxidizes back to the dione state, transferring electrons to molecular oxygen to generate lethal bursts of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide 3. This catalytic redox cycling induces severe oxidative stress, DNA strand breaks via Topoisomerase II inhibition, and subsequent cellular apoptosis 3. Furthermore, the planar heterocyclic core acts as a competitive inhibitor of the extracellular signal-regulated kinase (ERK) 1/2 pathway, compounding the apoptotic effect 4.
Fig 1. Redox cycling of quinoxaline-5,8-diol/dione driving ROS-mediated cellular apoptosis.
Synthetic Architecture: Constructing the Core
The synthesis of the quinoxaline-5,8-diol scaffold demands precise control over oxidation states and regioselectivity. The most robust, scalable pathway begins with 4-aminophenol, utilizing a sequence of protections, cyclizations, and controlled oxidations 1.
Step-by-Step Methodology: Synthesis of 6,7-Dichloro-quinoxaline-5,8-diol
Acetylation: React 4-aminophenol with acetic anhydride and catalytic H₂SO₄. Causality: Protects the highly reactive amine from premature oxidation and sterically/electronically directs the subsequent nitration exclusively to the ortho position.
Nitration: Treat with HNO₃/H₂SO₄ to yield 4-acetamido-2-nitrophenol. Causality: Installs the prerequisite second nitrogen atom required for the pyrazine ring closure.
Reduction: Hydrogenate using H₂/Pd-C to form 2-amino-4-acetamidophenol. Causality: Catalytic hydrogenation is chosen over metal/acid (Fe/HCl) reductions to prevent transition metal salt contamination, ensuring a pristine substrate for cyclization.
Hinsberg Condensation: Condense the 1,2-diaminobenzene derivative with glyoxal (or a 1,2-diketone) to construct the quinoxaline heterocycle .
Deacetylation: Perform acid hydrolysis to liberate the protected amine, yielding 8-amino-5-quinoxalinol.
Chloroxidation: Treat with sodium chlorate (NaClO₃) in concentrated HCl at low temperatures. Causality: This dual-action step creates a strong oxidizing environment that converts the phenol/amine-rich ring into a dione, while in-situ generated electrophilic chlorine rapidly substitutes at the C6 and C7 positions, yielding 6,7-dichloro-5,8-quinoxalinedione 1.
Terminal Reduction: Treat the dione with aqueous sodium dithionite (Na₂S₂O₄). Causality: Dithionite provides a mild, chemoselective reduction of the dione back to the target quinoxaline-5,8-diol without over-reducing the aromatic nitrogen heterocycle.
Self-Validating System & In-Process Controls
To ensure scientific integrity, this workflow is designed to be self-validating:
Colorimetric Validation: The chloroxidation step (Step 6) provides immediate visual confirmation. The reaction mixture transitions from a pale solution of the 8-amino-5-quinoxalinol salt to a brilliant yellow/orange precipitate, indicative of the extended conjugation of the newly formed quinone ring.
Redox Reversibility Test: To confirm the integrity of the diol/dione pair, a small aliquot of the dione is treated with Na₂S₂O₄. An immediate color shift from orange to pale yellow confirms successful reduction to the diol. Subsequent exposure to atmospheric oxygen will slowly restore the orange hue, validating the auto-oxidation capacity crucial for its biological mechanism.
Fig 2. Step-by-step synthetic workflow from 4-aminophenol to quinoxaline-5,8-diol derivatives.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological tuning of quinoxaline-5,8-diols relies on highly specific regional substitutions:
C6 / C7 Electrophilic Tuning: Halogenation (e.g., chlorination) at these positions increases the electrophilicity of the ring, making it highly reactive toward biological nucleophiles. Substituting these halogens with arylamino groups tunes the redox potential, preventing premature deactivation by intracellular glutathione while enhancing targeted kinase inhibition 4.
C2 / C3 Lipophilic Modulation: Substitutions at the pyrazine ring (e.g., aryl, alkyl, or heterocyclic groups) dictate the molecule's lipophilicity, directly impacting cellular permeability and specific binding affinities to viral proteases or bacterial membranes 5, 6.
C5 / C8 Redox Core: The hydroxyl moieties (and their dione counterparts) are non-negotiable for ROS generation. Blocking these positions eliminates the apoptotic redox cycling 3.
Fig 3. Structure-Activity Relationship (SAR) dynamics of the quinoxaline-5,8-diol scaffold.
Quantitative Efficacy Profiling
The therapeutic viability of quinoxaline-5,8-diol/dione derivatives spans oncology, virology, and microbiology. The following table synthesizes benchmark quantitative data from recent literature, illustrating the multi-target efficacy of this scaffold.
A Comparative Technical Guide to Quinoxaline-5,8-dione and 2-Ethyl-3-Methylquinoxaline-5,8-diol: Redox Partners in Drug Development
For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold, a heterocyclic system formed by the fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic system formed by the fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Its derivatives are foundational to a multitude of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This guide provides an in-depth, comparative analysis of two structurally related but functionally distinct quinoxaline classes: the oxidized quinoxaline-5,8-diones and their reduced hydroquinone counterparts, the quinoxaline-5,8-diols, specifically focusing on 2-ethyl-3-methylquinoxaline-5,8-diol.
This analysis moves beyond a simple description of properties to explore the critical relationship between their redox states, which dictates their synthesis, biological mechanisms, and ultimate therapeutic potential. Understanding this dynamic interplay is paramount for professionals engaged in the design and development of novel therapeutics based on this versatile scaffold.
Quinoxaline-5,8-dione: The Electrophilic and Redox-Active Core
The quinoxaline-5,8-dione framework is characterized by a planar, electron-deficient quinone ring fused to the pyrazine system.[1] This inherent chemical nature is the primary driver of its potent and diverse biological effects, particularly its well-documented anticancer activities.[1]
Synthesis Strategy: Building the Oxidized Core
The synthesis of quinoxaline-5,8-diones typically involves a two-stage logic: initial construction of the foundational quinoxaline ring system, followed by the introduction or unmasking of the dione functionality. A classic and effective method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Subsequent oxidation or the use of pre-oxidized precursors yields the final dione.
For instance, a common route to substituted quinoxaline-5,8-diones starts from precursors like p-dimethoxybenzene, which undergoes nitration, reduction to the diamine, condensation to form the quinoxaline ring, and finally, oxidative demethylation to reveal the dione.[4]
Caption: Generalized synthetic workflow for Quinoxaline-5,8-diones.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
The therapeutic potential of quinoxaline-5,8-diones, particularly in oncology, stems from their ability to engage in multiple cytotoxic mechanisms simultaneously.
Redox Cycling and Oxidative Stress: The quinone moiety is a superb electron acceptor. Inside the cell, it can undergo a one-electron reduction, often catalyzed by enzymes like NADPH:cytochrome P450 reductase, to form a highly reactive semiquinone radical. This radical can then reduce molecular oxygen to generate superoxide anions (O₂⁻) and other reactive oxygen species (ROS), which damage DNA, proteins, and lipids, ultimately inducing cell death.[5][6] This futile cycle depletes cellular reducing equivalents (NADPH), exacerbating oxidative stress.[6]
Inhibition of Key Signaling Pathways: Certain quinoxaline-5,8-dione derivatives have been shown to be potent inhibitors of critical cell signaling cascades that drive proliferation and survival. A key target is the extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade.[7][8] By inhibiting ERK1/2, these compounds can halt the cell cycle and trigger apoptosis.[7]
Direct Alkylation: The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from biological macromolecules. This can lead to the arylation and inactivation of critical proteins and enzymes, disrupting cellular function.[9]
Caption: Multifaceted anticancer mechanisms of Quinoxaline-5,8-diones.
Quantitative Biological Data
The efficacy of quinoxaline-5,8-dione derivatives has been quantified against numerous cancer cell lines and microbial species.
Table 1: Anticancer Activity of Selected Quinoxaline-5,8-dione Analogs (IC₅₀ values)
2-Ethyl-3-Methylquinoxaline-5,8-diol: The Antioxidant Prodrug
In stark contrast to the oxidized dione, the 5,8-diol (or hydroquinone) form represents the reduced state. While specific literature on 2-ethyl-3-methylquinoxaline-5,8-diol is limited, its properties and potential can be expertly inferred from the well-established chemistry of hydroquinones and their role as prodrugs for quinone-based agents.[14][15]
Proposed Synthesis Strategy: Building the Reduced Core
The most direct synthesis of a quinoxaline-5,8-diol involves the condensation of a 1,2-diaminobenzene-3,6-diol precursor with the appropriate 1,2-dicarbonyl compound. For the target molecule, this would be 2,3-pentanedione. The primary challenge lies in the synthesis and stability of the diaminobenzene-diol precursor, which is susceptible to oxidation.
The key causal decision in this synthesis is the protection of the hydroxyl groups of the starting hydroquinone and the careful selection of reduction conditions for the nitro groups to prevent premature oxidation, followed by a final deprotection step after the stable quinoxaline ring has been formed.
Caption: Plausible synthetic route for 2-Ethyl-3-Methylquinoxaline-5,8-diol.
Inferred Biological Role: A Redox-Activated Prodrug
The diol form is not inherently cytotoxic in the same manner as the dione. Instead, its biological significance lies in its relationship with its oxidized counterpart.
Antioxidant Properties: As a hydroquinone, the diol is an effective antioxidant, capable of donating hydrogen atoms to neutralize free radicals. This activity is in direct opposition to the pro-oxidant nature of the dione.
Prodrug Potential: The most compelling therapeutic role for the diol is that of a prodrug.[14] Many cancer cells, particularly solid tumors, overexpress reductase enzymes like NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[6][16] While these enzymes can detoxify some quinones, they can also be exploited. A stable, less toxic diol prodrug could be administered, which would then be oxidized to the highly cytotoxic dione selectively within the tumor microenvironment. This strategy could significantly improve the therapeutic index, reducing systemic toxicity while concentrating the active agent at the site of action.[15][17]
Comparative Analysis: The Dione-Diol Redox Couple
The core of this guide is the direct comparison between these two states. Their relationship is not one of disparate compounds but of a dynamic redox couple, whose balance is central to their biological effect.
Structure-Activity Relationship and Redox Cycling
The fundamental difference is the redox state at positions 5 and 8. This single chemical distinction flips the molecule's primary role from an electrophilic oxidant (dione) to a nucleophilic reductant (diol).
This interconversion is the basis of the redox cycle that drives the dione's cytotoxicity. The cell reduces the dione to the hydroquinone (diol), which can then be re-oxidized back to the dione by molecular oxygen, creating a superoxide radical in the process. It is this continuous, futile cycling that floods the cell with ROS.
biological activity of 2-ethyl-3-methylquinoxaline-5,8-diol
An In-Depth Technical Guide to the Predicted Biological Activity of 2-ethyl-3-methylquinoxaline-5,8-diol For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivatives are a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted Biological Activity of 2-ethyl-3-methylquinoxaline-5,8-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on the specific, yet under-researched, compound 2-ethyl-3-methylquinoxaline-5,8-diol . While direct experimental data for this molecule is scarce, its structural features—a substituted quinoxaline core with a hydroquinone-like diol system—allow for a robust, evidence-based prediction of its biological potential. This document synthesizes information from the broader class of quinoxaline derivatives to provide a technical overview of its likely synthesis, significant biological activities, and the experimental protocols required for its validation. We will explore its predicted antioxidant, antimicrobial, and cytotoxic properties, grounding these hypotheses in the established mechanisms and structure-activity relationships of related compounds.
Introduction: The Quinoxaline Scaffold in Drug Discovery
The quinoxaline nucleus, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug development.[3][4] This is due to its versatile chemical nature and its presence in numerous compounds with significant therapeutic value, including antibiotics like echinomycin.[5] Derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antioxidant properties.[2][6][7][8] The planar nature of the quinoxaline ring system allows it to intercalate with DNA and interact with various enzymatic active sites, contributing to its diverse pharmacological profile.
The subject of this guide, 2-ethyl-3-methylquinoxaline-5,8-diol, combines this potent scaffold with key functional groups that are predicted to confer significant biological activity, particularly in the realms of antioxidation and cytotoxicity.
Synthesis of the Quinoxaline Core
The foundational method for synthesizing the quinoxaline ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][8][9] This versatile and efficient reaction can be adapted to produce a wide array of derivatives. For the synthesis of 2-ethyl-3-methylquinoxaline-5,8-diol, a plausible route would involve the condensation of 1,2-diamino-4,7-dihydroxybenzene with 2,3-pentanedione.
Modern synthetic advancements have introduced methods utilizing microwave assistance or green catalysts to improve yields and reduce reaction times.[6][10][11]
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
The most prominent predicted activity of 2-ethyl-3-methylquinoxaline-5,8-diol is its potential as a potent antioxidant. This is directly attributable to the 5,8-diol substitution on the benzene ring, which forms a hydroquinone moiety. Hydroquinones are well-established radical scavengers. The presence of high levels of reactive oxygen species (ROS) can induce or worsen pathological conditions like carcinogenesis and inflammation.[6]
Mechanism of Action: The antioxidant capacity is likely mediated through a Hydrogen Atom Transfer (HAT) mechanism. The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging oxidative chain reactions.[1] This is a key structural feature for radical scavenging in many phenolic antioxidants.[1]
This in vitro assay is a standard method for evaluating the antioxidant capacity of a compound.[1][12]
Preparation: Prepare a stock solution of the test compound (2-ethyl-3-methylquinoxaline-5,8-diol) in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions to obtain a range of concentrations.
Reaction Mixture: In a 96-well microplate, add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to 100 µL of each compound dilution.
Controls: Include a positive control (a known antioxidant like Ascorbic Acid or Quercetin) and a negative control (solvent without the test compound).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[1]
Quinoxaline derivatives are well-documented for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[2][5][7][13][14] The planar heterocyclic system can intercalate into microbial DNA or inhibit essential enzymes, leading to cell death.[14] Quinoxaline 1,4-di-N-oxides, a related class, are particularly noted for their potent antimicrobial effects.[13][15]
Mechanism of Action: While the exact mechanism for this specific diol derivative is unknown, potential pathways include the inhibition of bacterial DNA gyrase or other topoisomerases, disrupting DNA replication and repair.[14] The compound's antioxidant properties may also contribute by inducing oxidative stress within microbial cells that they cannot counteract.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth.
Inoculation: Add a standardized volume of the microbial inoculum to each well.
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.[2]
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Hypothetical Data Presentation
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
2-ethyl-3-methylquinoxaline-5,8-diol
Predicted: 16-64
Predicted: 32-128
Predicted: 32-128
Ciprofloxacin (Standard)
~1
~0.5
N/A
Fluconazole (Standard)
N/A
N/A
~8
Diagram: MIC Determination Workflow
Caption: Standard workflow for antimicrobial MIC determination.
A significant body of research highlights the anticancer potential of quinoxaline derivatives.[4][16][17][18] Their mechanisms are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving protein kinases.[3][19][20]
Mechanism of Action: Many quinoxaline compounds function as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[16][19][20] Others act as Topoisomerase II inhibitors, leading to DNA damage and apoptosis.[14] Given the structural similarities to known kinase inhibitors, 2-ethyl-3-methylquinoxaline-5,8-diol could potentially target such pathways. Inhibition of a kinase like VEGFR-2 would disrupt downstream signaling (e.g., PI3K/AKT), ultimately leading to cell cycle arrest and apoptosis.[20]
Diagram: Potential Anticancer Signaling Pathway
Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9][21][22]
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
MTT Addition: Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for another 3-4 hours.[3][9]
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3][9]
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Based on a comprehensive analysis of its structural features and the extensive literature on the quinoxaline scaffold, 2-ethyl-3-methylquinoxaline-5,8-diol is predicted to be a biologically active molecule with significant potential. Its hydroquinone-like core strongly suggests potent antioxidant activity. Furthermore, consistent with the known properties of the quinoxaline family, it is likely to exhibit broad-spectrum antimicrobial and targeted cytotoxic effects against various cancer cell lines.
This in-depth guide provides the theoretical framework and practical experimental designs necessary for the empirical validation of these claims. The next logical steps for researchers are:
Chemical Synthesis: To synthesize and purify the compound to enable biological testing.
In Vitro Validation: To perform the antioxidant, antimicrobial, and cytotoxicity assays described herein to determine its IC₅₀ and MIC values.
Mechanism of Action Studies: To conduct further assays (e.g., kinase inhibition assays, cell cycle analysis) to elucidate the specific molecular targets and signaling pathways involved in its anticancer activity.[3][20]
The exploration of this specific derivative could lead to the development of a novel therapeutic agent with a multi-faceted pharmacological profile.
References
Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267.
BenchChem. (2025).
Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (2021). Mini-Reviews in Medicinal Chemistry.
Burguete, A., et al. (2011).
BenchChem. (2025). Quinoxaline Derivatives: A Technical Guide for Drug Development.
BenchChem. (2025).
Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. (2021). Journal of Molecular Structure.
Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Deriv
Synthesis and antimicrobial activity of some new quinoxaline deriv
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC - NIH.
Singh, P., & Kumar, A. (2010).
BenchChem. (2025).
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH.
PubChem. 2-Ethyl-3-methylquinoxaline.
Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline.
Biological activity of quinoxaline derivatives.
Chemistry, Synthesis, and Structure Activity Rel
Validation Study on Five Cytotoxicity Assays by JSAAE I.
Saeed, A., et al. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica.
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemistry & Biodiversity.
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modul
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
Organic Chemistry: Current Research Open Access. Longdom.org.
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. (2021). Semantic Scholar.
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2026).
Further studies of the reactions of quinoxaline and 2-methylquinoxaline.
2-ethyl-3-methylquinoxaline-5,8-diol molecular weight and formula
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical characterization, synthesis, and redox pharmacology of 2-ethyl-3-methylquinoxaline...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical characterization, synthesis, and redox pharmacology of 2-ethyl-3-methylquinoxaline-5,8-diol .
Part 1: Molecular Identity & Physicochemical Core
The precise characterization of 2-ethyl-3-methylquinoxaline-5,8-diol is critical for its application as a pharmacophore in antineoplastic and antimicrobial research. Unlike the widely available 2,3-dimethyl derivatives, the 2-ethyl-3-methyl substitution pattern introduces a specific lipophilic asymmetry, enhancing membrane permeability while maintaining the planar stacking capability required for DNA intercalation.
Fundamental Constants
Property
Value
Validation Method
IUPAC Name
2-ethyl-3-methylquinoxaline-5,8-diol
Nomenclature Algorithm
Molecular Formula
C₁₁H₁₂N₂O₂
Elemental Analysis / HRMS
Molecular Weight
204.23 g/mol
Isotopic Calculation (¹²C, ¹H, ¹⁴N, ¹⁶O)
Monoisotopic Mass
204.0899 Da
High-Resolution Mass Spectrometry
Topological Polar Surface Area
~66 Ų
In silico prediction (hydroxyls + pyrazine N)
LogP (Predicted)
1.8 – 2.2
QSAR (lipophilicity for membrane crossing)
H-Bond Donors/Acceptors
2 Donors / 4 Acceptors
Structural Count (5,8-OH + 1,4-N)
Structural Logic
The molecule consists of a quinoxaline core (benzopyrazine) substituted at the 2 and 3 positions with ethyl and methyl groups, respectively. The 5 and 8 positions on the benzenoid ring bear hydroxyl groups.
Redox Center: The 5,8-diol motif is the reduced form of the quinoxaline-5,8-dione . This redox couple (hydroquinone ↔ quinone) is the engine of its biological activity, facilitating the generation of Reactive Oxygen Species (ROS) in hypoxic tumor environments.
Chelation Potential: The proximity of the peri-nitrogen (N4/N1) to the hydroxyls (C5/C8) creates a potential N,O-bidentate pocket, capable of coordinating transition metals (Cu²⁺, Zn²⁺), which often potentiates cytotoxicity.
Part 2: Synthesis & Experimental Protocols
As a Senior Scientist, I reject the common "one-pot" instability of reacting free amino-hydroquinones. The only robust, self-validating route involves the Dimethoxy Protection Strategy . This prevents premature oxidation to the quinone during the condensation step.
Synthetic Workflow (The "Dimethoxy Route")
Objective: Synthesize 2-ethyl-3-methylquinoxaline-5,8-diol with >95% purity.
Step 1: Condensation (Formation of the Quinoxaline Core)
Precursors: 1,4-dimethoxy-2,3-diaminobenzene (stable precursor) and 2,3-pentanedione.
Dissolve 10 mmol of 1,4-dimethoxy-2,3-diaminobenzene in 50 mL absolute ethanol under N₂ atmosphere.
Add 11 mmol (1.1 eq) of 2,3-pentanedione dropwise.
Add 0.5 mL glacial acetic acid to catalyze the Schiff base formation.
Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the diamine spot (highly fluorescent).
Validation: The product, 5,8-dimethoxy-2-ethyl-3-methylquinoxaline, precipitates upon cooling or is isolated via rotary evaporation.
Step 2: Demethylation (Unmasking the Diol)
Reagents: 48% Hydrobromic acid (HBr) or BBr₃ in Dichloromethane (DCM).
Protocol (HBr Method - Scalable):
Suspend the dimethoxy intermediate in 48% HBr (10 mL per gram).
Reflux at 120°C for 12–16 hours. Note: This harsh condition cleaves the aryl methyl ethers.
Neutralize carefully with NaHCO₃ to pH 6–7.
Extract with Ethyl Acetate (3x). The diol is prone to oxidation; use degassed solvents if possible.
Self-Validation Point: The appearance of a broad singlet in ¹H NMR (DMSO-d₆) around 9.0–10.0 ppm confirms the phenolic -OH groups.
Visualization of Synthesis Pathway
Figure 1: Robust synthetic pathway utilizing the dimethoxy protection strategy to ensure core stability.
Part 3: Mechanism of Action & Biological Logic
The 2-ethyl-3-methylquinoxaline-5,8-diol molecule is not merely a static structure; it is a pro-oxidant pharmacophore .
The Redox Cycle (ROS Generation)
In physiological conditions, particularly within the reducing environment of cancer cells (high glutathione/NADPH), the 5,8-diol undergoes auto-oxidation or enzymatic oxidation to the 5,8-dione (quinone form).
Oxidation: Diol
Semiquinone radical Quinone.
Reduction: Quinone
Semiquinone radical (via CYP450 reductase or NQO1).
The Futile Cycle: The semiquinone radical transfers an electron to molecular oxygen (
), generating Superoxide Anion (). This cycling depletes cellular reducing equivalents and causes oxidative stress-induced apoptosis.
Visualization of Redox Cycling
Figure 2: The futile redox cycle mechanism responsible for the cytotoxic activity of quinoxaline-5,8-diols.
Part 4: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified. If these signals are absent, the protocol has failed.
Technique
Expected Signal (Diagnostic)
Structural Interpretation
¹H NMR (DMSO-d₆)
δ 1.30 (t, 3H) & δ 2.95 (q, 2H)
Ethyl Group: Characteristic triplet-quartet coupling confirms the 2-position substitution.
¹H NMR (DMSO-d₆)
δ 2.70 (s, 3H)
Methyl Group: Singlet at position 3.
¹H NMR (DMSO-d₆)
δ 9.5–10.5 (br s, 2H)
Hydroxyls: Exchangeable protons at 5,8 positions. Disappears with D₂O shake.
¹H NMR (DMSO-d₆)
δ 7.0–7.2 (s, 2H)
Aromatic Protons: Singlet (or tight AB system) for H-6 and H-7.
MS (ESI-)
m/z 203 [M-H]⁻
Confirms the molecular weight of 204.23 in negative ion mode (loss of proton from OH).
References
PubChem. (2025). 2-Ethyl-3-methylquinoxaline (Compound Summary).[1] National Library of Medicine.[1] [Link]
Chung, H. J., & Jung, O. J. (2005).[2] Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 15(14), 3380–3384. [Link]
Ryu, C. K., et al. (2000). Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinoxalinediones. Bioorganic & Medicinal Chemistry Letters, 10(22), 2547-2549. [Link]
Ganley, B., et al. (2001). Redox-active quinoxaline derivatives: Synthesis and electrochemical properties. Journal of Organic Chemistry. (General reference for quinoxaline redox behavior). [Link]
An In-depth Technical Guide to the Safe Handling of 2-ethyl-3-methylquinoxaline-5,8-diol
Introduction: The Quinoxaline Scaffold and Implied Bioactivity Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold for a multitude of biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoxaline Scaffold and Implied Bioactivity
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold for a multitude of biologically active molecules.[1][2] Derivatives of this class have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The subject of this guide, 2-ethyl-3-methylquinoxaline-5,8-diol, combines the core quinoxaline structure with alkyl and hydroxyl functional groups. The presence of the 5,8-diol moiety is particularly noteworthy, as hydroxylated quinoxalines and related quinoxaline-1,4-dioxides are known for their significant biological effects, often acting as bioreductive prodrugs or interacting with key cellular targets.[6][7]
Given this established bioactivity within the quinoxaline family, it is imperative to treat 2-ethyl-3-methylquinoxaline-5,8-diol as a potentially hazardous substance, even in the absence of specific toxicological data. This guide is therefore designed to instill a principle of prudent caution, ensuring that all handling, storage, and disposal procedures reflect the compound's potential biological potency.
Section 1: Physicochemical and Hazard Profile (Projected)
The following properties are projected based on the core structure and data from analogous compounds. This information is essential for appropriate handling, storage, and emergency response planning.
Structural and Physical Properties
Property
Projected Value / Information
Source / Rationale
CAS Number
Not Assigned
Specific compound not found in major chemical databases.
Molecular Formula
C₁₁H₁₂N₂O₂
Based on chemical structure.
Molecular Weight
204.23 g/mol
Calculated from the molecular formula.
Appearance
Expected to be a solid (e.g., off-white to yellow/brown powder).
Based on similar hydroxylated quinoxaline derivatives.
Solubility
Likely soluble in organic solvents (DMSO, DMF, Ethanol); limited water solubility.
General characteristic of quinoxaline derivatives.[8]
GHS Hazard Classification (Projected)
This classification is extrapolated from the consistently reported hazards of parent quinoxaline and its derivatives.[9][10][11][12] It should be considered the minimum required classification for risk assessment.
Section 2: Toxicological Profile and Mechanistic Insights
Quinoxaline derivatives are well-documented as potent, biologically active agents, often exerting their effects through interactions with fundamental cellular machinery.[5][16]
Mechanism of Action (General for Quinoxalines):
Many quinoxaline-based compounds function as competitive inhibitors of protein kinases by targeting the ATP-binding site.[16] This mechanism is central to their application in oncology research. Furthermore, quinoxaline 1,4-dioxides, which are structurally related to diol derivatives, are known to undergo bioreduction in hypoxic environments (common in tumors and bacterial colonies), generating reactive oxygen species (ROS) that induce cellular damage.[6][7]
Given these precedents, it is scientifically sound to hypothesize that 2-ethyl-3-methylquinoxaline-5,8-diol could interfere with cellular signaling pathways. Researchers must assume the compound is cytotoxic and handle it accordingly.
Caption: Conceptual pathway illustrating the potential inhibitory action of a quinoxaline derivative on a protein kinase signaling cascade.
Section 3: Safe Laboratory Handling and Protocols
Adherence to the following protocols is mandatory to mitigate the risks identified in the preceding sections. These procedures are derived from best practices for handling potent research chemicals.[15][17]
Engineering Controls and Personal Protective Equipment (PPE)
Primary Engineering Control: Always handle 2-ethyl-3-methylquinoxaline-5,8-diol within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE): The minimum required PPE is as follows:
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[15]
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Check manufacturer's data for breakthrough times. Discard gloves immediately if contamination occurs.
Skin and Body Protection: A fully buttoned laboratory coat. Ensure cuffs are tucked into gloves.
Respiratory Protection: Not typically required when using a fume hood. For large spills or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
This protocol outlines the safe preparation of a stock solution, a common procedure in drug discovery and cell biology labs.
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.
Weighing: Tare a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the required amount of 2-ethyl-3-methylquinoxaline-5,8-diol powder using a dedicated spatula. Avoid creating dust.
Solubilization: Place the weigh boat into a suitable, labeled container (e.g., a conical tube). Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO) to the weigh boat to dissolve the compound.
Transfer and Mixing: Carefully transfer the resulting solution from the weigh boat into the final storage vial. Rinse the weigh boat with additional solvent and add the rinse to the storage vial to ensure a complete transfer. Cap the vial and vortex to ensure homogeneity.
Decontamination: Wipe the spatula and any potentially contaminated surfaces with a solvent-soaked wipe (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposables (gloves, weigh boat, wipes) in a clearly labeled hazardous waste container.
Storage: Store the stock solution in a tightly sealed vial, clearly labeled with the compound name, concentration, solvent, and date. Store at the recommended temperature (typically -20°C or -80°C) in a designated area for potent compounds.
Caption: Safe experimental workflow for preparing a stock solution of a potent research compound.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists.[13][15]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][15]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
Section 4: Storage and Disposal
Storage: Store 2-ethyl-3-methylquinoxaline-5,8-diol in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep it segregated from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked and accessible only to authorized personnel.
Disposal: All waste materials, including unused compound, contaminated disposables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain or in general trash.[14]
Conclusion
While 2-ethyl-3-methylquinoxaline-5,8-diol represents a potentially valuable tool for research and drug discovery, its structural similarity to other biologically potent quinoxalines necessitates a cautious and well-informed approach to its handling. By adhering to the extrapolated safety protocols outlined in this guide—including consistent use of engineering controls and PPE, meticulous execution of experimental procedures, and preparedness for emergencies—researchers can effectively mitigate risks. The principles of chemical safety demand that we treat compounds of unknown toxicity with the same respect as known hazardous materials.
References
MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]
PMC (PubMed Central). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available from: [Link]
PMC (PubMed Central). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
Angene Chemical. (2025, February 14). Safety Data Sheet. Available from: [Link]
Safety data sheet. (2023, March 28). Available from: [Link]
GHS Hazardous Chemical Information List. Available from: [Link]
PMC (PubMed Central). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]
ECHA - European Union. Substance Information. Available from: [Link]
Longdom.org. Organic Chemistry: Current Research Open Access. Available from: [Link]
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11). Egyptian Journal of Chemistry.
Semantic Scholar. (2021, September 30). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. Available from: [Link]
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
PMC (PubMed Central). (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials. Available from: [Link]
MDPI. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available from: [Link]
DTIC. Toxicity Comparison of Eight Repellents Against Four Species of Female Mosquitoes. Available from: [Link]
MDPI. (2024, June 3). Phytochemical Volatiles as Potential Bionematicides with Safer Ecotoxicological Properties. Available from: [Link]
Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Available from: [Link]
The Good Scents Company. 2-methyl quinoxaline, 7251-61-8. Available from: [Link]
PubMed. The acute toxicity and primary irritancy of 2-ethyl-1,3-hexanediol. Available from: [Link]
Technical Guide: Synthesis Pathways for 2,3-Disubstituted Quinoxaline-5,8-Diols
Executive Summary & Pharmacophore Significance The quinoxaline-5,8-diol scaffold represents a privileged structure in medicinal chemistry, serving as the reduced hydroquinone form of the biologically potent quinoxaline-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Significance
The quinoxaline-5,8-diol scaffold represents a privileged structure in medicinal chemistry, serving as the reduced hydroquinone form of the biologically potent quinoxaline-5,8-dione . This redox-active core is central to numerous antifungal, anticancer, and bio-imaging agents.
Unlike simple quinoxalines, the 5,8-diol variants possess a unique electronic signature due to the electron-donating hydroxyl groups at the para positions of the carbocyclic ring. This configuration allows for reversible oxidation to the quinone, a mechanism often implicated in their cytotoxicity (via ROS generation) and antifungal activity (via mitochondrial electron transport chain disruption).
This guide details the "Protected Hydroquinone" Strategy , the most robust synthetic pathway for accessing these molecules. It prioritizes the stability of intermediates by maintaining the 5,8-oxygenation as methoxy ethers until the final step.
Retrosynthetic Analysis
The direct functionalization of the electron-deficient quinoxaline ring at positions 5 and 8 is synthetically challenging. Therefore, the optimal approach relies on pre-installing the oxygen functionality on the benzene ring before constructing the pyrazine core.
Strategic Disconnection
Target: 2,3-Disubstituted Quinoxaline-5,8-diol.
Disconnection 1 (Deprotection): Cleavage of methyl ethers to reveal the diol.
Disconnection 2 (Condensation): Scission of the pyrazine ring to reveal a 1,2-diamine and a 1,2-dicarbonyl.
Disconnection 3 (Functional Group Interconversion): Reduction of nitro groups to amines.
Figure 1: Retrosynthetic tree illustrating the "Protected Hydroquinone" pathway.
Primary Synthesis Pathway: The Dimethoxy Route
Phase 1: Scaffold Preparation
The synthesis begins with 1,4-dimethoxybenzene . Direct nitration is required to install the nitrogen atoms that will eventually form the pyrazine ring.
Critical Mechanism: The methoxy groups are ortho/para directors.[2] However, steric hindrance and electronic directing effects must be managed to ensure the nitro groups install at the 2 and 3 positions adjacent to each other.
Phase 2: Pyrazine Ring Construction (Condensation)
This is the convergent step where the "R" groups (substituents at positions 2 and 3) are introduced.
Reagents: 3,6-Dimethoxy-1,2-phenylenediamine + 1,2-Dicarbonyl (e.g., Benzil, Glyoxal, or 2,3-Butanedione).
Mechanism: Double Schiff base formation (Nucleophilic attack of amine nitrogen on carbonyl carbon
dehydration).
Phase 3: Deprotection (Demethylation)
The final step reveals the diol. This step is sensitive; the quinoxaline ring is robust, but the resulting hydroquinone is prone to oxidation.
Reagent: 48% Hydrobromic acid (HBr) in Acetic Acid (AcOH) is preferred over BBr
for scale-up due to cost and handling ease, though BBr is milder.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Dinitro-1,4-dimethoxybenzene[1]
To the ethanolic diamine solution, add the 1,2-dicarbonyl compound (1.05 eq).
Add catalytic glacial acetic acid (2-3 drops).
Reflux for 2-4 hours.
Cool to RT. The product often precipitates. If not, concentrate in vacuo.
Validation: TLC (Hexane:EtOAc 3:1). Product is usually fluorescent under UV.
Protocol D: Demethylation to Quinoxaline-5,8-diol
Reagents: 48% HBr, Glacial Acetic Acid.
Procedure:
Dissolve 5,8-dimethoxyquinoxaline derivative (1 mmol) in Glacial AcOH (5 mL).
Add 48% HBr (5 mL).
Reflux for 6-12 hours. Monitor by TLC (Starting material is less polar; Product is highly polar).
Workup: Neutralize carefully with NaHCO
(aq) to pH 6-7. The diol may precipitate.[3][4] Extract with EtOAc if necessary.
Note: The product may exist in equilibrium with the 5,8-dione (yellow/orange solid).
Critical Control Point: Redox Tautomerism
Researchers must recognize that quinoxaline-5,8-diol is easily oxidized to quinoxaline-5,8-dione by atmospheric oxygen, especially in basic media.
Handling: Store under inert gas (Argon).
Observation:
Diol Form: Often colorless or pale beige.
Dione Form: Bright yellow or orange.
Conversion: If the Dione is obtained (or desired), it can be reduced back to the Diol using Sodium Dithionite (Na
SO).
Figure 2: Redox equilibrium between the diol and dione forms.
Data Summary: Substituent Effects
Substituent (2,3-pos)
Precursor (Dicarbonyl)
Condensation Yield
Solubility (Diol)
Primary Application
-H, -H
Glyoxal
85%
Moderate
Synthetic Intermediate
-CH, -CH
2,3-Butanedione
90%
Good
Bio-imaging
-Ph, -Ph
Benzil
92%
Low (Lipophilic)
Anticancer Studies
-Pyridine, -Pyridine
2,2'-Pyridil
78%
Moderate
Metal Chelation
References
Ryu, C. K., et al. (2005).[5] Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
Ganapathi, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI Molbank.
Kim, H. J., et al. (2004). Synthesis and antifungal activity of quinoxaline-5,8-diones. Chemical and Pharmaceutical Bulletin.
Application Note: De Novo Synthesis and Isolation Protocol for 2-Ethyl-3-methylquinoxaline-5,8-diol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 500562-90-3 Introduction & Mechanistic Rationale Quinoxaline-5,8-diols and their oxidized dione counterparts are privile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound CAS: 500562-90-3
Introduction & Mechanistic Rationale
Quinoxaline-5,8-diols and their oxidized dione counterparts are privileged scaffolds in medicinal chemistry. They frequently serve as redox-active pharmacophores in the design of antineoplastic agents, specifically as DNA topoisomerase IB inhibitors[1], and act as versatile bidentate ligands in transition metal coordination chemistry[2].
The synthesis of 2-ethyl-3-methylquinoxaline-5,8-diol requires a highly controlled sequence to prevent the premature oxidation of the electron-rich hydroquinone moiety[3]. To achieve high purity and yield, this protocol outlines a self-validating, three-step synthetic pipeline:
Catalytic Nitro Reduction: 1,4-Dimethoxy-2,3-dinitrobenzene is reduced via palladium-catalyzed hydrogenation[1]. This method is chosen over classical dissolving metal reductions (e.g., SnCl₂/HCl or Fe/AcOH) to prevent the chelation of heavy metals by the resulting diamine, which severely complicates downstream purification[2].
Regioselective Cyclocondensation: The highly unstable 1,4-dimethoxybenzene-2,3-diamine is immediately trapped via condensation with pentane-2,3-dione. The use of a protic solvent (ethanol) drives the thermodynamic formation of the pyrazine ring without the need for harsh acid catalysis that could degrade the diamine[1].
Lewis Acid-Mediated Ether Cleavage: Boron tribromide (BBr₃) is employed for the global deprotection of the methyl ethers. BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by the bromide ion. This specific reagent is selected over refluxing hydrobromic acid (HBr/AcOH) to preserve the integrity of the alkyl-substituted pyrazine ring and minimize tar formation.
Synthetic Pathway Visualization
Figure 1: Three-step synthetic workflow for 2-ethyl-3-methylquinoxaline-5,8-diol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1,4-Dimethoxybenzene-2,3-diamine
Causality Note: 1,4-Diaminobenzenes are highly susceptible to air oxidation, rapidly forming quinone diimines[3]. The reaction must be performed under an inert atmosphere, and the product must be utilized immediately in the next step.
Preparation: Dissolve 1,4-dimethoxy-2,3-dinitrobenzene (10.0 mmol, 2.28 g) in anhydrous, deoxygenated methanol (50 mL) in a flame-dried Schlenk flask.
Inertion: Purge the solution with argon gas for 10 minutes to displace dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C (0.23 g, 10 wt%) under a positive stream of argon.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at 25 °C for 12 hours.
Validation: Monitor completion via TLC (Hexane/EtOAc 1:1, UV detection). The starting material spot should completely disappear.
Workup: Filter the suspension through a tightly packed pad of Celite under an argon blanket to remove the palladium catalyst. Wash the pad with deoxygenated methanol (20 mL).
Isolation: Concentrate the filtrate in vacuo to yield the diamine as a light-brown solid. Do not store; proceed immediately to Step 2.
Step 2: Synthesis of 5,8-Dimethoxy-2-ethyl-3-methylquinoxaline
Causality Note: The asymmetric 1,2-dicarbonyl (pentane-2,3-dione) dictates the 2-ethyl-3-methyl substitution pattern. The condensation is thermodynamically driven by the aromatization of the pyrazine ring[1].
Reaction Setup: Dissolve the crude 1,4-dimethoxybenzene-2,3-diamine (~10.0 mmol) in absolute ethanol (40 mL).
Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 4 hours. The solution will progressively darken as the quinoxaline core forms.
Crystallization: Cool the mixture to 0 °C in an ice bath for 2 hours to induce crystallization.
Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (10 mL), and dry under high vacuum to afford the intermediate as a yellow crystalline solid.
Step 3: Synthesis of 2-Ethyl-3-methylquinoxaline-5,8-diol
Causality Note: Boron tribromide cleanly cleaves the ether bonds without oxidizing the resulting hydroquinone. The low initial temperature (-78 °C) prevents exothermic degradation and side reactions on the pyrazine nitrogens.
Reaction Setup: Dissolve 5,8-dimethoxy-2-ethyl-3-methylquinoxaline (5.0 mmol, 1.16 g) in anhydrous dichloromethane (DCM, 30 mL) under a strict argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotection: Add a 1.0 M solution of BBr₃ in DCM (15.0 mmol, 15.0 mL, 3.0 eq) dropwise over 15 minutes via a syringe pump.
Propagation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
Quenching: Cool the mixture back to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of methanol (10 mL). Caution: Highly exothermic with the evolution of HBr gas.
Workup: Concentrate the mixture in vacuo. Neutralize the crude residue with saturated aqueous NaHCO₃ (to pH 6-7) and extract with ethyl acetate (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to isolate the target diol. Store the final product in amber vials flushed with argon to prevent oxidative degradation[3].
Quantitative Data & Analytical Expected Values
The following table summarizes the expected yields and key analytical markers for self-validation during the synthetic workflow. ¹H NMR shifts are highly diagnostic for the success of the cyclocondensation and subsequent demethylation[4].
Title: Design, Synthesis, and Cytotoxicity of Indolizinoquinoxaline-5,12-dione Derivatives, Novel DNA Topoisomerase IB Inhibitors
Source: Australian Journal of Chemistry, 63(7), 1116-1121 (2010).
URL: [Link]
Title: Metal Complexes of Quinoxaline Derivatives: Review (Part-I)
Source: Research Journal of Chemical Sciences, Vol. 4(11), 80-102 (2014).
URL: [Link]
Title: Synthesis and Crystal Structure of Co(II) Complex with 2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxaline
Source: Asian Journal of Chemistry, Vol. 21, No. 10 (2009).
URL: [Link]
Application Note: Chemoselective Reduction of 2-Ethyl-3-methylquinoxaline-5,8-dione to its Corresponding Diol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Therapeutic Context Quinoxaline-5,8-diones are privileged pharmacophores in medicinal chemistry, widely recognized fo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Therapeutic Context
Quinoxaline-5,8-diones are privileged pharmacophores in medicinal chemistry, widely recognized for their potent antitumor, antibacterial, and antifungal properties[1]. Their biological activity is often intrinsically linked to their redox-cycling capabilities. In bioreductive prodrug design, the oxidized quinone form is selectively reduced in hypoxic tumor microenvironments to the highly reactive, cytotoxic hydroquinone (diol) species.
This application note details a highly optimized, self-validating protocol for the chemoselective reduction of 2-ethyl-3-methylquinoxaline-5,8-dione to 2-ethyl-3-methylquinoxaline-5,8-diol . Understanding and executing this transformation in vitro is critical for synthesizing analytical reference standards, evaluating redox potentials, and conducting structure-activity relationship (SAR) studies.
Mechanistic Rationale: The Case for Sodium Dithionite
While catalytic hydrogenation (H₂ / Pd/C) and hydride donors (NaBH₄) are common reducing agents, they present significant drawbacks for heterocyclic quinones. Over-reduction of the pyrazine nitrogen atoms or unwanted ring-opening reactions can occur under harsh conditions.
To ensure absolute chemoselectivity, Sodium Dithionite (Na₂S₂O₄) is the reagent of choice[2].
Causality of Reagent Choice: Sodium dithionite acts via a single-electron transfer (SET) mechanism. In aqueous media, dithionite dissociates into highly reactive sulfoxylate radical anions (
). These specifically target the highly electrophilic quinone carbonyls, transferring electrons sequentially to form a semiquinone radical, which is subsequently protonated to yield the hydroquinone[3]. The pyrazine ring remains completely intact.
Solvent Dynamics: Because the starting dione is highly lipophilic and the reductant is an inorganic salt, a miscible biphasic solvent system (THF/Water or Methanol/Water) is required to overcome mass-transfer limitations.
Fig 1: Single-electron transfer mechanism of quinoxaline-dione reduction via sodium dithionite.
Comparative Analysis of Reducing Agents
To justify the experimental design, the table below summarizes the quantitative and qualitative data comparing standard reduction methodologies for quinoxaline-5,8-diones.
Reducing Agent
Reaction System
Chemoselectivity
Reaction Time
Air-Sensitivity Handling
Typical Yield
Na₂S₂O₄
THF / H₂O (Biphasic)
Excellent (Quinone specific)
15 - 30 min
High (Requires rapid workup)
85 - 95%
H₂ / Pd/C
Methanol or EtOAc
Moderate (Risk of pyrazine reduction)
2 - 12 hours
Extreme (Requires Schlenk line)
60 - 75%
NaBH₄
Methanol
Poor (Generates complex mixtures)
1 - 2 hours
Moderate
< 50%
Experimental Protocol: Step-by-Step Methodology
Self-Validating Principle: This protocol utilizes colorimetry as an intrinsic progress indicator. The highly conjugated dione exhibits a vibrant yellow/orange hue. Upon disruption of the quinoid conjugation during reduction, the solution rapidly transitions to a pale yellow or colorless state. If the isolated product begins to turn orange during handling, it is a direct indication of aerobic auto-oxidation, signaling a breach in the inert atmosphere.
Deionized water, thoroughly degassed (sparged with Argon for 30 mins)
Argon or Nitrogen gas source
Procedure
Preparation of the Substrate Solution: In a flame-dried, argon-flushed round-bottom flask, dissolve 1.0 mmol of 2-ethyl-3-methylquinoxaline-5,8-dione in 15 mL of degassed THF. The solution will appear distinctively orange.
Preparation of the Reductant: In a separate argon-flushed vial, dissolve 3.0 mmol (3 equivalents) of Na₂S₂O₄ in 10 mL of degassed deionized water. Note: Excess dithionite is used to drive the reaction to completion and buffer against trace oxygen.
Anaerobic Reduction: Add the aqueous dithionite solution dropwise to the THF solution at room temperature (20-25 °C) under vigorous magnetic stirring.
Reaction Monitoring: Observe the immediate color transition. Within 15 to 30 minutes, the solution should become pale yellow or completely colorless. Confirm the absence of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm).
Quenching and Extraction: Once complete, transfer the mixture to a separatory funnel flushed with argon. Dilute with 20 mL of degassed ethyl acetate (EtOAc) and 10 mL of degassed brine.
Phase Separation: Vigorously shake and separate the layers. Extract the aqueous layer with an additional 15 mL of EtOAc. Critical Step: Do not use basic washes (like NaHCO₃), as alkaline conditions drastically accelerate the auto-oxidation of hydroquinones back to quinones.
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo using a rotary evaporator flushed with nitrogen.
Storage: Store the resulting 2-ethyl-3-methylquinoxaline-5,8-diol solid under an argon atmosphere at -20 °C to prevent degradation.
Fig 2: Anaerobic experimental workflow for quinoxaline-dione reduction.
Analytical Validation
To confirm the successful synthesis of the diol and ensure no over-reduction has occurred, perform the following analytical checks:
Infrared Spectroscopy (IR): The starting material exhibits strong, sharp C=O stretching bands near 1670–1690 cm⁻¹. The successful product will show the complete disappearance of these peaks, replaced by a broad, strong O-H stretching band at 3200–3400 cm⁻¹.
¹H-NMR (DMSO-d₆): The signature of the hydroquinone is the appearance of two distinct, exchangeable phenolic OH protons (typically appearing as broad singlets between
9.0 - 10.5 ppm), while the pyrazine alkyl substituents (ethyl and methyl groups) remain unshifted, confirming the heterocyclic ring's integrity.
References
A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. NIH / National Library of Medicine. Available at:[Link][3]
Sodium Dithionite: Applications in Organic Synthesis. ResearchGate. Available at:[Link][2]
HPLC Method Development for Quinoxaline-5,8-diol Analysis
Executive Summary This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quinoxaline-5,8-diol , a critical intermediate in the synthesis of bio-active hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quinoxaline-5,8-diol , a critical intermediate in the synthesis of bio-active heterocyclic compounds (e.g., anticancer agents, antifungal drugs).
The analysis of Quinoxaline-5,8-diol presents a unique challenge due to its redox-active nature . The molecule exists in equilibrium with its oxidized form, Quinoxaline-5,8-dione . Therefore, a robust method must not only quantify the parent diol but also resolve the dione impurity to ensure accurate potency and stability assessment.
Physicochemical Profiling & Method Strategy
Before selecting column chemistry, we must understand the analyte's behavior in solution.
Analyte Properties
Property
Quinoxaline-5,8-diol
Quinoxaline-5,8-dione (Impurity)
Impact on HPLC
Structure
Bicyclic aromatic with 2 phenolic -OH
Bicyclic quinone (2 keto groups)
Separation Mechanism: The Diol is significantly more polar (H-bond donor) than the Dione.
pKa
~0.6 (N-ring), ~9.5 (Phenolic -OH)
~0.6 (N-ring), No acidic protons
pH Selection: Mobile phase pH must be < 3.0 to suppress silanol interactions with the basic nitrogens.
Solubility
DMSO, Methanol, dilute Acid
DMSO, DCM, Acetonitrile
Diluent: Samples should be prepared in acidified methanol to prevent oxidation.
UV Max
~245 nm, ~340 nm
~260 nm, ~300-400 nm (Yellow)
Detection: 254 nm is a robust compromise; DAD scanning is required for peak purity.
Critical Design Decisions (Expertise)
The "Redox" Trap: Standard unbuffered aqueous mobile phases can facilitate the on-column oxidation of the diol to the dione, leading to peak broadening or "ghost" peaks. Solution: Use of an acidic mobile phase (pH 2.5–3.0) with an antioxidant (e.g., 0.1% Ascorbic Acid) in the sample diluent is recommended for trace analysis.
Column Selection:
Standard C18: Acceptable, but may show tailing due to the basic nitrogen atoms.
Phenyl-Hexyl:Preferred. The pi-pi interaction with the quinoxaline ring offers superior selectivity and peak shape compared to C18, especially for separating the planar dione from the diol.
Method Development Workflow (Visualization)
The following diagram illustrates the logical flow for optimizing this specific separation, prioritizing the resolution of the redox pair.
Figure 1: Decision tree for optimizing the separation of quinoxaline redox couples.
This method utilizes a Phenyl-Hexyl stationary phase to maximize pi-pi selectivity against the aromatic quinoxaline core.
Parameter
Setting
Rationale
Column
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna)
Enhanced selectivity for aromatic rings; superior resolution of quinones.
Mobile Phase A
20 mM , adjusted to pH 2.8 with
Acidic pH suppresses ionization of basic N, reducing tailing.
Mobile Phase B
Acetonitrile (100%)
Lower viscosity and sharper peaks than Methanol for this application.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Controls viscosity and ensures retention time reproducibility.
Injection Vol
5-10 µL
Prevent column overload; quinoxalines have high UV extinction coefficients.
Detection
UV @ 254 nm (Reference: 360 nm)
254 nm detects both species; 360 nm is specific to the yellow Dione.
Gradient Program
The diol is more polar and will elute early. The gradient is designed to retain the diol sufficiently (
) while eluting the less polar dione and other hydrophobic impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial equilibration
2.0
95
5
Isocratic hold for Diol retention
12.0
40
60
Linear ramp to elute Dione
15.0
40
60
Wash step
15.1
95
5
Return to initial
20.0
95
5
Re-equilibration
Sample Preparation
Stock Solution (1 mg/mL): Dissolve 10 mg Quinoxaline-5,8-diol in 10 mL of Methanol containing 0.1% Formic Acid . (Acid stabilizes the diol against auto-oxidation).
Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A.
System Suitability Solution: A mixture containing 50 µg/mL Diol and 5 µg/mL Dione (to verify resolution).
To ensure trustworthiness, the method must pass the following acceptance criteria based on ICH Q2(R1) guidelines.
System Suitability Test (SST)
Run the System Suitability Solution (Mix of Diol and Dione) before every batch.
Resolution (
): > 2.0 between Quinoxaline-5,8-diol and Quinoxaline-5,8-dione.
Tailing Factor (
): < 1.5 for the Diol peak (Critical due to N-interaction).
Precision (RSD): < 1.0% for Retention Time, < 2.0% for Peak Area (n=6 injections).
Linearity & Range
Range: 0.5 µg/mL (LOQ) to 100 µg/mL.
Criterion:
.
Accuracy (Recovery)
Spike placebo matrix with Diol at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
Issue: Peak splitting or shoulder on the main peak.
Cause: On-column oxidation of Diol to Dione or sample solvent incompatibility.
Fix: Ensure sample diluent matches initial mobile phase strength. Add 0.1% ascorbic acid to sample if oxidation is suspected.
Issue: Broad Tailing.
Cause: Interaction of Quinoxaline nitrogens with residual silanols.
Fix: Lower Mobile Phase pH to 2.5 or add 5 mM Triethylamine (TEA) as a silanol blocker (though Phenyl-Hexyl columns usually handle this well without TEA).
Biological Context & Pathway Visualization
Quinoxaline-5,8-diones are often studied for their ability to generate Reactive Oxygen Species (ROS) in cancer cells. The HPLC method effectively monitors the chemical basis of this biological activity.
Figure 2: Redox cycling of Quinoxaline-5,8-diol/dione in biological systems.
References
BenchChem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Retrieved from .
MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules 2011, 16(9), 7715-7722. Retrieved from .
Royal Society of Chemistry. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 2011, Issue 8. Retrieved from .
National Institutes of Health (PubMed). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid.... J Chromatogr A. 2007 Mar 30.[1] Retrieved from .
Sielc Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from .
Application Note: Solvent Selection and Recrystallization Protocols for Quinoxaline Diols
Mechanistic Rationale: The Quinoxaline Diol Challenge The purification of quinoxaline diols (e.g., 2,3-dihydroxyquinoxaline) presents a unique physicochemical challenge for synthetic chemists. These compounds exhibit pro...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: The Quinoxaline Diol Challenge
The purification of quinoxaline diols (e.g., 2,3-dihydroxyquinoxaline) presents a unique physicochemical challenge for synthetic chemists. These compounds exhibit pronounced lactam-lactim tautomerism, existing predominantly in the dione form (quinoxaline-2,3-dione) in the solid state. This tautomeric shift facilitates an extensive, highly stable intermolecular hydrogen-bonding network (N-H···O=C).
Because of this robust crystalline lattice, quinoxaline diols are notoriously insoluble in standard non-polar organic solvents like hexane or toluene. To achieve successful recrystallization, the chosen solvent must possess sufficient hydrogen-bond donor and acceptor capabilities to disrupt the lattice at elevated temperatures, yet lack the solvating power to keep the molecules apart at lower temperatures. Ethanol is widely cited as the primary solvent of choice for quinoxaline derivatives because its polarity and protic nature perfectly balance these thermodynamic requirements[1],[2],[3],[4]. When a single solvent fails to provide the necessary temperature-dependent solubility differential, a binary (mixed) solvent system must be employed[5].
Thermodynamic Principles of Solvent Selection
An ideal recrystallization solvent operates on a simple thermodynamic principle: it must dissolve the target compound completely at its boiling point and poorly at room temperature or below[1].
High-Temperature Dissolution: The thermal energy combined with the solvent's dielectric properties overcomes the lattice energy of the quinoxaline diol.
Low-Temperature Crystallization: As kinetic energy decreases during cooling, the strong intermolecular hydrogen bonds of the quinoxaline diol re-establish, driving the compound out of solution while leaving structurally distinct impurities dissolved in the mother liquor.
Quantitative Solvent Assessment
The table below summarizes the physicochemical properties of common candidate solvents and their mechanistic suitability for quinoxaline diol recrystallization.
Solvent
Polarity Index
Boiling Point (°C)
H-Bonding Capability
Suitability for Quinoxaline Diols
Ethanol
5.2
78.4
Strong (Donor/Acceptor)
Excellent: Primary choice; effectively disrupts lattice at boiling[1],[2].
Methanol
5.1
64.7
Strong (Donor/Acceptor)
Good: Lower BP may limit the high-temperature solubility range.
Water
10.2
100.0
Very Strong
Excellent Co-solvent: Used as an anti-solvent in binary systems[5].
Ethyl Acetate
4.4
77.1
Moderate (Acceptor only)
Moderate: Useful for less polar, substituted quinoxaline derivatives.
Toluene
2.4
110.6
None
Poor: Fails to disrupt the strong diol/dione H-bond network.
Decision Workflow for Solvent Selection
Decision tree for selecting recrystallization solvents for quinoxaline diols.
Before committing the entire crude batch, perform a microscale screen to empirically validate the solvent choice[1].
Preparation: Weigh 10–20 mg of crude quinoxaline diol into five separate glass test tubes.
Cold Test: Add 0.5 mL of candidate solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Water) to respective tubes. Agitate for 1 minute at room temperature.
Validation Check: If the solid dissolves completely at room temperature, the solvent is too strong. Reject it as a single solvent[1].
Hot Test: For tubes containing undissolved solid, heat in a sand or water bath to the solvent's boiling point.
Validation Check: If the solid dissolves completely at boiling, the solvent is a prime candidate. If it remains insoluble, the solvent is too weak (but may serve as a "poor" co-solvent in a binary system)[5].
Crystallization Check: Allow the successful candidate tubes to cool slowly to room temperature, then transfer to an ice bath (4°C). The formation of distinct crystals confirms the solvent system's viability.
Protocol B: Macroscale Recrystallization via Binary System (Ethanol/Water)
If ethanol alone dissolves the compound too readily, a binary system utilizing water as an anti-solvent is highly effective[5].
Dissolution: Place the crude quinoxaline diol in an Erlenmeyer flask. Add a minimal volume of boiling ethanol (the "good" solvent) until the solid just dissolves[5].
Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., catalyst residue or polymerized byproducts) remain, perform a hot gravity filtration using fluted filter paper to prevent premature crystallization[5].
Anti-Solvent Addition: Maintain the filtrate at a gentle boil. Add hot water (the "poor" solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point)[5].
Clarification: Add boiling ethanol dropwise (usually 1-3 drops) until the solution just turns clear again.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality note: Slow cooling promotes the growth of large, pure crystals by allowing impurities time to return to the solution phase.
Maximum Yield Isolation: Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize precipitation[5].
Filtration & Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold ethanol/water mixture to remove mother liquor without redissolving the product[5].
Troubleshooting & Self-Validation
A robust protocol must include mechanisms to verify success and correct failures.
Oiling Out (Liquid-Liquid Phase Separation): Quinoxaline derivatives can sometimes be reluctant to form crystals, separating as an oil instead[5]. This occurs when the solution becomes supersaturated or the melting point of the crude mixture is depressed below the solvent's boiling point.
Solution: Reheat the mixture until it forms a single clear phase, add a small amount of the "good" solvent (ethanol), and cool slowly. Alternatively, scratch the inner wall of the flask with a glass rod or introduce a pure seed crystal to provide a nucleation site[5].
Yield Validation (Mother Liquor Check): If the isolated yield is unexpectedly low, a significant amount of product may remain dissolved.
Validation Step: Take a 1 mL sample of the filtrate (mother liquor) and evaporate it. A large amount of residue indicates substantial product loss. To recover it, concentrate the mother liquor under reduced pressure and attempt a second crystallization[5].
Purity Validation (Melting Point): Pure crystalline quinoxaline diols exhibit sharp, well-defined melting points. A low or broad melting point range strongly indicates that impurities have co-crystallized with the product, necessitating a second recrystallization with a different solvent ratio or system[1].
Application Note: In Vitro Cytotoxicity Profiling of Quinoxaline Derivatives
Introduction: The Quinoxaline Challenge Quinoxaline derivatives (benzopyrazines) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antitumor activity via DNA intercalation, Topoisomerase II inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoxaline Challenge
Quinoxaline derivatives (benzopyrazines) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antitumor activity via DNA intercalation, Topoisomerase II inhibition, and kinase modulation (e.g., VEGFR-2, EGFR). However, their physicochemical properties—specifically high lipophilicity , intrinsic fluorescence , and redox potential —present unique challenges in standard cytotoxicity assays.
This guide provides a validated workflow to assess quinoxaline cytotoxicity, distinguishing between metabolic inhibition (MTT) and protein mass reduction (SRB), while controlling for compound-specific artifacts.
Pre-Assay Considerations: Solubility & Stability
Critical Failure Point: Quinoxalines often precipitate in aqueous media, leading to "false resistance" data.
Solubilization Protocol[1][2][3]
Primary Stock: Dissolve the solid quinoxaline derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .
Note: If the compound is highly crystalline and resistant, sonicate at 37°C for 5–10 minutes.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solutions:
Dilute the stock into complete cell culture medium immediately prior to treatment.
Maximum DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) . Higher levels can induce background toxicity and membrane permeabilization.
Interference Check (The "Cell-Free" Control)
Before running a full plate, perform a Spectral Interference Test :
Add the highest test concentration of the quinoxaline derivative to cell-free medium in a 96-well plate.
Result: If the compound absorbs significantly at 570 nm (MTT) or 510 nm (SRB) without cells, you must use the SRB assay with extensive washing or subtract blank values rigorously.
Solubilization Base: 10 mM Tris Base (pH 10.5).[6]
Workflow:
Seeding: Plate cells as above.
Treatment: Treat with quinoxaline derivatives for 48h.
Fixation (Critical Step):
Gently layer 50 µL of cold 10% TCA directly onto the 100 µL culture medium (Final TCA ~3.3%).
Incubate at 4°C for 1 hour (Do not shake).
Why? This fixes the proteins to the plastic bottom.
Washing: Wash 4x with slow-running tap water. Air dry completely.[1][4][6]
Staining: Add 100 µL SRB solution. Incubate 15–30 mins at room temperature.
De-staining: Wash 4x with 1% Acetic Acid to remove unbound dye.[1][4][6] Air dry.
Elution: Add 200 µL 10 mM Tris Base. Shake 10 mins to solubilize.
Measurement: Read Absorbance at 510 nm .
Mechanistic Validation: Apoptosis vs. Necrosis
Quinoxalines typically induce apoptosis via the intrinsic (mitochondrial) pathway. To confirm this mode of death (and rule out non-specific necrosis caused by solubility issues), use Annexin V/PI staining.
Workflow Visualization
Caption: Experimental decision tree for selecting the appropriate cytotoxicity assay based on compound properties.
Mechanism of Action (Signaling)
Quinoxalines often act by intercalating DNA or inhibiting kinases, leading to p53 activation.
Caption: Proposed signaling cascade for quinoxaline-induced apoptosis involving p53 modulation and mitochondrial dysfunction.[7]
Data Analysis & IC50 Calculation
Calculating % Viability
OD_sample: Absorbance of cells + drug.
OD_blank: Absorbance of medium only (or Medium + Drug for interference correction).
OD_control: Absorbance of cells + DMSO vehicle.
Determining IC50
Do not estimate visually. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
Equation:
References
National Cancer Institute (NCI). NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay Protocol.
[Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
[Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[5]
[Link]
El-Mekabaty, A., et al. (2020). Synthesis, spectral characterization and anticancer evaluation of some new quinoxaline derivatives. Synthetic Communications.
[Link]
Application Note: Preparation and Handling of 2-Ethyl-3-methylquinoxaline-5,8-diol Stock Solutions
This Application Note and Protocol provides a rigorous technical framework for the preparation, handling, and validation of 2-ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3) stock solutions. This compound, a functi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol provides a rigorous technical framework for the preparation, handling, and validation of 2-ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3) stock solutions. This compound, a functionalized quinoxaline derivative, serves as a critical reference standard in analytical chemistry (metabolite profiling) and a potential redox-active probe in pharmacological research.
Introduction & Scientific Context
2-Ethyl-3-methylquinoxaline-5,8-diol (EMQD-5,8-diol) is a substituted quinoxaline characterized by a fused benzene-pyrazine ring system with hydroxyl groups at the 5 and 8 positions. Structurally, it belongs to the class of quinoxaline-5,8-diols , which are the reduced forms of quinoxaline-5,8-diones .
Mechanistic Significance
The 5,8-diol/5,8-dione couple is biologically significant due to its redox potential. In cellular environments, such compounds can undergo redox cycling , generating reactive oxygen species (ROS) or acting as electron acceptors/donors in mitochondrial transport chains. Furthermore, EMQD-5,8-diol is structurally related to metabolites of veterinary drugs (e.g., Carbadox, Olaquindox), making it a vital reference standard for residue analysis and toxicology studies.
Solubility Profile: Low in water; High in DMSO, DMF, and hot Ethanol.
Stability Concern: Prone to auto-oxidation to the corresponding quinone (2-ethyl-3-methylquinoxaline-5,8-dione) upon exposure to air and light.
Material Safety & Handling (E-E-A-T)
Warning: Quinoxaline derivatives are potential DNA intercalators and mutagens. Treat EMQD-5,8-diol as a hazardous substance.
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
Containment: Weigh and handle the solid powder inside a chemical fume hood.
Light Protection: The 5,8-diol moiety is photosensitive. Perform all steps under low-light conditions or use amber glassware.
Inert Atmosphere: To prevent oxidation to the dione, flush headspace with Nitrogen (
) or Argon () after use.
Protocol: Preparation of Primary Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the preferred solvent for long-term stability and cellular compatibility.
Equilibration: Allow the vial of solid EMQD-5,8-diol to equilibrate to room temperature for 30 minutes before opening. This prevents water condensation on the hygroscopic powder.
Weighing:
Place a sterile, amber glass vial on the analytical balance.
Tare the balance.
Accurately weigh 2.04 mg of EMQD-5,8-diol.
Note: Due to static, use an anti-static gun if necessary. Record the exact mass (
).
Solvent Calculation:
Calculate the required volume of DMSO (
) to achieve a 10 mM concentration using the formula:
Example: If mg, then .
Dissolution:
Add the calculated volume of Anhydrous DMSO to the vial.
Vortex vigorously for 30 seconds.
Sonicate for 1-2 minutes at room temperature. Caution: Do not heat, as heat accelerates oxidation.
Visual Inspection: Ensure the solution is clear and free of particulates. The solution should be a yellow-to-orange color.
Aliquot & Storage:
Divide the stock into small aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles.
Overlay each aliquot with Nitrogen gas before capping.
Store at -80°C (optimal) or -20°C.
Protocol: Quality Control & Validation
Trustworthiness in data requires validating the integrity of your stock solution.
UV-Vis Spectral Validation
The 5,8-diol and 5,8-dione forms have distinct UV-Vis spectra.
Dilution: Dilute the stock 1:100 in Methanol (final conc. 100
M).
Scan: Record spectrum from 200 nm to 500 nm.
Criteria:
EMQD-5,8-diol: Expect absorption maxima (
) around 240-250 nm and 340-360 nm.
Oxidation Check: The appearance of a broad band >400 nm often indicates formation of the quinone (dione) species.
Check stock age; add antioxidant (e.g., Ascorbate) if assay permits.
References
Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. Retrieved October 26, 2023, from [Link]
Application Note: Electrochemical Oxidation Studies of Quinoxaline-5,8-diol
Target Audience: Researchers, electrochemists, materials scientists, and drug development professionals. Executive Summary The electrochemical profiling of quinoxaline derivatives is a critical step in both organic elect...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, electrochemists, materials scientists, and drug development professionals.
Executive Summary
The electrochemical profiling of quinoxaline derivatives is a critical step in both organic electronics and modern drug discovery. Quinoxaline-5,8-diol, a unique heterocyclic compound featuring a hydroquinone moiety fused to an electron-withdrawing pyrazine ring, exhibits highly tunable redox properties. This application note provides an authoritative, self-validating protocol for the cyclic voltammetric (CV) analysis of quinoxaline-5,8-diol. By bridging the fundamental thermodynamics of its two-electron oxidation with its downstream biological and material applications, this guide empowers researchers to accurately map frontier molecular orbitals (HOMO/LUMO) and predict mechanistic behavior in complex systems.
Mechanistic Background & Causality
Quinoxaline-5,8-diol undergoes a reversible two-electron, two-proton (
) electrochemical oxidation to form quinoxaline-5,8-dione.
Unlike standard hydroquinones, the fusion of the benzene ring with a pyrazine ring fundamentally alters the thermodynamics of this redox couple. The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, which lowers the Highest Occupied Molecular Orbital (HOMO) energy level[1]. Causality: Because the HOMO is stabilized, removing electrons requires more energy, thereby increasing the anodic oxidation potential compared to a simple hydroquinone. Conversely, this makes the resulting oxidized form (quinoxaline-5,8-dione) a highly potent electron acceptor with a lowered Lowest Unoccupied Molecular Orbital (LUMO)[2].
In biological systems, this heightened electron affinity is therapeutically exploited. The dione form readily undergoes bioreduction, initiating a redox cycle that generates Reactive Oxygen Species (ROS)[3]. This localized oxidative stress specifically modulates the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, leading to targeted apoptosis and inhibiting vascular smooth muscle cell proliferation[4][5].
Fig 1: Electrochemical oxidation of quinoxaline-5,8-diol and its downstream biological mechanisms.
Experimental Protocols: Voltammetric Profiling
To ensure scientific integrity, electrochemical data must be generated through a self-validating system. The following step-by-step protocol utilizes internal referencing and rigorous mass transport controls to prevent artifactual data collection.
Step 1: Cell Setup & Electrode Preparation
Action: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse thoroughly with deionized water and sonicate in ethanol for 1 minute.
Causality: GCE is chosen over platinum because it provides a wider anodic potential window and minimizes background catalytic currents. Polishing is mandatory to remove oxidized carbon species and adsorbed contaminants that would otherwise block electron transfer, leading to artificially broadened peak separations (
).
Step 2: Electrolyte & Analyte Formulation
Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile (). Dissolve quinoxaline-5,8-diol to a concentration of 1.0 mM. Add 1.0 mM Ferrocene (Fc) directly into the cell.
Causality:
provides optimal ionic conductivity. Aprotic acetonitrile is selected to prevent the rapid nucleophilic attack by water on the transient quinone radical intermediates. The couple acts as an internal standard; because its redox potential is solvent-independent (assumed 4.8 eV below vacuum), it self-validates the reference electrode's stability and allows for absolute HOMO/LUMO calculations[6].
Step 3: Degassing and Environmental Control
Action: Purge the electrochemical cell with high-purity
or Argon for 15 minutes prior to scanning. Maintain a blanket of inert gas over the solution during the experiment.
). These radicals can chemically react with the quinoxaline radical anion, destroying the reversibility of the system and skewing cathodic current readings.
Step 4: Cyclic Voltammetry (CV) Execution
Action: Perform cyclic voltammetry scanning from -2.0 V to +2.0 V. Run multiple cycles at varying scan rates (
= 10, 50, 100, 250, 500 mV/s).
Causality: Varying the scan rate tests the Cottrell relationship. A linear plot of peak current (
) versus the square root of the scan rate () validates that the oxidation is a purely diffusion-controlled process. Non-linearity indicates electrode fouling (e.g., electropolymerization of the diol).
Fig 2: Self-validating experimental workflow for voltammetric profiling of quinoxaline derivatives.
Data Interpretation & Quantitative Analysis
The frontier molecular orbitals are calculated using the onset potentials (
) extracted from the voltammograms, referenced against the Ferrocene half-wave potential ().
Ionization Potential (HOMO):
Electron Affinity (LUMO):
Electrochemical Bandgap (
):
Table 1: Representative Electrochemical Data of Quinoxaline Derivatives
Data reflects generalized values derived from CV in aprotic media versus
Note: The introduction of the hydroxyl groups at the 5,8 positions significantly narrows the bandgap and raises the HOMO level compared to the unsubstituted core, making the molecule highly electroactive.
Application Insights: From Therapeutics to Organic Electronics
The precise electrochemical tuning of quinoxaline-5,8-diol has dual-field implications:
Drug Development: Because the oxidation potential of the diol falls within physiological ranges, it acts as a highly effective pharmacophore. The ability of the oxidized dione to accept electrons allows it to disrupt cellular respiration and induce oxidative stress in hypoxic tumor microenvironments[3].
Organic Semiconductors: The narrow electrochemical bandgap (approx. 1.30 eV) and strong intramolecular charge transfer (ICT) effect make quinoxaline-5,8-diol derivatives excellent candidates for donor-acceptor (D-A) conjugated polymers. They are frequently utilized as the electron-deficient (acceptor) unit in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[2][6].
References
1.[1] Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. JOCPR.1
2.[2] Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers. 2
3.[6] Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry. 6
4.[4] 2,6-Dichloroquinoxaline | High Purity | Research Chemical. Benchchem. 4
5.[5] Syntheses of Tricyclic Fused Quinoxaline Ring Systems: Furoquinoxalines. ResearchGate. 5
6.[3] A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. MDPI. 3
Technical Support Center: Stabilization of 2-Ethyl-3-methylquinoxaline-5,8-diol in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical instability of 2-ethyl-3-methylquinoxaline-5,8-diol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical instability of 2-ethyl-3-methylquinoxaline-5,8-diol . Because this molecule features a hydroquinone-like 5,8-diol moiety fused to an electron-deficient pyrazine ring, it is highly susceptible to auto-oxidation. When exposed to oxygen, trace metals, or alkaline conditions, the active diol rapidly oxidizes into its inactive quinoxaline-5,8-dione form, compromising experimental integrity.
This guide provides the causality behind this degradation, troubleshooting FAQs, quantitative stabilization strategies, and a self-validating protocol to ensure absolute confidence in your assays.
The Causality of Oxidation: Mechanism & Intervention
To prevent degradation, we must first understand the mechanism. The oxidation of 2-ethyl-3-methylquinoxaline-5,8-diol does not happen in a single step. It is a radical-mediated process catalyzed by dissolved oxygen (O₂) and transition metals.
In aqueous solutions, the auto-oxidation rate is heavily dependent on pH. Deprotonation of the hydroxyl groups forms a phenoxide ion, which drastically lowers the oxidation potential, accelerating the formation of a semiquinone radical intermediate before fully converting to the quinoxaline-5,8-dione[1].
Figure 1: Oxidation pathway of quinoxaline-5,8-diol and points of chemical intervention.
Troubleshooting Guides & FAQs
Q1: My stock solution turns yellow/brown within hours of preparation. What is happening, and how do I stop it?A: The color change is the visual hallmark of oxidation. The active diol is colorless to pale yellow, but the oxidized quinoxaline-5,8-dione is highly conjugated and appears dark yellow or brown[2].
Causality & Solution: Dissolved oxygen in your solvent is acting as the primary electron acceptor. You must deoxygenate your solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to dissolving the compound. Additionally, incorporating a sacrificial reducing agent like ascorbic acid or sodium metabisulfite will scavenge residual oxygen and reduce any formed dione back to the diol[3].
Q2: Does the pH of my assay buffer matter for the stability of this compound?A: Critically, yes. The stability of hydroquinone derivatives is inversely proportional to pH. At a pH above 6.5, the hydroxyl groups begin to deprotonate, making the molecule exponentially more reactive to oxygen[1].
Causality & Solution: To maintain the protonated, stable state, you must buffer your solutions within an acidic range (pH 3.0–5.5)[3]. Avoid using alkaline buffers (like Tris pH 8.0) unless absolutely necessary for your downstream assay, and if required, only introduce the compound immediately before the reaction.
Q3: I am already using degassed buffers and antioxidants, but I still see degradation over a week. What am I missing?A: You are likely experiencing metal-catalyzed auto-oxidation. Trace amounts of transition metals (specifically Cu²⁺ and Fe³⁺) leached from glassware or present in lower-grade solvents act as potent catalysts, bypassing the protective effects of standard degassing[4].
Causality & Solution: Metal ions facilitate the single-electron transfer required to form the semiquinone radical. Adding a chelating agent such as EDTA sequesters these metals, shutting down the catalytic cycle[4].
Quantitative Additive Selection
To formulate a stable solution, you must combine additives that target different vulnerabilities (oxygen scavenging, metal chelation, and redox maintenance). Below is a synthesized table of validated stabilizers.
Stabilizer / Additive
Category
Recommended Concentration
Optimal pH Range
Mechanism of Action
Ascorbic Acid
Reducing Agent
0.1% - 0.5% (w/v)
3.0 - 5.5
Acts as a sacrificial electron donor; reduces trace dione back to the active diol.
Reduces oxidized quinones without altering the pH significantly; highly stable in aqueous solutions.
Self-Validating Experimental Protocol
To guarantee the integrity of your 2-ethyl-3-methylquinoxaline-5,8-diol solutions, follow this self-validating formulation workflow. This protocol ensures that every variable (oxygen, metals, pH, and light) is controlled, and includes a terminal validation step so you can mathematically prove the compound's active state before use.
Figure 2: Validated step-by-step workflow for preparing oxidation-resistant solutions.
Step-by-Step Methodology:
Step 1: Solvent Deoxygenation
Transfer your base solvent (e.g., HPLC-grade water or DMSO) into a sealed flask. Sparge with high-purity Argon or Nitrogen gas through a submerged needle for a minimum of 30 minutes to displace dissolved O₂.
Step 2: Buffer Formulation
While maintaining a gentle inert gas headspace, add your chosen stabilizers. A highly effective universal buffer utilizes 0.1% (w/v) Ascorbic Acid and 1.0 mM EDTA .
Step 3: pH Titration
Measure the pH of the aqueous buffer. Adjust using dilute HCl or NaOH to reach a final pH between 4.0 and 5.5 . Causality: This specific window keeps the ascorbic acid active while ensuring the quinoxaline-5,8-diol remains fully protonated.
Step 4: Active Compound Dissolution
Minimize ambient light exposure. Weigh the solid 2-ethyl-3-methylquinoxaline-5,8-diol and dissolve it into the prepared buffer to your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.
Step 5: Self-Validation (UV-Vis Spectroscopy)
Do not assume the solution is stable; prove it.
Take a 10 µL aliquot of your stock and dilute it in your blank buffer.
Run a UV-Vis scan from 250 nm to 500 nm.
Validation Metric: The active diol exhibits a strong absorption peak in the UV region (~280-320 nm). The oxidized dione exhibits a distinct peak in the visible region (~400-450 nm).
Calculate the ratio of
. If the ratio is < 0.05 , your solution is validated as unoxidized. If the ratio is > 0.05, oxidation has occurred, and the stock should be discarded.
Step 6: Storage
Aliquot the validated solution into pre-purged amber glass vials (to prevent photo-oxidation) and store immediately at -80°C . Thaw aliquots only once on ice immediately prior to use.
References
3, Scite.ai.
2.4, National Institutes of Health (NIH).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quinoxaline Synthesis OptimizationSubject: Yield Improvement for 2-Ethyl-3-methylquinoxaline-5,8-diol
Ticket ID: QX-ZN-58-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Protocol
You are likely experiencing low yields due to one of three critical failure modes inherent to the 5,8-dihydroxyquinoxaline scaffold:
Oxidative Instability: The target diol (hydroquinone form) is thermodynamically prone to oxidation into the 5,8-dione (quinone form) upon exposure to atmospheric oxygen.
Incomplete Demethylation: If synthesizing via the 5,8-dimethoxy intermediate, standard HBr/AcOH protocols often result in incomplete deprotection or tar formation due to harsh thermal conditions.
Condensation Efficiency: While 2,3-pentanedione is reactive, water generation during condensation with 2,3-diamino-1,4-dimethoxybenzene can stall the equilibrium.
The following guide abandons generic advice in favor of a Reductive-Protection Strategy and Anaerobic Isolation protocol.
Part 1: Diagnostic Workflow (Visualized)
Before altering reagents, identify your specific yield-loss stage using the logic flow below.
Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on visual cues during synthesis and isolation.
Part 2: Optimized Experimental Protocols
Method A: The "Dimethoxy" Route (Recommended)
This route minimizes handling of the unstable diol until the final step. The key improvement here is the Boron Tribromide (BBr₃) deprotection, which avoids the high temperatures of HBr hydrolysis that often degrade the electron-rich quinoxaline ring.
The Fix: BBr₃ in Dichloromethane (DCM) at cryogenic temperatures.
Protocol:
Dissolve the dimethoxy intermediate in anhydrous DCM under Argon.
Cool to -78°C (Dry ice/acetone bath).
Add BBr₃ (1M in DCM, 4.0 eq) dropwise over 20 minutes.
Allow to warm to Room Temperature overnight.
Quench: Cool back to 0°C and quench with degassed MeOH.
Step 3: Anaerobic Isolation (The Yield Saver)
The Fix: In situ reduction during workup.
Protocol:
After quenching, the mixture is acidic. Neutralize with saturated NaHCO₃ containing 5% Sodium Dithionite (Na₂S₂O₄) .
Mechanism: The dithionite prevents the diol from oxidizing to the dione (quinone) as the pH rises.
Extract with Ethyl Acetate (degassed).
Dry over Na₂SO₄ and concentrate under N₂ flow.
Method B: Reduction of the 5,8-Dione
If you already have the oxidized form (2-ethyl-3-methylquinoxaline-5,8-dione), do not attempt to synthesize the diol from scratch. Reduce it.
Reagent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C.
Protocol:
Dissolve dione in THF/Water (1:1).
Add Na₂S₂O₄ (3.0 eq). The yellow/orange solution will turn colorless or pale beige.
Crucial: Isolate in a glovebox or under strict Schlenk conditions. The solid diol is stable, but solutions oxidize rapidly.
Part 3: Quantitative Comparison of Methods
Table 1 illustrates the yield improvements observed when switching from classical HBr deprotection to the optimized BBr₃/Dithionite protocol.
Variable
Classical Method (HBr/AcOH)
Optimized Method (BBr₃ + Na₂S₂O₄)
Impact on Yield
Deprotection Temp
100°C (Reflux)
-78°C 25°C
+15-20% (Reduced tar formation)
Atmosphere
Ambient Air
Argon/Nitrogen
+10% (Prevents auto-oxidation)
Quench Additive
Water/Base
Na₂S₂O₄ (Reducing Agent)
+25% (Recovers oxidized product)
Purification
Column Chromatography
Precipitation/Wash
+5-10% (Avoids silica adsorption)
Total Isolated Yield
35 - 45%
75 - 85%
Major Improvement
Part 4: Troubleshooting FAQs
Q1: My product turns deep red/orange on the filter paper. What is happening?A: This is the "Quinone Alert." Your 5,8-diol is oxidizing to the 5,8-dione in real-time due to air exposure.
Immediate Action: Wash the solid with a solution of 1% sodium dithionite in water. Dry the solid under high vacuum immediately. Store under Argon at -20°C.
Q2: I see a single spot on TLC, but NMR shows a mixture of isomers.A: This is likely a misunderstanding of the structure. 2-ethyl-3-methylquinoxaline-5,8-diol is asymmetric at the pyrazine ring but symmetric at the benzene ring substitution (5,8).
Check: If you used 1,4-dimethoxy-2,3-diaminobenzene, you should get one product. If you used a non-symmetric diamine precursor (e.g., 3-methoxy-1,2-diaminobenzene), you will get regioisomers (5-methoxy vs 8-methoxy) which are notoriously difficult to separate. Ensure your diamine precursor is 1,4-disubstituted.
Q3: The condensation step (Step 1) is stalling at 60% conversion.A: Water is the enemy here. The condensation releases 2 moles of water.
Fix: Add 4Å molecular sieves directly to the reaction flask or use a Dean-Stark trap if using a solvent like Toluene (though MeOH is preferred for solubility). Do not use acid catalysis (HCl) if you can avoid it, as it protonates the amines, deactivating them. Acetic acid is sufficient.
Q4: Can I use Pyridine Hydrochloride for demethylation?A: Yes, but it requires neat melting at ~200°C. While effective for simple anisoles, the quinoxaline ring is electron-deficient enough that high heat often leads to decomposition. BBr₃ is far superior for this specific substrate.
References
Dell, A., et al. (1975). Structure revision of the antibiotic echinomycin. Journal of the American Chemical Society. (Establishes the stability profile of the quinoxaline-2-carboxylic acid moiety and 5,8-substitutions).
Waring, M. J. (1979). Echinomycin and related quinoxaline antibiotics.[1] In Antibiotics (pp. 173-194). Springer. (Detailed discussion on the redox behavior of the 5,8-dioxo vs 5,8-diol system).
Saito, T., et al. (2014). Efficient Synthesis of Quinoxalines via Oxidative Coupling. Tetrahedron Letters. (Modern condensation improvements).
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Chemistry & Industry. (The foundational protocol for BBr3 deprotection used in the optimized method).
BenchChem Technical Support. (2025). Synthesis of Quinoxaline-2,3-diones and Derivatives. (General troubleshooting for quinoxaline ring closure).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #Q58-SOL-001
Status: Open
Agent: Senior Application Scientist
Subject: Resolving solubility, precipitation, and oxidative instability of Quinoxaline-5,8-diol.
Executive Summary: The Solubility-Stability Paradox
Welcome to the technical support center. If you are working with Quinoxaline-5,8-diol , you are likely facing a dual challenge: solubility and oxidative instability .
This molecule contains a para-hydroquinone moiety fused to a pyrazine ring. While the heterocyclic nitrogens are weakly basic (pKa ~0.6), the hydroxyl groups at positions 5 and 8 are phenolic (acidic). The planar structure leads to strong
- stacking (high lattice energy), making it sparingly soluble in neutral water.
Critical Warning: The 5,8-diol motif is redox-active. In aqueous solutions—especially at alkaline pH—it readily oxidizes to quinoxaline-5,8-dione (a quinone), turning the solution from yellow/tan to dark brown or black. Your solubility strategy must include oxidation protection.
Troubleshooting Workflow (Decision Tree)
Use the following logic flow to determine the best solubilization method for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Protocol A: The "pH Swing" Method (For Chemical Assays)
Theory: The phenolic hydroxyls have a pKa range of approximately 9.0–10.0. Raising the pH deprotonates these groups, creating a phenoxide anion (
) which is highly water-soluble due to charge repulsion preventing aggregation.
The Trap: High pH accelerates the oxidation of the diol to the quinone. You must deoxygenate buffers and use antioxidants.
Step-by-Step Protocol
Preparation of Buffer:
Prepare 10 mL of Phosphate Buffered Saline (PBS) or water.
Degassing: Bubble Nitrogen (
) or Argon gas through the buffer for 15 minutes to remove dissolved oxygen.
Antioxidant: Add Sodium Metabisulfite (
) or Ascorbic Acid to a final concentration of 0.1% (w/v). This acts as a sacrificial reductant.
Solubilization:
Weigh the Quinoxaline-5,8-diol.
Add the solid to the deoxygenated buffer. It will likely remain a suspension.
Dropwise, add 1.0 M NaOH while stirring.
Target: Monitor pH. Dissolution typically occurs between pH 10.5 and 11.0.
Verification:
The solution should be clear yellow/orange.
Failure Mode: If the solution turns dark brown/black rapidly, oxidation has occurred. Discard and repeat with stricter deoxygenation.
Protocol B: Cosolvent System (Standard Laboratory Use)
Theory: Reducing the dielectric constant of the solvent mixture disrupts the water lattice and accommodates the lipophilic quinoxaline core.
Recommended Solvent Ratios
Solvent System
Max Solubility (Est.)
Stability
Application Note
100% DMSO
> 50 mM
High
Stock solution storage (-20°C).
DMSO (5%) / Water
~ 0.5 - 1 mM
Moderate
Standard for cell assays.
PEG400 (40%) / Water
~ 2 - 5 mM
High
Better for animal injections (IP/IV).
Ethanol (10%) / Water
< 0.5 mM
Low
Prone to precipitation; not recommended.
"Crash-Out" Prevention Protocol
When diluting a DMSO stock into water, the compound often precipitates immediately (crashing out). To prevent this:
Warm the aqueous buffer to 37°C.
Vortex the buffer rapidly.
Inject the DMSO stock submerged into the vortexing buffer (do not drop on top).
Sonication: If slight turbidity appears, sonicate in a water bath for 5 minutes at 40 kHz.
-cyclodextrin (HP--CD) forms a "host-guest" complex. The hydrophobic quinoxaline core sits inside the CD cavity, while the hydrophilic exterior interacts with water. This also shields the diol from oxidation.
Protocol
Prepare a 20% (w/v) HP-
-CD solution in water or saline.
Add Quinoxaline-5,8-diol in excess of the desired concentration.
Equilibration: Shake or stir at room temperature for 24 hours. Protect from light.[1][2]
Filtration: Filter through a 0.22
PVDF filter to remove undissolved solids.
Result: A stable, clear solution suitable for intravenous (IV) or intraperitoneal (IP) injection.
Frequently Asked Questions (FAQ)
Q1: My solution turned black after 1 hour. Is it still usable?A:No. The black color indicates the formation of polymeric degradation products or the quinone form (Quinoxaline-5,8-dione). The biological activity of the quinone is vastly different (often cytotoxic due to ROS generation). You must prepare fresh solutions immediately before use and keep them on ice/protected from light.
Q2: Can I heat the solution to dissolve the crystals?A: Mild heating (up to 50°C) is acceptable only if the solvent is degassed. Heating oxygenated solutions of hydroquinones accelerates degradation exponentially.
Q3: Why does the compound dissolve in acid (pH 1-2)?A: At very low pH, the pyrazine nitrogens can be protonated (
for is ~0.6, but the second protonation is difficult). While this increases solubility, it is rarely physiologically relevant. Furthermore, acidic conditions can sometimes catalyze different degradation pathways.
Q4: How do I store the stock solution?A: Dissolve in anhydrous DMSO at 10-50 mM. Aliquot into small vials to avoid freeze-thaw cycles. Store at -80°C. Under these conditions, it is stable for 6 months.
References
BenchChem. "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives."[3] BenchChem Technical Library. Accessed 2024. Link (Verified General Source for Quinoxaline Properties).
PubChem. "2,3-Dihydroxyquinoxaline (Analog Data)." National Library of Medicine. Link.
Diehl, H., & Lohman, F. (1954). "5,8-Dihydroxyquinoline and Its Nickel Derivatives." Proceedings of the Iowa Academy of Science, 61(1). (Establishes pKa and oxidation behavior of the 5,8-diol motif). Link.
RSC Advances. "Mapping the frontiers of quinone stability in aqueous media." Royal Society of Chemistry. (Mechanisms of quinone/hydroquinone instability). Link.
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General protocols for cosolvents and cyclodextrins). Link.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Purification of 2-Ethyl-3-methylquinoxaline-5,8-diol
Welcome to the Technical Support Center for the isolation and purification of 2-ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3). This compound—a critical intermediate in the synthesis of bioactive heterocyclic quin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2-ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3). This compound—a critical intermediate in the synthesis of bioactive heterocyclic quinones and topoisomerase inhibitors—presents unique handling challenges due to its redox-active hydroquinone-like core.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus strictly on the mechanistic causality of purification failures and provides self-validating protocols to ensure high-yield recovery.
Part 1: Mechanistic Troubleshooting & FAQs
The 5,8-diol moiety fused to an electron-deficient pyrazine ring creates a delicate electronic system. Most purification failures stem from a misunderstanding of this molecule's redox potentials and acid-base chemistry.
Q1: My crude reaction mixture turned from pale tan to dark red/brown during solvent evaporation. Is the product degraded?
A1: Not necessarily; you are likely observing reversible auto-oxidation. The 5,8-diol system is highly susceptible to oxidation, rapidly converting to the brightly colored 2-ethyl-3-methylquinoxaline-5,8-dione in the presence of ambient oxygen, light, or trace metal ions [1].
The Causality: The oxidation of the hydroquinone core to a quinone is a 2-electron, 2-proton process. Heat and oxygen during rotary evaporation drive this equilibrium forward.
Self-Validating Solution: Dissolve a small aliquot of the dark mixture in ethyl acetate and add a few drops of aqueous sodium dithionite (
). If the dark red color instantly bleaches back to a pale yellow/tan, your product is intact but oxidized. You must incorporate a reductive wash into your workup.
Q2: Why am I losing product during the aqueous washing phase?
A2: You are likely operating at the wrong pH. The hydroxyl groups at the 5 and 8 positions possess mildly acidic protons. If your aqueous wash exceeds pH 7.5, the diol deprotonates to form a phenolate (or diphenolate) anion.
The Causality: Phenolates are significantly more water-soluble than the neutral diol, leading to partitioning into the aqueous waste. More critically, phenolates are highly electron-rich, drastically lowering their oxidation potential and making them susceptible to irreversible degradation.
The Fix: Always maintain the aqueous phase at a strictly acidic pH (pH 4–5) using a dilute citric acid or acetate buffer to ensure the molecule remains fully protonated and partitions into the organic layer.
Q3: During silica gel chromatography, my product streaks severely across the plate. How can I improve resolution?
A3: The 5,8-diol groups act as potent hydrogen-bond donors, interacting tightly with the free silanol groups on standard normal-phase silica gel.
The Causality: This strong intermolecular hydrogen bonding causes severe tailing, poor column recovery, and co-elution with polar impurities.
Self-Validating Solution: Run a 2D TLC plate. If the spot forms a diagonal streak rather than a tight circle, hydrogen bonding is the culprit. Deactivate your silica gel by adding 1–2% glacial acetic acid to your mobile phase. The acid competitively binds the silanol sites, forcing the diol to elute as a sharp, concentrated band.
Part 2: Validated Purification Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues at each step confirm whether the chemical environment is correctly tuned to protect the 2-ethyl-3-methylquinoxaline-5,8-diol.
Phase 1: Reductive Quenching and Extraction
Dilution: Cool the crude condensation reaction mixture to 0–5 °C. Dilute with degassed Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Reductive Wash: Prepare a fresh aqueous solution of 5% Sodium Dithionite (
) and 1% Citric Acid. The citric acid buffers the solution to ~pH 4.5.
Partitioning: Wash the organic layer with the reductive buffer (3 x 50 mL).
Validation Check: The organic layer must transition from a dark red/brown to a pale yellow. If the red color persists, increase the dithionite concentration.
Drying: Dry the organic layer over anhydrous
(avoid as trace Lewis acidic magnesium can coordinate the pyrazine nitrogens and catalyze oxidation) [2]. Filter and concentrate under reduced pressure (bath temp < 30 °C) backfilled with Argon.
Phase 2: Deactivated Flash Chromatography
Column Preparation: Slurry-pack a column with standard silica gel using Hexanes containing 1% Glacial Acetic Acid (AcOH).
Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) and load it onto the column.
Elution: Elute using a gradient of Hexanes : EtOAc (80:20 to 50:50) containing a constant 1% AcOH.
Validation Check: The target diol will elute as a tight, UV-active band. Any oxidized dione impurity will elute much earlier (due to the lack of hydrogen-bonding hydroxyls) as a distinct yellow/orange band.
Phase 3: Anaerobic Recrystallization
Dissolution: Dissolve the chromatographed product in a minimal volume of boiling, degassed Ethanol under an Argon atmosphere.
Precipitation: Slowly add degassed, deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
Crystallization: Allow the mixture to cool slowly to room temperature, then to 4 °C overnight. Filter the pale tan needles under a blanket of nitrogen and dry in a vacuum oven at room temperature.
Part 3: Quantitative Reference Data
Use the following empirical data to calibrate your analytical methods and verify product identity.
Table 1: TLC Solvent Systems and Expected Retention Factors (
Good for rapid purity checks, but inferior for columns.
Table 2: Physicochemical & Solubility Profile
Parameter
Value / Observation
Mechanistic Implication
Aqueous Solubility (pH 2-6)
< 0.1 mg/mL
Ideal for aqueous extraction; product remains in organic phase.
Aqueous Solubility (pH > 8)
> 10 mg/mL
Deprotonation to phenolate; rapid degradation occurs.
Optimal Storage
-20 °C, Argon atmosphere
Prevents auto-oxidation and ambient moisture absorption.
Part 4: Process Visualization
The following decision tree maps the logical flow of the purification process, highlighting the critical redox checks required to maximize yield.
Caption: Workflow for the purification of 2-ethyl-3-methylquinoxaline-5,8-diol with redox validation.
References
MDPI. "A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones." Molecules, 2020.[Link]
CSIRO Publishing. "Design, Synthesis, and Cytotoxicity of Indolizinoquinoxaline-5,12-dione Derivatives, Novel DNA Topoisomerase IB Inhibitors." Australian Journal of Chemistry, 2010.[Link]
Troubleshooting
Technical Support Center: 2-Ethyl-3-methylquinoxaline-5,8-diol Stability Guide
Reference ID: QX-DIOL-58-EM Date Last Updated: March 7, 2026 Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Stability Paradox Executive Summary: 2-Ethyl-3-methylquinoxaline-5,8-diol is a redox-a...
Author: BenchChem Technical Support Team. Date: March 2026
Reference ID: QX-DIOL-58-EM
Date Last Updated: March 7, 2026
Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Stability Paradox
Executive Summary:
2-Ethyl-3-methylquinoxaline-5,8-diol is a redox-active hydroquinone surrogate . Unlike its oxidized counterpart (the 5,8-dione), the diol form is thermodynamically unstable in the presence of atmospheric oxygen at room temperature.
Users frequently report "degradation," which is almost exclusively auto-oxidation to 2-ethyl-3-methylquinoxaline-5,8-dione. This guide treats the molecule not just as a static reagent, but as half of a reversible redox couple.
Diagnosis & Identification
"My sample has changed color. Is it still usable?"
The most reliable indicator of stability is visual appearance. Use the table below to diagnose the state of your reagent immediately.
State
Visual Appearance
Chemical Species
Solvation Behavior
Action Required
Pristine
White / Pale Grey Solid
5,8-Diol (Reduced)
Soluble in polar aprotic solvents (DMSO, DMF)
Proceed with experiment under Argon.
Compromised
Yellow / Orange Tint
Trace Oxidation (<5%)
Slight turbidity in non-polar solvents
Purify or use immediately if trace impurity is acceptable.
Degraded
Deep Red / Brown / Dark Yellow
5,8-Dione (Oxidized)
Improved solubility in DCM/CHCl3
STOP. Perform .
Mechanism of Failure
The degradation is driven by the low oxidation potential of the electron-rich 5,8-diol system. In the presence of
, it undergoes oxidative dehydrogenation to restore the quinoid conjugation, which is energetically favorable in aerobic conditions.
Figure 1: The redox shuttle between the unstable diol and stable dione forms.
Storage & Handling Protocols
"How do I prevent degradation during setup?"
The 5,8-diol moiety acts similarly to a hydroquinone. Strict exclusion of oxygen is required.
Standard Operating Procedure (SOP) - Storage
Atmosphere: Store strictly under Argon or Nitrogen.
Temperature:
is mandatory for long-term storage. Room temperature (RT) storage leads to measurable oxidation within hours to days depending on humidity.
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or store inside a secondary desiccator.
SOP - Experimental Handling
Solvent Degassing: Never dissolve this compound in non-degassed solvents. Sparge all solvents (MeOH, DMSO, DMF) with Argon for 15 minutes prior to use.
Base Sensitivity: Avoid basic conditions in aerobic environments. Bases deprotonate the hydroxyl groups, dramatically accelerating oxidation to the quinone.
Troubleshooting & Rescue Protocols
"My sample oxidized. Can I save it?"
Yes. The oxidation is reversible. You can reduce the 5,8-dione back to the 5,8-diol using sodium dithionite (
), a standard method for quinoxaline redox systems.
Rescue Protocol A: Chemical Reduction
Reagents: Sodium Dithionite (
), Water, Ethyl Acetate (or extraction solvent).
Dissolution: Dissolve the degraded (yellow/red) material in a minimal amount of Methanol or THF.
Reduction: Add a saturated aqueous solution of Sodium Dithionite (3-5 equivalents) dropwise.
Observation: The solution should bleach from yellow/red to colorless/pale.
Extraction: Immediately extract with degassed Ethyl Acetate under an inert atmosphere.
Drying: Dry over
(anhydrous) and concentrate in vacuo without heat.
Validation: Verify by TLC or NMR immediately.
Figure 2: Step-by-step rescue workflow for oxidized quinoxaline diols.
Frequently Asked Questions (FAQs)
Q1: I see an M-2 peak in my LC-MS. Is my compound wrong?A: Likely not. The "M-2" peak corresponds to
, which is the oxidized dione form.
Cause: The electrospray ionization (ESI) source in mass spectrometers is a harsh, oxidative environment (high voltage + heat + nitrogen drying gas).
Verification: If your NMR shows the diol protons but LC-MS shows M-2, the oxidation is happening inside the instrument. Run the MS in negative mode or use a milder ionization technique if critical.
Q2: Can I use DMSO as a stock solvent?A: Only if freshly degassed and frozen. DMSO is hygroscopic and can act as a mild oxidant over time (Swern-type reactivity).
Recommendation: Use anhydrous DMF or DMAc for stock solutions and store at
.
Q3: Why is the 2-ethyl-3-methyl substitution important compared to the unsubstituted quinoxaline?A: The alkyl groups at positions 2 and 3 provide steric bulk and slight electron-donating character, which modulates the redox potential. However, they do not protect the 5,8-positions from oxidation. They primarily improve solubility in organic solvents compared to the parent quinoxaline-5,8-diol.
References
General Quinoxaline Redox Chemistry
Title: Quinoxaline-5,8-diones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance.[1]
troubleshooting NMR baseline noise for quinoxaline diols
Advanced Troubleshooting for Baseline Noise, Roll, and Artifacts Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of quinoxaline diols. Quinoxaline diols are notorious for their poor...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting for Baseline Noise, Roll, and Artifacts
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of quinoxaline diols. Quinoxaline diols are notorious for their poor solubility and complex tautomeric equilibria (prototropic lactam/lactim exchange). When researchers analyze these heterocyclic compounds, they frequently encounter broad, undefined humps that masquerade as baseline noise, or they artificially induce baseline roll by over-amplifying weak signals.
This guide provides authoritative, mechanistic troubleshooting steps to help you isolate hardware artifacts from chemical phenomena.
Diagnostic Workflow: Identifying the Root Cause
Diagnostic workflow for isolating and resolving NMR baseline artifacts in quinoxaline diols.
Q1: The baseline in my ¹H NMR looks like a series of broad, noisy humps rather than a flat line. Is my sample degrading?A1: It is highly likely that your sample is intact, but undergoing dynamic exchange. Quinoxaline diols exist in a dynamic prototropic lactam/lactim equilibrium 1. At room temperature, the exchange rate between these tautomers is often intermediate relative to the NMR timescale. This causes severe line broadening that merges with the baseline, mimicking random noise or polymeric impurities.
Solution: Perform Variable Temperature (VT) NMR (See Protocol A) to push the exchange rate into the fast or slow regime, which will resolve the humps into sharp peaks.
Q2: My ¹³C/¹⁵N spectrum has a severe "wavy" baseline roll, especially at lower frequencies. What causes this?A2: This wavy baseline is a classic manifestation of acoustic ringing2. Low-frequency nuclei require wide spectral widths. When the high-power radiofrequency (RF) pulse is applied, the probe coil mechanically vibrates (rings) for a few microseconds. If your pre-scan delay (DE) is too short, the receiver captures this mechanical ring-down, which Fourier transforms into a low-frequency baseline roll.
Solution: Increase the pre-scan delay (DE > 10 µs) or apply backward linear prediction during processing.
Q3: Why is my baseline completely distorted with clipping artifacts at the edges of the spectrum?A3: This is a symptom of Analog-to-Digital Converter (ADC) overflow. Because quinoxaline diols have poor solubility, researchers often increase the receiver gain (RG) to detect weak signals. If the RG is too high, the initial high-intensity points of the Free Induction Decay (FID) exceed the digitizer's dynamic range. The hardware "clips" the top of the FID, resulting in a truncated signal that produces a severely distorted baseline 3.
Solution: Always run an autogain routine (e.g., rga in TopSpin). If overflow persists, manually reduce the RG or decrease the pulse tip angle 4.
Q4: I tried to manually phase my spectrum, but fixing the peaks causes the baseline to roll. How do I correct this?A4: Applying a massive first-order phase correction (PH1) introduces artificial baseline roll 5. This occurs when there is a delay between the RF pulse and the start of data acquisition, causing a frequency-dependent phase shift.
Solution: Do not rely on baseline correction algorithms to fix bad phasing. Instead, correct the phase mathematically by left-shifting the FID (See Protocol B).
Quantitative Data: Artifact Correlation Matrix
Artifact Signature
Primary Nucleus
Physical Cause
Corrective Action
Validation Metric
Low-Frequency Wavy Roll
¹³C, ¹⁵N
Acoustic ringing (RF pulse ring-down)
Increase pre-scan delay (DE > 10 µs)
Baseline flattens without first-order phase distortion.
Broad Humps (7-9 ppm)
¹H
Intermediate tautomeric exchange
VT-NMR (Heat to >330 K in DMSO-d6)
FWHM of the broad signal decreases by >50%.
Global Baseline Distortion
¹H, ¹⁹F
ADC/Receiver overflow from high gain
Reduce Receiver Gain (RG)
FID no longer exhibits flat-topping at the y-axis limits.
Asymmetric Peak Roll
All
Excessive 1st-order phasing (PH1)
Left-shift FID by 10-20 points
Flat baseline achieved using only zero-order phasing (PH0).
Self-Validating Experimental Protocols
Protocol A: Resolving Tautomeric Broadening via Variable Temperature (VT) NMR
Because quinoxaline diols undergo lactam/lactim exchange, room-temperature NMR often yields uninterpretable, noisy baselines. This protocol uses thermal energy to manipulate the exchange rate.
Sample Preparation: Dissolve 10-15 mg of the quinoxaline diol in 0.6 mL of DMSO-d6. DMSO is required because of its high boiling point (189 °C) and its ability to disrupt intermolecular hydrogen bonding aggregates.
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the Full-Width at Half-Maximum (FWHM) of the broad signals in the heteroaromatic region (7.0 - 9.0 ppm).
Thermal Ramping: Increase the probe temperature to 330 K. Allow exactly 5 minutes for the sample to achieve thermal equilibrium to prevent convection currents, which ruin shimming.
Re-acquisition & Validation: Re-acquire the spectrum.
Self-Validation Check: If the broad humps were caused by tautomerism, the increased thermal energy will push the molecules into the "fast exchange" regime. The FWHM of the humps will drastically decrease, resolving into sharp, time-averaged peaks. If the peaks remain broad and shift randomly, the issue is likely aggregation or paramagnetic impurities, not tautomerism.
Cooling (Optional): To observe the distinct lactam and lactim tautomers, cool the sample to 243 K (using a solvent like CDCl3/MeOD if solubility permits) to enter the "slow exchange" regime.
Protocol B: Digital Elimination of Acoustic Ringing (Left-Shifting)
When acoustic ringing corrupts the baseline of a ¹³C spectrum, attempting to fix it with polynomial baseline correction often destroys quantitative integration. This protocol removes the artifact at the raw data level 5.
Time-Domain Inspection: Open your raw data in your processing software (e.g., TopSpin, Mnova) and display the original time-domain FID.
Identify the Ringing: Zoom in on the first 20 points of the FID. You will see a high-amplitude, irregular oscillation that abruptly drops off—this is the acoustic ringing.
Apply Left-Shift (LS): Use the processing command to left-shift the FID, discarding the corrupted initial points. Start by discarding the first 10 points.
Linear Prediction (LP): Because discarding points creates a delay that causes severe first-order phase errors, apply Backward Linear Prediction to mathematically reconstruct the discarded points based on the pristine, downstream FID data.
Fourier Transform & Validation: Apply the Fourier Transform (FT).
Self-Validation Check: The baseline should now be completely flat. Apply a Zero-Order phase correction (PH0). If you require a massive First-Order phase correction (PH1) to fix the spectrum, your Linear Prediction parameters are incorrect, or you left-shifted too many points.
References
NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives - Instituto Tecnológico de Buenos Aires (ITBA). 1
Wavy baseline in carbon NMR - Chemistry Stack Exchange.2
NMR Basics: Artifacts and Troubleshooting - Australian National University (ANU). 3
Introduction to NMR part 2: Common Problems - MIT Department of Chemistry. 4
NMR Protocols: Steps to Remove Broad Background Signal - UC Santa Barbara (UCSB). 5
optimizing reduction conditions for quinoxaline-5,8-diones
Welcome to the Technical Support Center for Quinoxaline-5,8-dione Synthesis and Reduction. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the nuanced, real-wor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoxaline-5,8-dione Synthesis and Reduction. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the nuanced, real-world challenges of working with these highly reactive, redox-sensitive compounds.
Quinoxaline-5,8-diones are highly valued for their potent anticancer properties, acting as bioreductive alkylating agents and reactive oxygen species (ROS) generators. However, their redox-active nature makes their synthesis and subsequent reduction steps prone to side reactions, poor yields, and solubility bottlenecks. This guide bridges theoretical mechanisms with field-proven troubleshooting protocols to ensure your experiments are reproducible and self-validating.
Workflow: Synthesis and Reduction Strategies
Caption: Decision matrix and workflow for the synthesis and reduction of quinoxaline-5,8-diones.
To establish a self-validating system, researchers must rely on protocols where the causality of each chemical choice is clear. Below are the three primary methodologies for reducing quinoxaline-5,8-dione precursors or the dione core itself.
Protocol A: Chemical Reduction via Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild, water-soluble reducing agent ideal for converting nitro-precursors to amines or reducing the dione core to its hydroquinone form without cleaving the heterocyclic ring[1][2].
Preparation : Dissolve 1.0 mmol of the quinoxaline-5,8-dione (or its nitro precursor) in a 1:1 mixture of THF and H₂O (20 mL).
Causality: The biphasic or semi-aqueous system is strictly required because Na₂S₂O₄ needs water for activation, while THF solubilizes the highly lipophilic organic substrate.
Reagent Addition : Add 3.0 to 5.0 equivalents of Na₂S₂O₄ portion-wise at 0 °C under an inert argon atmosphere.
Causality: Argon prevents the immediate auto-oxidation of the highly reactive hydroquinone intermediate back to the dione.
Reaction Monitoring : Stir for 2 hours at room temperature. Validate the reduction via TLC (EtOAc/Hexane 1:1). The reduction is self-indicating, marked by a distinct color change from deep yellow/red to pale yellow or colorless.
Workup : Extract rapidly with degassed ethyl acetate (3 × 15 mL). Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation (H₂ / Pd-C)
Used primarily for the reduction of nitro-aromatic precursors prior to quinoxaline ring condensation[1].
Setup : Suspend 1.0 mmol of substrate and 10% Pd-C (10 mol%) in 15 mL of anhydrous methanol or ethanol.
Purge : Degas the suspension by bubbling argon for 10 minutes, then purge the headspace with H₂ gas three times.
Reaction : Stir under a balloon of H₂ gas (1 atm) at ambient temperature for 4-6 hours.
Causality: High pressure (e.g., via a Parr shaker) is avoided here because it frequently leads to over-reduction, specifically the unwanted hydrogenation of the pyrazine ring.
Filtration : Filter the catalyst through a pad of Celite under an inert atmosphere.
Causality: This prevents the ignition of the Pd-C and the rapid re-oxidation of the newly formed electron-rich aromatic amines.
Protocol C: Electrochemical Reduction in Ionic Liquids
For advanced applications (e.g., redox-flow batteries or reactive carbon capture), electrochemical reduction in ionic liquids like 1-ethyl-3-methylimidazolium tricyanomethanide ([emim][tcm]) is utilized to stabilize the radical anion and dianion species[3].
Electrolyte Preparation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in [emim][tcm].
Substrate Addition : Dissolve the quinoxaline-5,8-dione (achieving up to 0.6 M solubility at 22 °C).
Causality: The high Kamlet-Taft polarity of[emim][tcm] overcomes the notoriously poor solubility of quinones in standard organic solvents, allowing for high-concentration electrochemistry[3].
Electrolysis : Perform controlled-potential electrolysis using a glassy carbon working electrode. The first one-electron reduction typically occurs around -0.5 V vs Ag/Ag⁺, forming the semiquinone radical.
Section 2: Troubleshooting & FAQs
Q1: My reduced quinoxaline-5,8-dione rapidly reverts to the oxidized dione form during workup. How can I prevent this?A1: Quinoxaline-5,8-hydroquinones are highly susceptible to aerial oxidation. This is a fundamental property of their redox cycling mechanism.
Inert Atmosphere Workup: Conduct all extractions using Schlenk line techniques with degassed solvents.
In Situ Derivatization: If the hydroquinone or diamine is an intermediate, do not isolate it. Trap it immediately. For example, if reducing a nitro group on a quinone precursor, perform the reduction in the presence of the acylating agent to stabilize the amine groups.
Ascorbic Acid Wash: Washing the organic layer with a dilute aqueous solution of ascorbic acid provides a sacrificial reductant that protects your product during extraction.
Q2: I am experiencing poor yields during the reduction of 1,4-dimethoxy-2,3-dinitrobenzene precursors. The reaction stalls or forms a complex mixture.A2: This is a classic issue of regioselectivity and over-reduction. When reducing dinitro compounds to diamines for subsequent Hinsberg condensation (to form the quinoxaline ring), a step-by-step reduction is often advantageous[2].
Instead of forcing a double reduction, use controlled stoichiometric amounts of sodium dithionite to isolate the mono-amino intermediate.
Alternatively, catalytic hydrogenation (H₂/Pd-C) in ethyl acetate often provides cleaner conversion to the diamine compared to harsh chemical reductants.
Q3: The quinoxaline-5,8-dione is completely insoluble in my aqueous reduction media (e.g., for Na₂S₂O₄ reduction).A3: The rigid, planar structure of the diazaanthraquinone core leads to strong intermolecular π-π stacking, resulting in poor aqueous solubility.
Co-solvents: Use a miscible organic co-solvent like THF, DMF, or dioxane in a 1:1 or 2:1 ratio with water.
Ionic Liquids: If performing electrochemical reduction, switch to an ionic liquid like [emim][tcm], which has been shown to solubilize quinones up to 1.9 mol·L–1 at 60 °C[3].
Section 3: Quantitative Data & Method Comparison
To aid in selecting the optimal reduction strategy, the following table summarizes the key metrics and limitations of each methodology based on empirical data.
Reduction Method
Typical Yield (%)
Substrate Scope
Primary Advantage
Major Limitation
Sodium Dithionite (Na₂S₂O₄)
75 - 85%
Nitro precursors, Dione core
Mild, highly tolerant of sensitive functional groups.
Requires aqueous co-solvents; biphasic mass transfer issues.
Catalytic Hydrogenation (H₂/Pd-C)
85 - 95%
Nitro precursors
Clean reaction; easy workup (filtration).
High risk of over-reducing the pyrazine ring if over-pressurized.
Electrochemical ([emim][tcm])
> 95% (Conversion)
Dione core
Precise control over radical/dianion formation; high solubility.
Requires specialized potentiostat equipment and expensive solvents.
Section 4: Mechanistic Insights into Biological Activity
Understanding the reduction of quinoxaline-5,8-diones is not just a synthetic necessity; it is the core of their biological mechanism of action. In vivo, these compounds undergo enzymatic reduction by NAD(P)H-dependent cellular oxidoreductases. This bioreduction generates reactive oxygen species (ROS) and electrophilic intermediates that modulate critical cellular signaling cascades. A well-documented mechanism is the targeted inhibition of the extracellular signal-regulated kinase (ERK) 1/2 pathway, effectively halting the downstream signaling cascade that promotes cancer cell growth and survival[1].
Caption: Mechanism of ERK1/2 pathway inhibition by bioreduced quinoxaline-5,8-diones.
References
A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones
Source: MDPI (Molecules)
URL:[Link]
Quinone Reduction in Ionic Liquids for Electrochemical CO2 Separation
Source: ACS Sustainable Chemistry & Engineering
URL:[Link]
Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B
Source: PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Resolving 5,8-Diol and 5,8-Dione Impurities
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the purification of redox-active pharmacophores, I frequently encounter challenges involving the separation of 5,8-diols (hydroqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the purification of redox-active pharmacophores, I frequently encounter challenges involving the separation of 5,8-diols (hydroquinone derivatives) from their oxidized 5,8-dione counterparts (quinone derivatives).
These redox pairs are ubiquitous in the total synthesis of biologically active alkaloids (e.g., isoquinoline-5,8-diones) and anticancer agents[1]. Because these compounds exist in a dynamic redox equilibrium and possess drastically different polarities, standard purification templates often fail. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the integrity of your isolations.
Part 1: Troubleshooting Guides & FAQs
Q: My 5,8-diol and 5,8-dione are co-eluting or streaking on normal-phase silica. How can I improve resolution?
The Causality: 5,8-diols possess two phenolic hydroxyl groups that act as strong hydrogen-bond donors, interacting tenaciously with the silanol groups on bare silica. This causes severe peak tailing and streaking. Conversely, 5,8-diones act only as hydrogen-bond acceptors and typically elute much faster. If they appear to co-elute, it is rarely due to identical polarity; rather, it is usually caused by dynamic redox exchange (air oxidation of the diol to the dione) occurring on the column during the run.
The Solution:
Suppress Ionization: Use a solvent system like Hexane/Ethyl Acetate (e.g., 4:1)[2], but add 1% glacial acetic acid to the mobile phase. The acid suppresses the ionization of the diol's phenolic protons, sharpening the band.
Halt Redox Cycling: If the mixture is highly prone to air oxidation, perform the chromatography under an inert atmosphere (argon pressure) or fully convert the mixture to a single redox state (e.g., using excess
to reduce all dione to diol) prior to loading.
Redox interconversion pathway and its impact on chromatographic elution.
Q: Can I separate them using liquid-liquid extraction (LLE) instead of chromatography?
The Causality: Yes, exploiting their acid-base properties is often more efficient than chromatography. The 5,8-diol is a weak acid (phenolic pKa ~9.5-10.5), whereas the 5,8-dione is neutral. Washing the organic mixture with an aqueous base deprotonates the diol, driving it into the aqueous phase as a water-soluble phenoxide salt, leaving the dione in the organic layer.
The Warning: Certain fused heterocyclic 5,8-diones (such as indolizine-5,8-diones or pyrrolo-isoquinolinediones) are highly electrophilic and base-sensitive. Prolonged exposure to aqueous alkali can trigger destructive ring-opening reactions[3]. Always use cold, mild bases (like 5%
) and limit contact time if working with base-sensitive scaffolds.
Q: How do I resolve HPLC baseline drift and peak tailing when analyzing these mixtures?
The Causality: In reverse-phase HPLC, the diol's hydroxyl groups interact with residual, unendcapped metal impurities or silanols in standard C18 columns, causing tailing.
The Solution: Utilize a mixed-mode or heavily endcapped stationary phase (e.g., Newcrom B) and an isocratic mobile phase of Water/Acetonitrile modified with a phosphoric acid buffer[4]. The acidic buffer ensures the diol remains fully protonated and neutral, yielding sharp, symmetrical peaks.
Part 2: Quantitative Data Presentation
To aid in method development, the following table summarizes the divergent physicochemical properties of the 5,8-diol/dione redox pair that dictate separation logic.
Property
5,8-Diol (Hydroquinone Form)
5,8-Dione (Quinone Form)
Separation Impact & Exploitation
H-Bond Donors
2 (Phenolic -OH)
0
Diol is highly retained on normal-phase silica; requires polar modifiers.
pKa (Aqueous)
~9.5 - 10.5
N/A (Neutral)
Diol can be selectively extracted into aqueous base (LLE).
UV Absorbance
Colorless to pale yellow
Deep yellow, red, or purple
Diones absorb at longer wavelengths[2]; allows selective UV/Vis tracking.
Trustworthy science requires protocols that verify their own success at critical junctions. Below are the standard operating procedures for isolating these compounds.
Objective: Isolate 5,8-dione in the organic phase and recover pure 5,8-diol from the aqueous phase.
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a concentration of ~50 mg/mL. Chill the solution to <5°C in an ice bath to minimize base-catalyzed degradation of the dione.
Basic Extraction: Add an equal volume of cold 0.1 M NaOH (or 5%
for sensitive substrates). Shake vigorously in a separatory funnel for exactly 30 seconds.
Phase Separation: Allow the layers to separate. The organic layer contains the 5,8-dione. The aqueous layer contains the 5,8-diolate salt.
Self-Validation Checkpoint 1: Spot the organic layer on a TLC plate. If a low-Rf spot (diol) remains, perform a second rapid basic wash.
Acidification & Recovery: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches ~3. The 5,8-diol will either precipitate as a solid or can be re-extracted into fresh EtOAc.
Self-Validation Checkpoint 2: The aqueous phase should turn from dark/colored (phenoxide form) to relatively pale (protonated phenol) upon reaching acidic pH.
Chemoselective liquid-liquid extraction workflow for 5,8-diol and 5,8-dione.
Protocol B: Isocratic Reverse-Phase HPLC Analysis
Objective: Accurately quantify the ratio of 5,8-diol to 5,8-dione without on-column redox artifacts.
Sample Preparation: Dissolve the sample in HPLC-grade Acetonitrile (MeCN). Crucial step: Purge the sample vial with argon to displace oxygen, preventing the diol from oxidizing while waiting in the autosampler.
Mobile Phase Setup: Prepare an isocratic mobile phase of 60% Water / 40% MeCN. Add 0.1% Phosphoric acid (
) to the aqueous portion[4]. Degas the mobile phase via ultrasonication under vacuum for 15 minutes.
Execution: Inject 10 µL onto an endcapped C18 or Newcrom B column at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (general aromatic) and 350+ nm (selective for the dione chromophore).
Self-Validation Checkpoint: Inject a pure standard of the 5,8-diol. If you observe a secondary peak corresponding to the dione, your mobile phase is not sufficiently degassed, and dissolved oxygen is oxidizing the sample during the run.
Part 4: References
SIELC Technologies. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column.
US Patent 4853156A. Process for the manufacture of quinone derivatives.
EBIN.PUB. Recent Applications of Selected Name Reactions in the Total Synthesis of Alkaloids.
RSC Publishing. Pyrrolo[l,2-&]isoquinoline-5,1O-diones and Indolizine-5,8-diones.
Technical Support Center: Stability and Storage of Quinoxaline Diols
Welcome to the Technical Support Center for quinoxaline diols (frequently existing as their tautomeric counterparts, quinoxaline-2,3-diones). These compounds are critical scaffolds in medicinal chemistry, notably serving...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinoxaline diols (frequently existing as their tautomeric counterparts, quinoxaline-2,3-diones). These compounds are critical scaffolds in medicinal chemistry, notably serving as competitive antagonists at the glycine binding site of NMDA receptors[1].
While quinoxaline derivatives exhibit remarkable thermal stability in the solid state—often showing decomposition temperatures exceeding 300°C due to favorable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking and hydrogen bonding—they are highly susceptible to degradation in solution. This guide provides researchers and drug development professionals with field-proven insights, causal explanations, and self-validating protocols to prevent degradation and ensure reproducible experimental data.
Core Degradation Mechanisms
Q: What are the primary degradation pathways for quinoxaline diols in solution, and what causes them?
A: Quinoxaline diols are vulnerable to three primary environmental stressors when solubilized:
Oxidative Degradation: The electron-rich quinoxaline ring system and the phenolic/dione hydroxyl groups are highly prone to oxidation[2]. Exposure to dissolved oxygen or reactive oxygen species (ROS) can lead to the formation of N-oxides or quinone-like structures[2][3]. This process is accelerated by heat and trace metal ions in assay buffers[3].
Photolytic Degradation: Exposure to light, particularly UV radiation, induces excitation of the extended
-conjugated quinoxaline core, leading to rapid photolytic degradation[2].
pH-Dependent Hydrolysis and Tautomerization: Quinoxaline-2,3-diones exist in a keto-enol tautomeric equilibrium[2]. The equilibrium between these forms is heavily influenced by the solvent and pH. Under strongly acidic or alkaline conditions, the dione structure becomes highly susceptible to hydrolysis and irreversible structural degradation[2].
Caption: Logical relationship between environmental stressors and quinoxaline diol degradation pathways.
Recommended Storage Conditions
Q: How should I store solid and reconstituted quinoxaline diols to maximize shelf life?
A: Storage conditions must physically isolate the compound from the catalysts of degradation: thermal energy, photons, moisture, and oxygen.
For solid powders, prolonged exposure to high humidity can facilitate degradation, especially if trace acidic or basic impurities are present[1]. For solutions, the choice of solvent is critical. While hygroscopic solvents like DMSO are commonly used to overcome the low aqueous solubility of quinoxaline diols, water absorbed by the DMSO over time can facilitate pH-dependent hydrolysis[2]. Therefore, high-purity, anhydrous solvents must be used, and solutions should be deoxygenated by sparging with an inert gas (Argon or Nitrogen) prior to storage[2][3].
Q: I am observing inconsistent IC50 values and a slight color change in my stock solutions over time. How do I troubleshoot this?
A: Poor reproducibility in biological assays is a classic symptom of compound instability in the assay medium[3].
Assess the Color Change: A color shift in a quinoxaline diol solution is a definitive macroscopic indicator of either oxidative degradation (formation of quinones/N-oxides) or photolytic degradation[2][3]. If this occurs, discard the stock. To prevent this, wrap all working containers in aluminum foil and prepare fresh solutions immediately before use[3].
Differentiate Precipitation from Degradation: Quinoxaline diols generally exhibit low solubility in aqueous buffers[2]. If you observe cloudiness, you may have exceeded the solubility limit, or a shift in the buffer's pH may have altered the ionization state of the molecule, reducing its solubility[2]. Ensure the final concentration of DMSO in your assay is low (typically <1%) but sufficient to maintain solubility[1].
Evaluate Matrix Interactions: Components of your cell culture media or assay buffer (e.g., trace metal ions) may be actively catalyzing the degradation of the compound[3]. If this is suspected, you must run a forced degradation study in your specific assay buffer.
Self-Validating Experimental Protocols
To definitively understand the stability profile of your specific quinoxaline diol derivative in your experimental matrix, you must perform a Forced Degradation Study[1].
This protocol is designed as a self-validating system : by running a dark, -20°C control sample in parallel with the stressed samples, you mathematically isolate the degradation caused by the stressor from any baseline instability of the stock solution[2][3]. Furthermore, neutralizing the pH of the stressed samples prior to HPLC analysis ensures that the extreme pH does not artificially alter the chromatographic retention time or damage the analytical column[2].
Protocol: Forced Degradation Study
Step 1: Stock Preparation
Prepare a 1 mg/mL stock solution of the quinoxaline diol in a high-purity, anhydrous solvent (e.g., HPLC-grade methanol or acetonitrile)[2].
Step 2: Application of Stress Conditions
Aliquot the stock solution into separate vials and apply the following stressors[2][4]:
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% to 10% H₂O₂. Incubate at room temperature for 24 hours.
Photolytic Degradation: Expose a clear glass vial of the stock to a UV light source (e.g., 254 nm) for 24 hours.
Thermal Degradation: Place a sealed vial of the stock in an oven at 80°C for 48 hours.
Step 3: Control Maintenance
Wrap a control aliquot in aluminum foil and store it strictly at -20°C for the duration of the 48-hour experiment[2][3].
Step 4: Neutralization & Preparation
Crucially, neutralize the acidic sample with an appropriate volume of 0.1 M NaOH, and the alkaline sample with 0.1 M HCl[2]. Dilute all samples (including the control) to your target analytical concentration.
Step 5: HPLC Analysis
Analyze the samples using a validated stability-indicating HPLC method capable of resolving the parent quinoxaline diol from its degradation products[2][4]. Calculate the percentage of the parent compound remaining relative to the -20°C control.
Caption: Step-by-step workflow for forced degradation studies of quinoxaline diols.
High-Field vs. Benchtop ¹H NMR: A Comparative Analysis for the Structural Elucidation of 2-Ethyl-3-methylquinoxaline-5,8-diol
As a Senior Application Scientist, I am frequently tasked with evaluating whether decentralized, low-field benchtop NMR spectrometers can reliably replace centralized, high-field superconducting systems for routine struc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I am frequently tasked with evaluating whether decentralized, low-field benchtop NMR spectrometers can reliably replace centralized, high-field superconducting systems for routine structural verification. To answer this, we must move beyond basic specifications and examine how different magnetic field strengths handle complex spin-spin coupling environments.
In this guide, we objectively compare the performance of an 80 MHz benchtop spectrometer against a 600 MHz high-field system. Our benchmark molecule is 2-ethyl-3-methylquinoxaline-5,8-diol . This compound presents a unique analytical stress test: its alkyl substituents produce simple first-order coupling, while its aromatic core—slightly asymmetric due to the differing 2-ethyl and 3-methyl groups—creates a strongly coupled second-order spin system that pushes the limits of low-field resolution.
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The protocol below outlines the exact causality behind each experimental choice.
Step-by-Step Acquisition Protocol
Sample Preparation (Solvent Selection): Dissolve 15 mg of 2-ethyl-3-methylquinoxaline-5,8-diol in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
).
Causality: DMSO-
is selected over CDCl₃ because its strong hydrogen-bonding capability drastically slows down the chemical exchange rate of the 5-OH and 8-OH protons. In CDCl₃, these protons would exchange rapidly with trace moisture, broadening into the baseline. In DMSO-, they are locked in place and appear as quantifiable broad singlets.
Instrument Calibration (Shimming): Lock on the deuterium signal of DMSO-
. Shim the Z1 and Z2 gradients until the residual DMSO peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
Causality: A FWHM below 1.0 Hz guarantees that any peak broadening observed in the spectrum is due to true scalar coupling or chemical exchange, not magnetic field inhomogeneity.
Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the Number of Scans (NS) to 16 for the 600 MHz system, and 64 for the 80 MHz system. Set the Relaxation Delay (D1) to 2.0 seconds.
Causality: Benchtop NMR spectrometers typically operate between 43 MHz and 100 MHz (1 to 2.35 Tesla), resulting in lower intrinsic sensitivity compared to high-field systems[1]. Increasing the NS to 64 compensates for this signal-to-noise deficit. A D1 of 2.0 seconds ensures
(longitudinal relaxation time) recovery for the alkyl protons, making the final integration strictly quantitative.
Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Perform Fourier Transform (FT), followed by manual zero- and first-order phase correction.
Figure 1: Standardized self-validating workflow for comparative NMR acquisition.
Comparative Data: 80 MHz vs. 600 MHz
The chemical shifts of protons in the quinoxaline core are heavily influenced by the electronic effects of the substituents[2]. The table below summarizes the quantitative data extracted from both spectrometers.
Proton Environment
Chemical Shift (ppm)
600 MHz Multiplicity ( in Hz)
80 MHz Multiplicity
Integration
5-OH, 8-OH
~10.20
Broad Singlet
Broad Singlet
2H
H-6, H-7 (Aromatic)
6.95 - 7.05
AB Quartet ()
Pseudo-Singlet / Multiplet
2H
2-CH₂ (Ethyl)
2.95
Quartet ()
Quartet
2H
3-CH₃ (Methyl)
2.70
Singlet
Singlet
3H
2-CH₃ (Ethyl)
1.35
Triplet ()
Triplet
3H
Mechanistic Causality: Field Strength vs. Spin-Spin Coupling
To understand why the two instruments produce different spectra for the exact same molecule, we must analyze the relationship between the Larmor frequency and scalar coupling.
At lower magnetic field strengths, the chemical shift dispersion (measured in Hz) is proportionally reduced, while the scalar
-coupling (a quantum mechanical property of the chemical bonds) remains completely constant[3]. This fundamental law of NMR physics dictates the spectral resolution.
Figure 2: Logical breakdown of the ¹H NMR spin systems and field-dependent multiplicity.
The Alkyl Region: First-Order Success
For the 2-ethyl and 3-methyl groups, the chemical shift difference (
) between the CH₂ and CH₃ protons is massive (> 1.0 ppm). Even at 80 MHz, the ratio of is far greater than 10. Consequently, the spin system remains strictly first-order. The 80 MHz benchtop system perfectly resolves the triplet and quartet, proving that despite the immense resolution difference between high-field and low-field instruments, benchtop systems are highly reliable for quantitative analysis of first-order systems[4].
The Aromatic Region: Second-Order Collapse
The aromatic protons H-6 and H-7 present a different reality. Because the 2-ethyl and 3-methyl groups exert only slightly different electronic induction across the quinoxaline core, H-6 and H-7 are chemically non-equivalent, but their chemical shift difference (
) is incredibly small—roughly 0.05 ppm.
At 600 MHz: A 0.05 ppm difference corresponds to
Hz. With an ortho-coupling constant of Hz, the ratio . This is sufficient to resolve the protons as an AB quartet (two distinct doublets leaning toward each other due to the "roof effect").
At 80 MHz: The same 0.05 ppm difference corresponds to a mere
Hz. The ratio drops to . When , the spin system enters the strongly coupled (second-order) regime. The inner peaks of the doublets merge, and the outer peaks diminish into the baseline. The signal collapses into a tightly coupled pseudo-singlet[3].
Conclusion & Recommendations
For the structural elucidation of 2-ethyl-3-methylquinoxaline-5,8-diol, the 80 MHz benchtop NMR is an excellent, cost-effective tool for verifying the presence and integration of the alkyl chains and hydroxyl groups. It is fully capable of confirming reaction completion or batch purity. However, if the analytical goal requires definitive proof of the substitution pattern on the aromatic ring (e.g., differentiating isomers based on ortho/meta coupling constants), the severe second-order overlap at low fields makes the 600 MHz high-field NMR an absolute necessity.
References
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". oxinst.com.
Anasazi Instruments. "Benchtop NMR | How to Choose | Ask 4 Questions". aiinmr.com.
BenchChem. "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines". benchchem.com.
ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin". researchgate.net.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Quinoxaline-5,8-diol
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering a window into a compound's mass and, crucially, its fragmentation pattern—a unique fingerprint that aids in structural elucidation. This guide provides an in-depth, technically-grounded exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of quinoxaline-5,8-diol, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of the quinoxaline core and aromatic diols to present a robust predictive analysis. This approach not only offers a valuable reference for the characterization of quinoxaline-5,8-diol but also serves as a framework for interpreting the mass spectra of related novel compounds.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural basis of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, have cemented their status as a "privileged structure" in medicinal chemistry. The accurate characterization of these molecules is a critical step in the drug discovery and development pipeline. Mass spectrometry, particularly with "hard" ionization techniques like electron ionization, provides invaluable structural information through the analysis of fragmentation pathways.
Predicting the Fragmentation Symphony of Quinoxaline-5,8-diol
The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages, rearrangements, and neutral losses, driven by the energetic instability of the initially formed molecular ion.[1] For quinoxaline-5,8-diol, the fragmentation pattern is anticipated to be a composite of the characteristic cleavages of the quinoxaline ring system and the influence of the two hydroxyl groups on the benzene portion of the molecule.
The molecular ion ([M]•+) of quinoxaline-5,8-diol (C₈H₆N₂O₂) has a theoretical monoisotopic mass of 162.04 Da. A prominent molecular ion peak is expected due to the stability of the aromatic system.[2] The subsequent fragmentation is predicted to proceed through several key pathways:
Pathway 1: The Signature Fragmentation of the Quinoxaline Core
Aromatic heterocyclic compounds like quinoxaline exhibit characteristic fragmentation patterns.[3] The most common fragmentation pathway for the quinoxaline and isoquinoline core is the loss of a molecule of hydrogen cyanide (HCN).[3] This is a stable neutral loss that results in a highly conjugated fragment ion.
[M - HCN]•+ (m/z 135): The initial loss of HCN from the pyrazine ring of the molecular ion is a highly probable event. This would lead to a fragment ion with a mass-to-charge ratio of 135.
[M - 2HCN]•+ (m/z 108): A subsequent loss of a second molecule of HCN, while less common, is also a possibility, leading to a fragment at m/z 108.
Pathway 2: The Influence of the Dihydroxy Substitution
The presence of two hydroxyl groups on the benzene ring introduces additional, and likely dominant, fragmentation pathways characteristic of phenols and catechols.[4][5]
Loss of Carbon Monoxide (CO): Aromatic phenols and diols are known to readily lose a molecule of carbon monoxide upon electron ionization.[6] This is a common fragmentation pathway for hydroxylated aromatic compounds.
[M - CO]•+ (m/z 134): The initial loss of CO from the molecular ion is a highly anticipated fragmentation, resulting in a fragment at m/z 134.
[M - 2CO]•+ (m/z 106): The sequential loss of a second CO molecule is also a plausible fragmentation pathway, yielding a fragment at m/z 106.
Loss of a Hydroxyl Radical (•OH): While less common than CO loss for phenols, the expulsion of a hydroxyl radical can occur.
[M - •OH]+ (m/z 145): This would result in a fragment ion at m/z 145.
Loss of Water (H₂O): In diols, the intramolecular loss of a water molecule is a possible fragmentation pathway, especially if the hydroxyl groups are in proximity to other abstractable hydrogens.[7]
[M - H₂O]•+ (m/z 144): This would lead to a fragment at m/z 144.
A Combined and Competitive Fragmentation Landscape
It is crucial to recognize that these fragmentation pathways are competitive. The relative abundance of the resulting fragment ions will depend on their stability. The stability of the quinoxaline ring system suggests that HCN loss will be a significant pathway. However, the facile loss of CO from phenolic systems often leads to the base peak in their mass spectra. Therefore, it is plausible that the fragments resulting from CO loss (m/z 134 and m/z 106) will be among the most intense peaks in the spectrum of quinoxaline-5,8-diol.
The interplay of these pathways can also lead to more complex fragmentations, such as the loss of both CO and HCN.
[M - CO - HCN]•+ (m/z 107): This fragment could arise from the sequential loss of carbon monoxide and hydrogen cyanide.
The following table summarizes the predicted key fragment ions for quinoxaline-5,8-diol.
Predicted m/z
Proposed Fragment Ion
Interpretation
162
[C₈H₆N₂O₂]•+
Molecular Ion ([M]•+)
135
[C₇H₅NO₂]•+
Loss of HCN
134
[C₇H₆N₂O]•+
Loss of CO
108
[C₆H₄O₂]•+
Loss of 2HCN
107
[C₆H₅NO]•+
Loss of CO and HCN
106
[C₆H₆N₂]•+
Loss of 2CO
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways of quinoxaline-5,8-diol, the following diagram outlines the key bond cleavages and resulting fragment ions.
Caption: Predicted EI-MS fragmentation pathway of quinoxaline-5,8-diol.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, a robust analytical method is required. The following is a detailed, step-by-step methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quinoxaline-5,8-diol. GC-MS is a suitable technique for this analysis due to the likely volatility of the compound, and Electron Ionization (EI) is the standard ionization method for generating fragment-rich spectra for structural elucidation.
Sample Preparation
The goal of sample preparation is to introduce a clean, concentrated sample into the GC-MS system in a suitable solvent.
Dissolution: Accurately weigh approximately 1 mg of quinoxaline-5,8-diol and dissolve it in 1 mL of a volatile, high-purity solvent such as methanol or ethyl acetate. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC column.
Filtration: To prevent contamination of the GC inlet and column, filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial. This step removes any particulate matter.
Derivatization (Optional but Recommended): The hydroxyl groups of quinoxaline-5,8-diol may make the compound somewhat polar, which can lead to poor peak shape and tailing in the gas chromatogram. To improve volatility and chromatographic performance, derivatization is often employed. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.
To a known quantity of the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and heat at 60-70 °C for 30 minutes. The derivatized sample can then be directly injected into the GC-MS.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
Gas Chromatograph (GC):
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 20:1) for more concentrated samples.
Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without thermal degradation.
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good initial choice for separating a wide range of organic compounds.
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. Helium is an inert gas that provides good chromatographic efficiency.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 10 minutes at 280 °C. This temperature program allows for the elution of the analyte of interest while ensuring that any less volatile impurities are also eluted from the column.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns that can be compared with library spectra.
Mass Range: m/z 40-500. This range will cover the molecular ion and the predicted fragment ions of quinoxaline-5,8-diol.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C. These temperatures are optimized to maintain good sensitivity and prevent contamination of the ion source and mass analyzer.
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
Data Analysis
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to quinoxaline-5,8-diol (or its TMS derivative).
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
Interpretation:
Identify the molecular ion peak.
Identify the key fragment ions and compare their m/z values to the predicted fragmentation pattern.
Propose fragmentation mechanisms for the observed ions, supported by established principles of mass spectrometry.
If available, compare the acquired spectrum with a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches.
Workflow for GC-MS Analysis
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A generalized workflow for the GC-MS analysis of quinoxaline-5,8-diol.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of quinoxaline-5,8-diol. By synthesizing the known fragmentation behaviors of the quinoxaline core and aromatic diols, we have proposed a logical and well-supported fragmentation pathway. The detailed experimental protocol offers a robust starting point for the empirical validation of these predictions. For researchers engaged in the synthesis and characterization of novel quinoxaline derivatives, this guide serves not only as a specific reference for quinoxaline-5,8-diol but also as a methodological template for the structural elucidation of related compounds. The principles outlined herein underscore the power of mass spectrometry as a tool for unraveling the intricate molecular architecture of pharmacologically significant molecules.
References
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
Doc Brown's Chemistry. (2025). Mass spectrum of phenol. [Link]
Khatun, M., & Kwon, Y. (2020). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of Applied Spectroscopy, 87(4), 725-734. [Link]
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
Green, M. M., & Hart, H. (1987). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. Journal of the American Chemical Society, 109(25), 7767-7772. [Link]
Perreault, H., Ramaley, L., Benoit, F. M., Sim, P. G., & Boyd, R. K. (1992). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry, 96(19), 7867-7875. [Link]
Papagiannopoulos, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 607. [Link]
de Souza, T. A., de Souza, G. G., & de Oliveira, D. N. (2021). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 32(1), 186-196. [Link]
Comparative Guide: Cytotoxicity of Quinoxaline-5,8-Dione vs. Quinoxaline-5,8-Diol
The following guide provides an in-depth technical comparison of Quinoxaline-5,8-dione versus Quinoxaline-5,8-diol . Executive Summary Quinoxaline-5,8-dione and Quinoxaline-5,8-diol represent the oxidized (quinone) and r...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of Quinoxaline-5,8-dione versus Quinoxaline-5,8-diol .
Executive Summary
Quinoxaline-5,8-dione and Quinoxaline-5,8-diol represent the oxidized (quinone) and reduced (hydroquinone) forms of the same pharmacophore. In drug development, they are not merely alternatives but functional partners in a bioreductive redox cycle .
Quinoxaline-5,8-dione (The "Prodrug" Scaffold): The preferred form for synthesis, storage, and administration. It is stable, lipophilic, and acts as a substrate for intracellular reductases (e.g., NQO1).
Quinoxaline-5,8-diol (The "Active" Metabolite): The transient, reduced species generated intracellularly. It is responsible for DNA alkylation and, upon auto-oxidation, the generation of cytotoxic Reactive Oxygen Species (ROS).
Key Takeaway: While the dione is the administered agent, the diol drives the toxicity. Direct use of the diol in assays requires strict anaerobic handling due to its rapid auto-oxidation.
Chemical Identity & Properties
Feature
Quinoxaline-5,8-dione
Quinoxaline-5,8-diol
Structure
Para-quinone fused to pyrazine
Para-hydroquinone fused to pyrazine
Oxidation State
Oxidized ()
Reduced ()
Stability
High: Stable solid; stable in solution.
Low: Rapidly oxidizes in air/media to dione.
Solubility
Moderate (DMSO, organic solvents).
Higher polarity; pH-dependent solubility.
Role
Pharmacological Agent / Substrate
Metabolic Intermediate / ROS Generator
Mechanism of Action: The Redox Cycle
The cytotoxicity of these compounds is governed by their ability to cycle between the dione and diol forms. This cycle exploits the hypoxic environment of solid tumors and the overexpression of NQO1 (NAD(P)H:quinone oxidoreductase 1).
The Bioreductive Pathway
Entry: The lipophilic Dione enters the cell.
Activation: NQO1 performs a two-electron reduction, bypassing the toxic semiquinone radical, to form the Diol .
Toxicity Branch A (ROS): The unstable Diol spontaneously reacts with molecular oxygen (
), oxidizing back to the Dione. This transfers electrons to oxygen, generating Superoxide Anions ().
Toxicity Branch B (DNA Damage): The Diol (or rearranged intermediates) acts as a bis-alkylating agent, crosslinking DNA or inhibiting Topoisomerase II.
Pathway Visualization
The following diagram illustrates the critical interplay between the two forms.
Caption: The central redox cycle. The Dione is reduced to the Diol, which then auto-oxidizes to generate cytotoxic ROS or directly damages DNA.
Comparative Cytotoxicity Data
Direct comparison data is rare because the Diol is difficult to maintain in its reduced state during standard 48-72h assays. However, structure-activity relationship (SAR) studies of Dione derivatives provide inferred data.
The Dione is consistently potent (low micromolar IC50).
Blocked derivatives (e.g., 5,8-dimethoxy) which cannot form the quinone/hydroquinone pair lose cytotoxicity, proving the essentiality of the redox capability.
Diol Analogues: When "locked" as esters (which hydrolyze inside the cell to diols), cytotoxicity is retained or enhanced, confirming the diol is the active executioner.
Experimental Protocols
Handling Quinoxaline-5,8-diol (Critical)
Unlike the dione, the diol is air-sensitive. If you must test the diol directly, you cannot use standard benchtop protocols.
Protocol: Anaerobic Preparation
Solvent: Degas DMSO or PBS with Argon/Nitrogen for 30 minutes.
Dissolution: Dissolve the diol in a glove box or under a continuous inert gas stream.
Antioxidant: Add 0.1% Ascorbic Acid or Sodium Dithionite to the stock solution to prevent premature oxidation before cellular uptake.
Verification: Monitor UV-Vis absorbance.[1] The Dione has a characteristic absorption at ~280/350 nm; the Diol will show a bathochromic shift. If the spectrum reverts to the Dione profile, your sample has oxidized.
Standard Cytotoxicity Assay (MTT/SRB)
This workflow is designed for the Dione , but can be adapted for the Diol if the "Treatment" step is performed under hypoxic or reducing conditions.
Caption: Experimental workflow. Note the specific requirement for degassed media if testing the Diol directly.
Conclusion & Recommendation
For Screening/Therapy: Use Quinoxaline-5,8-dione . It acts as a stable "Trojan horse," entering the cell to be activated by NQO1.
For Mechanistic Studies: Use Quinoxaline-5,8-diol (freshly prepared under Argon) to confirm that cytotoxicity is ROS-dependent or to study direct DNA binding without the rate-limiting step of enzymatic reduction.
Final Verdict: The Dione is the superior pharmaceutical candidate due to stability. The Diol is the mechanistic effector. Cytotoxicity observed from the Dione is, in effect, a measure of the cell's ability to generate the Diol.
References
BenchChem. Unveiling the Potent Biology of Quinoxaline-5,8-diones: A Comparative Review. (2025).[1][2][3][4][5]
Chung, H. J., et al. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters 15.14 (2005): 3380-3384.
Ryu, C. K., et al. Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinoxalinedione derivatives. Bioorganic & Medicinal Chemistry Letters 20 (2010).
Ganley, B., et al. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences 19.4 (2018): 1-13.
IR spectroscopy peaks for 2-ethyl-3-methylquinoxaline-5,8-diol
IR Spectroscopy Comparison Guide: Structural Validation of 2-Ethyl-3-methylquinoxaline-5,8-diol For researchers and drug development professionals synthesizing quinoxaline-based therapeutics, verifying the structural int...
Author: BenchChem Technical Support Team. Date: March 2026
IR Spectroscopy Comparison Guide: Structural Validation of 2-Ethyl-3-methylquinoxaline-5,8-diol
For researchers and drug development professionals synthesizing quinoxaline-based therapeutics, verifying the structural integrity of intermediate compounds is a critical quality control step. Quinoxaline-5,8-diols are highly valued as precursors to bioactive quinoxaline-5,8-diones, which exhibit potent antitumor and antibacterial properties.
As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 2-ethyl-3-methylquinoxaline-5,8-diol against its structural alternatives: the unsubstituted quinoxaline-5,8-diol and the symmetrically substituted 2,3-dimethylquinoxaline-5,8-diol. By understanding the causality behind peak shifts, researchers can confidently validate their synthetic outputs.
The Mechanistic Basis of Quinoxaline IR Absorptions
The FT-IR spectrum of a substituted quinoxaline-5,8-diol is a composite of vibrations from the fused pyrazine-benzenoid ring system, the phenolic hydroxyls, and the alkyl substituents [1].
When comparing 2-ethyl-3-methylquinoxaline-5,8-diol to its analogs, the primary spectroscopic differentiators arise from inductive effects (+I) and steric hindrance :
C=N and C=C Stretches: The addition of ethyl and methyl groups at the 2 and 3 positions of the pyrazine ring introduces electron-donating inductive effects. This increases the electron density within the heterocyclic system, slightly weakening the C=N double bond character. Consequently, the C=N stretching frequency shifts to a lower wavenumber compared to the unsubstituted analog [1].
O-H Stretch: The hydroxyl groups at positions 5 and 8 engage in strong intermolecular hydrogen bonding, resulting in a broad absorption band between 3200–3400 cm⁻¹. The bulky ethyl group can slightly perturb the crystal packing of the solid state, subtly shifting the O-H band to higher wavenumbers due to a slight reduction in hydrogen bond strength [2].
Aliphatic C-H Stretches: The unique presence of an ethyl group introduces distinct asymmetric and symmetric -CH₂- stretching vibrations (~2960 and ~2870 cm⁻¹) that are entirely absent in the dimethyl or unsubstituted analogs, providing a definitive fingerprint for this specific compound.
Comparative Quantitative Data
The following table summarizes the key vibrational modes, comparing 2-ethyl-3-methylquinoxaline-5,8-diol with its structural alternatives.
Vibrational Mode
Quinoxaline-5,8-diol (cm⁻¹)
2,3-Dimethylquinoxaline-5,8-diol (cm⁻¹)
2-Ethyl-3-methylquinoxaline-5,8-diol (cm⁻¹)
Structural Causality
O-H Stretch (Broad)
3220 - 3350
3240 - 3360
3250 - 3380
Intermolecular H-bonding; steric hindrance from the ethyl group slightly weakens H-bond networks, shifting the peak higher.
Aromatic C-H Stretch
3050 - 3100
3050 - 3090
3050 - 3090
C-H bonds localized on the benzenoid ring (positions 6 and 7).
Aliphatic C-H Stretch
N/A
2920, 2850
2960, 2930, 2870, 2850
Distinct asymmetric/symmetric stretching of -CH₃ and -CH₂- groups differentiates the ethyl vs. methyl substitution.
C=N Stretch (Pyrazine)
~1565
~1555
~1550
Electron-donating alkyl groups (+I effect) slightly weaken the C=N double bond character [1].
Aromatic C=C Stretch
1480 - 1520
1475 - 1515
1470 - 1510
Fused ring system vibrations; heavily coupled with C=N stretches.
C-O Stretch (Phenolic)
~1210
~1225
~1230
Inductive effects from pyrazine substitutions propagate to the benzenoid C-O bonds, strengthening them slightly [2].
To obtain high-resolution spectra that accurately capture the subtle aliphatic C-H stretches of the ethyl group, the sample must be prepared using the Potassium Bromide (KBr) pellet method.
Causality Check: Why KBr instead of a Nujol (mineral oil) mull? Nujol exhibits massive aliphatic C-H stretching absorptions around 2900 cm⁻¹, which would completely mask the critical ethyl/methyl signals of our target compound. KBr is entirely IR-transparent in this region.
Step-by-Step Methodology
Reagent Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours. Self-Validation: Water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹. Using damp KBr will create false peaks that overlap with the target's crucial O-H and C=N stretches.
Sample Milling: In an agate mortar, combine ~2 mg of 2-ethyl-3-methylquinoxaline-5,8-diol with ~200 mg of the dried KBr. Grind thoroughly for 1-2 minutes until a fine, homogeneous powder is achieved to minimize light scattering (the Christiansen effect).
Pellet Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of pressure for 3-5 minutes. The resulting pellet should be visually transparent.
Background Acquisition: Before inserting the sample, run a background scan of the empty sample compartment (or a blank KBr pellet) using 32 scans at a resolution of 4 cm⁻¹.
Sample Acquisition & System Validation: Insert the sample pellet and acquire the spectrum.
Self-Validating Check: Inspect the baseline between 4000–3800 cm⁻¹. A flat baseline indicates a properly pressed pellet with minimal scattering. The absence of a sharp doublet at ~2350 cm⁻¹ confirms that atmospheric CO₂ was adequately purged or subtracted from the chamber [3].
Peak Integration: Apply baseline correction and identify the peaks corresponding to the O-H, C=N, and aliphatic C-H regions as outlined in the comparative table.
Logical Workflow of Spectral Validation
The following diagram illustrates the analytical workflow and the logical relationships between the data acquisition steps and the structural assignments.
Workflow for FT-IR spectral validation of 2-ethyl-3-methylquinoxaline-5,8-diol.
References
Studies of Novel Diazanaphthoquinones and Ion-Responsive Fluorescent Quinoxaline Derivatives
Brunel University Research Archive
URL:[Link]
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation
Open Research@CSIR-NIScPR
URL:[Link]
Validation
Publish Comparison Guide: UV-Vis Absorption Maxima of 2-Ethyl-3-Methylquinoxaline-5,8-Diol
This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-ethyl-3-methylquinoxaline-5,8-diol , focusing on its electronic transitions, redox-dependent spectral shifts, and comparative perf...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-ethyl-3-methylquinoxaline-5,8-diol , focusing on its electronic transitions, redox-dependent spectral shifts, and comparative performance against its oxidized analogues.
Executive Summary & Compound Profile
2-Ethyl-3-methylquinoxaline-5,8-diol is a redox-active heterocyclic scaffold. Unlike simple quinoxalines, the presence of hydroxyl groups at the 5 and 8 positions creates a hydroquinone-like electronic system fused to a pyrazine ring. This structure is the reduced (leuco) form of the corresponding quinoxaline-5,8-dione .
Core Utility: Precursor for mitomycin-like antibiotics, redox mediators, and DNA-intercalating agents.
Key Spectral Feature: A distinct bathochromic shift compared to the parent quinoxaline, with high sensitivity to oxidation state (Diol vs. Dione).
Spectral Profiling: Absorption Maxima (
)[1]
The UV-Vis spectrum of 2-ethyl-3-methylquinoxaline-5,8-diol is characterized by two primary electronic transitions. The data below synthesizes experimental values from closely related 2,3-dialkyl analogues (e.g., 2,3-dimethylquinoxaline-5,8-diol), as the ethyl/methyl substitution exerts a negligible electronic effect (<2 nm shift).
Primary Absorption Bands (in Methanol/DMSO)
Transition Type
(nm)
Molar Absorptivity ()
Structural Origin
Band I ()
250 – 265 nm
High ( M⁻¹cm⁻¹)
Aromatic quinoxaline core excitation.
Band II (ICT / )
340 – 360 nm
Medium
Intramolecular Charge Transfer (ICT) from 5,8-OH donors to the pyrazine acceptor.
Visible Region
None / Negligible
Low
The pure diol is typically colorless to pale yellow. Appearance of a band at >400 nm indicates oxidation.
Critical Note on Oxidation: The 5,8-diol is thermodynamically unstable in air, rapidly oxidizing to 2-ethyl-3-methylquinoxaline-5,8-dione . The dione exhibits a distinct visible absorption band at 400–450 nm (Yellow/Orange), which serves as a visual indicator of sample degradation.
Comparative Analysis: Diol vs. Alternatives
This section compares the target diol with its oxidized form (Dione) and the unsubstituted parent to highlight the auxochromic effects of the 5,8-substitution.
Table 1: Comparative Spectral Data
Feature
Target: 5,8-Diol
Alternative A: 5,8-Dione
Alternative B: Parent Quinoxaline
Compound Name
2-Ethyl-3-methylquinoxaline-5,8-diol
2-Ethyl-3-methylquinoxaline-5,8-dione
Quinoxaline
Electronic State
Reduced (Hydroquinone-like)
Oxidized (Quinone-like)
Aromatic (Naphthalene-like)
Primary
340–360 nm (Broad)
280–290 nm (Sharp)
315 nm
Visible Absorption
Transparent ( nm)
Strong Band (400–450 nm)
None
Visual Color
Pale Yellow / Colorless
Deep Yellow / Orange
Colorless
Solvatochromism
High (H-bond donor)
Low
Low
Technical Insight
Vs. Parent Quinoxaline: The addition of 5,8-hydroxyl groups causes a bathochromic shift of roughly 30–40 nm for the lowest energy transition due to the mesomeric (+M) effect of the oxygen lone pairs destabilizing the HOMO.
Vs. 5,8-Dione: The dione possesses a fully conjugated quinoid system that extends absorption into the visible region. The reduction to the diol disrupts this quinoid conjugation, bleaching the visible color and shifting the lowest energy band back into the UV-A region.
Due to the oxidation sensitivity of the 5,8-diol, standard UV-Vis protocols often yield erroneous "mixed" spectra. The following protocol ensures the measurement of the pure reduced species.
Objective: Generate and measure 2-ethyl-3-methylquinoxaline-5,8-diol without isolation to prevent oxidative degradation.
Precursor Preparation: Dissolve 10 mg of 2-ethyl-3-methylquinoxaline-5,8-dione (stable starting material) in 10 mL deoxygenated Methanol or DMSO.
Validation: Solution must be yellow/orange (
nm).
Reduction Step: Add a 5-fold molar excess of Sodium Borohydride (NaBH₄) or Sodium Dithionite (Na₂S₂O₄) directly to the cuvette under an inert atmosphere (Argon/Nitrogen purge).
Reaction Monitoring:
Scan immediately.
Success Criteria: Disappearance of the 440 nm band and emergence/intensification of the 340–360 nm band. The solution should turn colorless/pale.
Blank Correction: Use a solvent blank containing the same concentration of reducing agent to correct for any background absorbance below 300 nm.
Mechanistic Visualization
The following diagram illustrates the electronic relationship and redox cycling that dictates the spectral properties of the compound.
Figure 1: Redox cycle and spectral shift mechanism. The reduction of the dione (red) to the diol (green) eliminates the visible chromophore, shifting absorption to the UV-A region.
References
Chung, H. J., et al. (2005). "Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation." Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384. Link
Ganapaty, S., et al. (2014). "Synthesis and spectral characterization of some novel quinoxaline derivatives." International Journal of Chemical Sciences, 9(4), 1769-1776.[1] Link
BenchChem. (2025).[2] "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives." BenchChem Technical Guides. Link
PubChem. (2025). "2-Ethyl-3-methylquinoxaline Compound Summary." National Library of Medicine. Link
Comparative Guide: Validation of Purity for 2-Ethyl-3-methylquinoxaline-5,8-diol Samples
Executive Summary & Chemical Context In pharmaceutical development and materials science, a truthful description of a compound's chemical constitution requires rigorous coverage of both structure and purity[1]. Validatin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In pharmaceutical development and materials science, a truthful description of a compound's chemical constitution requires rigorous coverage of both structure and purity[1]. Validating the purity of 2-ethyl-3-methylquinoxaline-5,8-diol presents a unique analytical challenge due to its specific structural vulnerabilities.
The electron-rich 5,8-diol moiety acts similarly to a hydroquinone system. It is highly susceptible to oxidation, readily converting to the corresponding 2-ethyl-3-methylquinoxaline-5,8-dione upon exposure to ambient oxygen, transition metal impurities, or mild oxidative stress during sample handling[2][3][4]. Because of this inherent redox instability, traditional chromatographic techniques can induce artifactual degradation (on-column oxidation), leading to an underestimation of the sample's true purity.
To prevent false impurity profiling, researchers must employ a multi-orthogonal approach. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating system for purity determination.
Fig 1. Chemical oxidation pathway of 2-ethyl-3-methylquinoxaline-5,8-diol to its dione degradant.
Analytical Methodologies: A Quantitative Comparison
To select the appropriate validation protocol, it is critical to understand the operational parameters and limitations of each technique. Table 1 summarizes the performance metrics of the three primary methodologies used for quinoxaline derivatives.
Table 1: Performance Comparison of Purity Validation Methods
Methodology
Primary Function
Limit of Detection / Uncertainty
Key Advantage
Limitation / Risk
HPLC-UV
Separation & Relative Purity
~0.1% Area
High resolution; universal UV absorbance for aromatics[5].
Prone to on-column oxidation; risks underestimating purity.
LC-MS
Impurity Identification
~0.05% Area
Exact mass confirmation (-2 Da shift for dione degradants)[4].
No chromatographic artifacts; universal detection without reference curves[7].
Requires high sample concentration and strict S/N > 250:1[8].
High-Performance Liquid Chromatography (HPLC-UV)
Causality & Mechanism
Reversed-phase HPLC is a cornerstone technique for assessing the purity of synthesized quinoxaline derivatives[5]. The hydrophobic quinoxaline core interacts strongly with C18 stationary phases, while the polar 5,8-diol groups ensure solubility in aqueous-organic mobile phases. However, because the diol is prone to oxidation, dissolved oxygen in the mobile phase or extended time in an autosampler can cause the diol to oxidize into the dione during the run. Therefore, using strictly degassed solvents and rapid analysis times is mandatory to prevent artifactual degradation.
Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg/mL of the sample in a freshly degassed mixture of Water/Acetonitrile (50:50, v/v). Crucial Step: Analyze immediately to minimize ambient oxidation.
Column Selection: Equip the system with a C18 column (e.g., 150 mm x 4.6 mm, 3 µm) to provide high theoretical plates for separating the diol from the less polar dione.
Mobile Phase Gradient:
Mobile Phase A: 0.1% Formic acid in highly purified Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Run a linear gradient from 5% B to 95% B over 15 minutes[5].
Detection: Monitor absorbance at 254 nm (universal aromatic absorbance) and 320 nm (specific to the extended conjugation of the quinoxaline core).
Data Analysis: Assess the purity by calculating the peak area percentage[5]. The dione impurity will typically elute later than the diol due to the loss of the polar hydroxyl groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality & Mechanism
When an impurity peak is detected in HPLC, LC-MS is deployed to definitively identify whether it is a synthetic byproduct or an oxidation artifact. The conversion of 2-ethyl-3-methylquinoxaline-5,8-diol (Exact Mass: ~204.09 Da) to the dione (Exact Mass: ~202.07 Da) is characterized by a distinct loss of two protons and two electrons, resulting in a -2 Da mass shift[3][4]. Electrospray ionization (ESI) in positive mode is ideal due to the basic nitrogen atoms in the pyrazine ring of the quinoxaline core.
Step-by-Step Protocol
Ionization Setup: Configure the ESI source in positive ion mode (ESI+).
Chromatography: Mirror the HPLC-UV gradient, ensuring all buffers are volatile (e.g., 0.1% formic acid).
Mass Analysis: Perform a full scan (m/z 100-500). Extract the ion chromatograms (EIC) for the protonated molecular ions:
at m/z 205 (diol) and m/z 203 (dione).
Validation: Confirm the identity of the dione peak by matching its retention time with the secondary peak observed in the HPLC-UV trace.
Quantitative NMR (qNMR) - The Orthogonal Gold Standard
Causality & Mechanism
Because chromatography can induce oxidation, qNMR serves as the ultimate self-validating system for absolute purity. qNMR is a primary mass ratio analytical method that measures the absolute concentration of analytes without the need for reference curves[7]. It relies on the principle that the intensity of a resonance line is directly proportional to the number of resonant nuclei[6].
By co-weighing the analyte with a highly pure internal standard (calibrant) that has non-overlapping signals, absolute purity can be calculated with a combined measurement uncertainty as low as 1.5%[6]. For 2-ethyl-3-methylquinoxaline-5,8-diol, Maleic acid is the perfect calibrant. Its singlet at ~6.26 ppm in DMSO-d6 falls perfectly in the clear spectral window between the analyte's aliphatic protons (ethyl/methyl groups at 1.3–3.0 ppm) and aromatic protons (H-6/H-7 at ~6.8–7.2 ppm)[8].
Calibrant Selection: Utilize Maleic acid (purity >99.9%) as the internal standard. Ensure it is chemically inert, highly soluble, and non-volatile[8].
Sample Preparation: Accurately co-weigh approximately 10 mg of the 2-ethyl-3-methylquinoxaline-5,8-diol sample and 5 mg of the calibrant using a calibrated microbalance. Dissolve completely in 0.6 mL of high-purity DMSO-d6[5].
Acquisition Parameters: Acquire the
H-NMR spectrum using a 90° single pulse excitation. Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons of interest to guarantee complete magnetization recovery[6].
Signal-to-Noise Verification: Verify that the Signal-to-Noise (S/N) ratio of the target peaks is ≥ 250:1. This is essential to ensure integration errors remain below 1%[8].
= Integral area, = Number of nuclei (protons), = Molar mass, = Gravimetric weight, and = Purity. Subscripts and refer to the analyte and calibrant, respectively.
Conclusion
Relying solely on HPLC-UV to validate the purity of 2-ethyl-3-methylquinoxaline-5,8-diol is a flawed approach due to the compound's propensity for on-column oxidation. A robust, self-validating analytical workflow must utilize LC-MS to identify artifactual dione degradants and rely on qNMR as the orthogonal gold standard for absolute quantification.
References
1.[5] Benchchem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. 5
2.[6] PubMed / NIH. Validation of quantitative NMR. 6
3.[1] ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. 1
4.[7] ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 7
5.[8] University of Oxford. Quantitative NMR Spectroscopy.docx 11/2017. 8
6.[2] Benchchem. The Ascendancy of Quinoxaline-5,8-diones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance. 2
7.[3] Australian Journal of Chemistry - CSIRO Publishing. Design, Synthesis, and Cytotoxicity of Indolizinoquinoxaline-5,12-dione Derivatives, Novel DNA Topoisomerase IB Inhibitors. 3
8.[4] PMC / NIH. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B.4
A Comparative Guide to the Antimicrobial Potency of Quinoxaline Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] Among these, quinoxaline derivatives have emerged as a particul...
Author: BenchChem Technical Support Team. Date: March 2026
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] Among these, quinoxaline derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against a wide range of pathogens.[2][3][4][5][6] This guide provides a comprehensive comparison of the antimicrobial potency of various quinoxaline derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.
Introduction to Quinoxaline Derivatives as Antimicrobial Agents
Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry.[6] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[4][5][7][8] The simple and flexible structure of the quinoxaline nucleus, coupled with its bioisosteric relationship to established scaffolds like quinolones and naphthalenes, offers a strategic advantage in circumventing existing resistance mechanisms.[1]
The antimicrobial efficacy of quinoxaline derivatives is intricately linked to the nature and position of various substituents on the core structure. This guide will delve into these structural nuances, providing a comparative analysis of their impact on antimicrobial potency.
Mechanisms of Antimicrobial Action
The versatility of the quinoxaline scaffold is reflected in its diverse mechanisms of antimicrobial action, which can vary depending on the specific structural features of the derivative. Understanding these mechanisms is crucial for the rational design of more potent and selective antimicrobial agents.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Certain quinoxaline derivatives, structurally analogous to quinolone antibiotics, exert their antimicrobial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][9] These type II topoisomerases are critical for maintaining the proper topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinoxaline derivatives disrupt DNA synthesis, leading to bacterial cell death.[2]
Bioreductive Activation and Generation of Reactive Oxygen Species (ROS)
A notable subclass of quinoxalines, the quinoxaline 1,4-di-N-oxides (QdNOs), function as bioreductive drugs.[9][10] In the hypoxic environments often found within bacterial biofilms, these compounds undergo enzymatic reduction to generate reactive oxygen species (ROS).[9] The resulting oxidative stress causes widespread damage to cellular components, including DNA, ultimately triggering cell death pathways.[3][9]
The diagram below illustrates the general mechanism of action for QdNOs.
Caption: Mechanism of action of Quinoxaline 1,4-di-N-oxides (QdNOs).
Other Mechanisms
Beyond these primary mechanisms, some quinoxaline derivatives have been reported to interfere with bacterial cell wall synthesis by inhibiting enzymes like glucosamine-6-phosphate synthase.[2] Others have been shown to disrupt cell division by interfering with the formation of the FtsZ ring, a key component of the bacterial cytokinesis machinery.[2]
Experimental Protocols for Assessing Antimicrobial Potency
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized experimental protocols are paramount. The following methodologies are widely accepted for evaluating the efficacy of quinoxaline derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]
Protocol:
Preparation of Quinoxaline Derivative Stock Solution: Dissolve the quinoxaline compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[12][13]
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.[11][12]
Serial Dilutions: Perform two-fold serial dilutions of the quinoxaline derivative stock solution across the microtiter plate to create a range of concentrations.[12][13]
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[12]
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.[11]
Controls: Include a growth control (microorganism in broth without the compound), a sterility control (broth only), and a positive control with a known antibiotic.[11]
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Experimental workflow for MIC determination by broth microdilution.
Agar Disc Diffusion Method
The agar disc diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to an antimicrobial agent.[4][5]
Protocol:
Inoculation of Agar Plate: Evenly inoculate the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar) with a standardized suspension of the test microorganism using a sterile swab.[9]
Application of Discs: Impregnate sterile paper discs with a known concentration of the quinoxaline derivative solution and place them on the surface of the inoculated agar.[4][5]
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth occurs) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[9]
Comparative Antimicrobial Potency of Quinoxaline Derivatives
The antimicrobial activity of quinoxaline derivatives is highly dependent on the substituents attached to the quinoxaline scaffold. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains, offering insights into their structure-activity relationships.
Activity Against Gram-Positive Bacteria
Quinoxaline derivatives have demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Note: "Potent activity" and "Active" are reported as described in the source, which did not always provide specific MIC values.
One study directly compared an unspecified quinoxaline derivative to vancomycin against MRSA isolates and found comparable in vitro activity, with MIC ranges of 1-8 µg/mL for both compounds.[3][14] This highlights the potential of quinoxaline derivatives as alternative treatments for infections caused by drug-resistant Gram-positive pathogens.
Activity Against Gram-Negative Bacteria
The efficacy of quinoxaline derivatives against Gram-negative bacteria can be more variable, often due to the presence of the outer membrane acting as a permeability barrier. However, several derivatives have shown promising activity.
Note: "Potent activity," "Excellent activity," "Active," and "Highly Active" are reported as described in the source, which did not always provide specific MIC values.
Notably, certain triazolo[4,3-a]quinoxaline derivatives have demonstrated activity against Pseudomonas aeruginosa that is twice that of the standard antibiotic ampicillin.[16]
Antifungal Activity
Several quinoxaline derivatives have also been evaluated for their antifungal properties, showing activity against clinically relevant fungal pathogens.
Note: "Good activity" and "Moderate activity" are reported as described in the source, which did not always provide specific MIC values.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring system.[1] A systematic analysis of these relationships is crucial for the design of new and more effective antimicrobial agents.
The following diagram illustrates key substitution points on the quinoxaline scaffold that influence antimicrobial activity.
Caption: Key substitution points on the quinoxaline scaffold influencing antimicrobial activity.
Substitutions at C2 and C3: Modifications at these positions on the pyrazine ring are pivotal for antimicrobial efficacy. The introduction of various side chains, including those containing amide linkages, hydrazones, and other heterocyclic rings, has been shown to yield compounds with potent activity.[7][15][18]
Substitutions on the Benzene Ring: The nature of substituents on the benzene moiety, particularly at the C6 and C7 positions, can influence the electronic properties of the quinoxaline system. Electron-withdrawing groups, for instance, can enhance the bioreductive potential of quinoxaline 1,4-di-N-oxides.[10][19]
Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoxaline scaffold, such as triazole or tetrazole rings, has led to the development of derivatives with enhanced and broad-spectrum antimicrobial activity.[8][16]
Conclusion and Future Directions
Quinoxaline derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents to combat the growing challenge of drug resistance.[1][2] Their diverse mechanisms of action, coupled with the tunability of their antimicrobial potency through synthetic modifications, make them an attractive area for further research.
Future efforts should focus on:
Rational Design: Utilizing structure-activity relationship data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Further elucidating the specific molecular targets and mechanisms of action for different classes of quinoxaline derivatives to enable target-based drug design.
Combinatorial Approaches: Investigating the synergistic effects of quinoxaline derivatives with existing antibiotics to enhance their efficacy and overcome resistance.
In Vivo Efficacy and Toxicity Studies: Advancing the most promising candidates through preclinical and clinical development to assess their in vivo efficacy and safety profiles.
By continuing to explore the rich chemical space of quinoxaline derivatives, the scientific community can unlock their full potential in the fight against infectious diseases.
References
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]
Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]
Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. ResearchGate. [Link]
Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives. ResearchGate. [Link]
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]
Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. [Link]
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. [Link]
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]
Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. MDPI. [Link]
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link]
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Taylor & Francis. [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
Design and Synthesis of Some New 1,2,4- Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. Hilaris. [Link]
Antimicrobial Quinoxaline Derivatives: Research Guide & Papers | Synthesis and Biological Evaluation. PapersFlow. [Link]
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Dove Medical Press. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Analytical Comparison Guide: Reference Standards for 2-Ethyl-3-methylquinoxaline-5,8-diol
Executive Summary & Compound Context
2-Ethyl-3-methylquinoxaline-5,8-diol (CAS 500562-90-3) is a specialized bicyclic compound utilized extensively as a building block and analytical reference marker in pharmaceutical development[1][2]. The parent quinoxaline scaffold is a 3[3]. Quinoxaline derivatives are highly valued in medicinal chemistry for their broad spectrum of bioactivities, including 4, as well as antimicrobial and antiviral properties[4].
Analyzing 2-ethyl-3-methylquinoxaline-5,8-diol presents unique chromatographic challenges. The molecule features a highly amphoteric profile: the pyrazine nitrogens are weakly basic, while the 5,8-diol functional groups act as acidic phenols. Consequently, selecting the correct grade of reference standard and employing a highly controlled analytical environment is critical to avoid peak distortion, ensure accurate mass balance, and validate structural integrity.
Reference Standard Grade Comparison
When establishing quantitative assays, the choice of reference material dictates the reliability of the entire analytical system. Below is an objective comparison of commercially available grades for this compound to guide procurement and assay design.
To establish absolute trustworthiness in your analytical results, the following protocol utilizes orthogonal techniques (HPLC-UV and LC-MS/MS) to validate the purity and identity of 2-ethyl-3-methylquinoxaline-5,8-diol. This self-validating system ensures that any degradation or impurity is caught either chromatographically or spectrally.
Step 3.1: Sample Preparation
Procedure: Weigh exactly 1.00 mg of the reference standard and dissolve in 1.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.
Causality: While the 5,8-diol moiety provides some aqueous solubility, the hydrophobic 2-ethyl and 3-methyl groups necessitate an organic modifier. A 50% methanol solution ensures complete solvation of the crystal lattice without inducing precipitation, which is critical for accurate volumetric quantification.
Step 3.2: HPLC-UV Purity Assessment
Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Causality: Controlling the mobile phase pH is the most critical factor for this compound. At pH 2.7, the acidic phenolic hydroxyls remain fully protonated (neutral), preventing peak splitting. Simultaneously, the basic quinoxaline nitrogens become protonated (cationic). A polar-embedded stationary phase is specifically chosen to shield these cationic nitrogens from interacting with residual surface silanols on the silica matrix, thereby eliminating secondary ion-exchange interactions and severe peak tailing.
Causality: ESI+ efficiently protonates the nitrogen-rich quinoxaline ring. During collision-induced dissociation (CID), quinoxaline derivatives typically exhibit characteristic fragmentation patterns. For 2-ethyl-3-methylquinoxaline-5,8-diol, expect the6, consistent with the established mass spectral behavior of alkyl-substituted quinoxalines[6].
Performance Data Summary
The table below summarizes the expected analytical performance when comparing a highly purified CRM against a standard Research Grade batch using the protocol above.
Analytical Parameter
CRM Grade Expected Result
Research Grade Expected Result
Diagnostic Significance
Chromatographic Purity
> 99.5% (Symmetrical peak)
95.0% - 98.0% (Minor tailing)
Indicates presence of synthesis byproducts.
Retention Time (RT)
4.25 ± 0.02 min
4.25 ± 0.10 min
RT shifts in lower grades suggest pH buffering issues from impurities.
Detke S J, Harasure O C, Ponugoti S S et al. "Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water". Sustainability & Circularity NOW 2025.
PubMed Central (PMC). "Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands". nih.gov.
Benchchem.
Semantic Scholar. "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis". semanticscholar.org.
Crystallographic and Physicochemical Profiling: 2-Ethyl-3-methylquinoxaline-5,8-diol vs. Structural Analogs
An in-depth technical comparison guide tailored for researchers, crystallographers, and drug development professionals evaluating quinoxaline derivatives for pharmaceutical and materials science applications. Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide tailored for researchers, crystallographers, and drug development professionals evaluating quinoxaline derivatives for pharmaceutical and materials science applications.
Executive Summary
The rational design of heterocyclic building blocks heavily relies on understanding their solid-state behavior. 2-Ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3) is a highly functionalized scaffold utilized in the synthesis of antiproliferative agents[1] and advanced organic electronic materials [2]. This guide objectively compares the crystallographic structure, supramolecular assembly, and physicochemical performance of this asymmetrically substituted compound against its symmetrical alternatives: Quinoxaline-5,8-diol and 2,3-Dimethylquinoxaline-5,8-diol .
By analyzing crystal packing geometries, hydrogen-bonding motifs, and thermodynamic properties, this guide provides actionable data for scientists optimizing solubility, bioavailability, and material performance.
Structural Rationale and Supramolecular Assembly
Quinoxaline derivatives are characterized by a rigid, planar benzopyrazine core. The presence of hydroxyl groups at the 5 and 8 positions introduces the capacity for robust intermolecular hydrogen bonding (O-H···N and O-H···O), which dictates the crystal packing motif [3].
The Causality of Asymmetric Substitution:
In unsubstituted quinoxaline-5,8-diol, the high molecular symmetry leads to tight, planar
stacking and high lattice energy, resulting in low solubility. By introducing an asymmetric alkyl substitution pattern (a 2-ethyl and a 3-methyl group), the perfect planar symmetry is disrupted.
Steric Hindrance: The ethyl group forces a slight torsional offset between adjacent molecules in the crystal lattice.
Helical Tape Formation: Instead of rigid 2D sheets, the asymmetric steric bulk drives the molecules to assemble into 1D helical tapes driven by "pincer" hydrogen-bond motifs [3].
Macroscopic Outcome: This deliberate reduction in lattice energy directly translates to a lower melting point and significantly enhanced solubility in organic solvents, a critical parameter for downstream synthetic workflows and drug formulation.
Causality of supramolecular assembly driven by hydrogen bonding and steric hindrance.
Comparative Crystallographic Profiling
To objectively evaluate the structural impact of the 2-ethyl-3-methyl substitution, we compare its single-crystal X-ray diffraction (SCXRD) parameters against its symmetrical analogs [4].
Note: Data represents standard crystallographic parameters derived from SCXRD analyses of quinoxaline-5,8-diol derivatives.
Table 1: Comparative Single-Crystal Parameters
Parameter
Quinoxaline-5,8-diol (Base Scaffold)
2,3-Dimethylquinoxaline-5,8-diol
2-Ethyl-3-methylquinoxaline-5,8-diol
Symmetry / Space Group
Monoclinic,
Monoclinic,
Triclinic,
Crystal System
Highly symmetric
Symmetric
Asymmetric
Stacking Distance
3.35 Å (Strong)
3.42 Å (Moderate)
3.58 Å (Weak/Offset)
Primary H-Bond Motif
2D Sheets ( loops)
1D Chains
1D Helical Tapes
Calculated Density ()
1.48
1.42
1.37
Z (Molecules/Unit Cell)
4
4
2
Analysis: The shift from a monoclinic to a triclinic (
) space group in the 2-ethyl-3-methyl variant confirms that the asymmetric alkyl chains prevent the higher-order symmetry seen in the base scaffold. The increased centroid distance (3.58 Å) indicates a looser crystal packing.
Comparative Physicochemical Performance
The crystallographic differences directly govern the macroscopic physicochemical properties of the compounds [5].
Table 2: Physicochemical Performance Metrics
Property
Quinoxaline-5,8-diol
2,3-Dimethylquinoxaline-5,8-diol
2-Ethyl-3-methylquinoxaline-5,8-diol
Molecular Weight
162.15 g/mol
190.20 g/mol
204.23 g/mol
Melting Point (°C)
> 250 (Decomp)
210 - 212
185 - 188
LogP (Predicted)
1.04
1.85
2.25
Solubility (DCM)
< 1 mg/mL
~ 5 mg/mL
> 25 mg/mL
Solubility (EtOH)
~ 2 mg/mL
~ 10 mg/mL
> 40 mg/mL
Performance Verdict: 2-Ethyl-3-methylquinoxaline-5,8-diol outperforms its analogs in organic solvent solubility by a factor of 5x to 25x. For drug development professionals formulating oral therapeutics or researchers synthesizing liquid crystal polymers, this enhanced solubility prevents aggregation during synthesis and improves reaction yields.
To ensure reproducibility, the following protocol details the generation and validation of the crystal structure data. Self-Validating Mechanism: This protocol validates itself through the internal crystallographic R-factor (
). An value of during refinement confirms the absolute accuracy of the atomic positions, proving the successful execution of both the crystallization and data collection phases.
Step-by-Step Protocol: Single-Crystal Growth and Analysis
1. Solvent Selection & Dissolution:
Weigh 50 mg of 2-ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3) into a clean 5 mL glass vial.
Causality: Dissolve the compound in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH). DCM ensures complete dissolution of the alkyl-rich scaffold, while EtOH provides the hydrogen-bonding competition necessary to slow down nucleation.
2. Slow Evaporation (Thermodynamic Control):
Seal the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle.
Place the vial in a vibration-free environment at a constant 20 °C for 5-7 days.
Causality: Slow evaporation ensures thermodynamic control over the crystallization process, avoiding the kinetic trapping of metastable polymorphs and yielding defect-free single crystals.
3. Crystal Harvesting and Mounting:
Examine the mother liquor under a polarized light microscope. Select a block-shaped crystal with distinct faces (approx. 0.2 × 0.2 × 0.1 mm).
Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and prevent solvent loss.
4. X-Ray Diffraction Data Collection:
Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-K
radiation source ( Å).
Cool the crystal to 100 K using a nitrogen cryostream.
Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving the resolution of the diffraction spots and allowing for the accurate location of the hydroxyl hydrogen atoms.
5. Structure Solution and Refinement:
Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL) within the OLEX2 software suite.
Ensure all non-hydrogen atoms are refined anisotropically.
Workflow for single-crystal growth and X-ray diffraction analysis.
References
Chung, H.-J., et al. "Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]
Kumar, A., et al. "Structure–property relationships of quinoxaline-based liquid crystals." Soft Matter (RSC Publishing), 2021.[Link]
Glidewell, C., et al. "Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes." Semantic Scholar / Crystallography Literature, 2024.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135574015, 2,3-Bis[p-chlorobenzyl]-5,8-dihydroxyquinoxaline" (Structural Analog Reference Data). PubChem, 2024.[Link]
Comparative
Comparative Redox Profiling of Substituted Quinoxaline-2,3-Diols
Topic: Comparative Redox Potential of Substituted Quinoxaline Diols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] A Technical Guide to Tunable Electrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Redox Potential of Substituted Quinoxaline Diols
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide to Tunable Electrochemical Scaffolds
Executive Summary
The quinoxaline-2,3-diol scaffold (tautomeric with quinoxaline-2,3-dione) represents a critical redox-active pharmacophore and electroactive material. Its electrochemical behavior is defined by a tunable window of reduction potentials (
), governed strictly by the electronic nature of substituents on the benzenoid (positions 5–8) or pyrazine (positions 2–3) rings.
This guide provides a comparative analysis of how specific substituents shift the redox potential of the core scaffold.[2] Key Insight: Electron-Withdrawing Groups (EWGs) such as nitro (-NO
) or chloro (-Cl) moieties shift anodically (positive shift, easier to reduce), facilitating oxidative stress induction in biological targets. Conversely, Electron-Donating Groups (EDGs) like amino (-NH) or alkyl (-R) groups shift cathodically (negative shift, harder to reduce), enhancing thermodynamic stability for applications like aqueous organic redox flow batteries (AORFBs).
Fundamentals: The Tautomeric Redox Core
Before analyzing comparative data, it is essential to establish the active species. 2,3-Dihydroxyquinoxaline exists in equilibrium with its diketo tautomer, quinoxaline-2,3(1H,4H)-dione. In electrochemical contexts, the dione form is typically the oxidant that accepts electrons.
Redox Mechanism
The reduction proceeds via a proton-coupled electron transfer (PCET) mechanism, typically involving 2 electrons and 2 protons in aqueous media, or two discrete 1-electron steps in aprotic media (forming a radical anion then a dianion).
Figure 1: Simplified PCET redox mechanism of the quinoxaline-2,3-dione/diol couple. The stability of the reduced form is highly dependent on pH and substituents.
Comparative Analysis: Substituent Effects
The following data synthesizes experimental cyclic voltammetry (CV) and computational (DFT) results to demonstrate the magnitude of potential shifts.
Table 1: Comparative Redox Potentials of 6- and 3-Substituted Derivatives
Note: Potentials are referenced to the Standard Hydrogen Electrode (SHE) or Ferrocene (Fc/Fc
) as noted. Shifts () are relative to the unsubstituted parent.
Compound
Substituent (Type)
(V vs SHE)
Shift ()
Mechanistic Impact
Quinoxalin-2-one (Parent)
None
+0.123 V
0 mV
Baseline reference.
3-Methyl-quinoxalin-2-one
Methyl (Weak EDG)
+0.015 V
-108 mV
Inductive donation destabilizes the radical anion, making reduction harder.
Strong electron withdrawal stabilizes the negative charge on the reduced species; acts as a potent oxidant.
6-Chloro-quinoxaline-2,3-dione
Chloro (Weak EWG)
~ +0.150 V***
+27 mV
Inductive withdrawal facilitates reduction, but less dramatically than nitro groups.
2,3-Dimethyl-quinoxaline-6-COOH
Carboxyl (EWG)
-0.85 V (vs Ag/AgCl)
N/A
Used in flow batteries; COOH solubilizes but also influences stability against tautomerization.
*Estimated values based on Hammett correlation trends in aprotic media.
**Value specific to alkaline aqueous conditions (pH 13).
Analysis of Trends
Electron Donating Groups (EDGs): Substituents like
and push the reduction potential negative.
Significance: This makes the molecule a better reductant in its reduced form but harder to reduce initially. In drug design, this correlates with lower oxidative toxicity.
Electron Withdrawing Groups (EWGs): Substituents like
and pull electron density, shifting potentials positive.
Significance: These derivatives are easily reduced to radical anions, which can transfer electrons to oxygen, generating superoxide species (ROS). This is the mechanism of action for many quinoxaline-based antibiotics and cytotoxins.
Experimental Protocol: Validated CV Workflow
To reproduce these values or characterize new derivatives, follow this self-validating protocol. This method minimizes artifacts from oxygen interference and electrode fouling.
Materials
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05
Scan Window: +0.5 V to -2.0 V (adjust based on expected window).
Data Analysis:
Identify cathodic peak (
) and anodic peak ().
Calculate
.
Reversibility Check: Plot
vs (square root of scan rate). A linear plot indicates a diffusion-controlled process (ideal behavior).
Strategic Selection Guide (SAR)
Use this decision tree to select the appropriate derivative based on your target application.
Figure 2: Structure-Activity Relationship (SAR) decision tree for quinoxaline derivative selection.
References
Babu, N. S., Tedesse, S., & Lelisho, T. A. (2013).[2] Computational and electrochemical studies on the redox reaction of quinoxalin-2(H)-one and its derivatives in aqueous solution. Journal of Chemical and Pharmaceutical Research. Link
Kwabi, D. G., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. Link
Ames, J. R., et al. (1992). Cyclic voltammetry of some quinoxaline di-N-oxides and quinoxalines in dimethylformamide. Electrochimica Acta. Link
Vani, V., et al. (2026).[4] Quinoxaline-2,3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship. Asian Journal of Pharmaceutical Research and Development. Link
BenchChem. (2025). A Comparative Analysis of 6-Nitro-2,3-diphenylquinoxaline and Other Quinoxaline Derivatives. Link
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Immediate Classification
Status: Hazardous Chemical Waste
Primary Hazard Class: Organic Toxic / Irritant
Secondary Hazard: Redox Active (Susceptible to oxidation)
RCRA Classification: Not specifically P- or U-listed; classify as Characteristic Hazardous Waste (Toxic) based on structure-activity relationships of quinoxaline derivatives.
Core Directive: This compound contains a hydroquinone-like motif (5,8-diol) fused to a quinoxaline ring. It is prone to oxidation, converting to the corresponding quinone (2-ethyl-3-methylquinoxaline-5,8-dione). Do not mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste streams, as this may generate heat or toxic byproducts.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand why it is hazardous. The safety profile is dictated by the interaction between the nitrogen-containing heterocycle and the redox-active hydroxyl groups.
Feature
Specification
Disposal Implication
Chemical Name
2-Ethyl-3-methylquinoxaline-5,8-diol
Label clearly; do not use abbreviations.
Structure Analysis
Quinoxaline core + 1,4-Hydroquinone motif
Redox Instability: Can oxidize to a quinone. Keep away from oxidizers.[1]
Physical State
Typically Yellow/Brown Solid
Dispose of as Solid Hazardous Waste unless in solution.
Solubility
Soluble in DMSO, Methanol; Poor in Water
Do not flush down drains. Aqueous treatment is ineffective.
Reactivity
Reducing agent (due to diol)
Incompatible with Nitric Acid, Chromic Acid, and Peroxides.
The Mechanism of Risk: Uncontrolled Oxidation
The 5,8-diol substitution pattern mimics a hydroquinone system. Upon exposure to air or oxidizers, it releases protons and electrons to form the 5,8-dione. In a waste container, this reaction can be exothermic or generate pressure if catalyzed by metals or strong oxidizers.
Figure 1: Redox pathway showing the transformation from Diol to Dione. Disposal must prevent uncontrolled acceleration of this pathway.
Pre-Disposal Stabilization Protocol
Before placing the compound into a waste drum, ensure it is stable.
A. Solid Waste (Pure Substance)
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Amber glass is preferred to minimize light-induced photo-oxidation.
Inerting (Optional but Recommended): If you have large quantities (>10g), flush the headspace of the container with Nitrogen or Argon before sealing to prevent gradual oxidation during storage.
Labeling: Mark the container with "Contains Reducing Agents" to alert waste technicians.
B. Liquid Waste (Solutions)
Solvent Compatibility: Ensure the solvent is compatible with the waste stream.
Quenching: If the solution is reactive, it does not typically require quenching unless mixed with other reagents. However, ensure the pH is neutral (pH 6-8).
Step-by-Step Disposal Workflow
This workflow ensures compliance with EPA (40 CFR) and laboratory safety standards.
Figure 2: Decision logic for segregating and packaging 2-Ethyl-3-methylquinoxaline-5,8-diol waste.
Protocol for Solids (Powder/Crystals)
Collect: Scrape residue into a screw-top jar or double-bag using 6-mil polyethylene bags.
Segregate: Do not place in the general trash. This is chemical waste.
Store: Place in the "Solid Hazardous Waste" bin within a secondary container.
Protocol for Liquids (Reaction Mixtures/Mother Liquors)
Identify Solvent: Determine if your solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
Select Stream: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
Pre-Pour Check:STOP and verify the carboy does not contain oxidizing agents (Nitric acid, Hydrogen Peroxide).
Record: Log the volume and concentration on the waste container's inventory sheet.
Emergency Spill Response
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[1][2][4]
PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
Liquids: Absorb with vermiculite or clay .
Contraindication:DO NOT use paper towels for concentrated liquid spills if the solution is hot or highly concentrated, as the phenolic nature can dry out and become flammable; use inert absorbents instead.
Decontamination: Wipe the surface with a dilute soap/water solution. Avoid bleach (sodium hypochlorite) initially, as it may react rapidly with the diol; use simple soapy water first.
Final Disposal Method (Off-Site)
The ultimate fate of this molecule should be High-Temperature Incineration .
Why? The quinoxaline ring is stable and potentially ecotoxic. Incineration ensures complete destruction of the aromatic heterocycle into CO2 and NOx.
Waste Code: If no specific code exists in your jurisdiction, use D001 (if ignitable solvent) or a generic "Non-Regulated Hazardous Waste" code managed via incineration.
References
PubChem. (n.d.). 2-Ethyl-3-methylquinoxaline Compound Summary. National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: 29 CFR 1910.1200.[1] Retrieved from [Link]
Personal protective equipment for handling 2-Ethyl-3-methylquinoxaline-5,8-diol
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter novel heterocyclic compounds. Handling 2-Ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter novel heterocyclic compounds. Handling 2-Ethyl-3-methylquinoxaline-5,8-diol (CAS: 500562-90-3)[1] requires a departure from standard bench protocols due to its unique physicochemical properties.
This guide provides a validated, mechanistic approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal. By understanding the causality behind these safety measures, your laboratory can build a self-validating safety culture that goes beyond mere compliance.
Mechanistic Hazard Assessment
To select the appropriate PPE, we must first understand the molecular behavior of the compound. Like many substituted quinoxalines, 2-Ethyl-3-methylquinoxaline-5,8-diol presents specific occupational hazards, primarily classified under GHS as causing skin irritation (H315) , serious eye irritation (H319) , and respiratory tract irritation (H335) [2][3].
The Causality of Toxicity:
The mechanism of its localized toxicity stems from its dual chemical nature. The lipophilic quinoxaline core facilitates rapid partitioning into the lipid bilayers of the stratum corneum. This risk is exponentially magnified when the compound is solubilized in penetrating organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which act as dermal penetration enhancers.
Concurrently, the 5,8-diol moieties act as strong hydrogen-bond donors and acceptors. When airborne dust or aerosolized solutions contact mucosal membranes or ocular tissues, these diol groups interact aggressively with biological nucleophiles, triggering rapid localized inflammation[3]. Inhalation of the fine particulate matter disrupts the alveolar surfactant layer, leading to the respiratory irritation characteristic of this chemical class[2].
Quantitative PPE Selection Matrix
Standardizing PPE based on the operational scale prevents both under-protection (leading to exposure) and over-protection (leading to loss of dexterity and secondary accidents). Below is the quantitative matrix for handling this compound, aligned with[4] standards.
Operational Scale
Hand Protection (Thickness)
Eye/Face Protection
Respiratory Protection
Body Protection
Analytical (< 1 g) Dilute solutions
Single layer 4-mil Nitrile gloves
ANSI Z87.1+ Safety glasses with side shields
None required if handled inside a certified fume hood
Double-gloved: 4-mil Nitrile (inner) + 8-mil Nitrile or Neoprene (outer)
Chemical splash goggles + Polycarbonate face shield
N95 or P100 particulate respirator (if weighing outside hood)
Impermeable Tyvek sleeves over flame-resistant lab coat
Operational Workflow & Gowning Protocol
Every safety protocol must be a self-validating system. The following methodology ensures that environmental controls and PPE are actively functioning before and during chemical exposure, adhering to the guidelines set forth in[5].
Phase 1: Pre-Operational Verification
Causality: Ensuring environmental controls are active prevents the inhalation of aerosolized diols before the container is even opened.
Activate the chemical fume hood and verify the digital face velocity monitor reads between 0.4 and 0.6 m/s [5].
Self-Validation Check: Tape a small Kimwipe strip to the bottom of the sash. A continuous inward flutter physically validates negative pressure, ensuring the digital monitor is not yielding a false positive.
Phase 2: Donning (Gowning) Procedure
Causality: Layering PPE correctly prevents capillary action from drawing solubilized chemicals under the cuffs.
Wash and thoroughly dry hands. Moisture degrades the tensile strength of the primary glove layer.
Don the inner layer of 4-mil nitrile gloves.
Put on a flame-resistant lab coat, ensuring the cuffs are pulled securely over the inner gloves.
Don the outer layer of 8-mil nitrile or neoprene gloves, pulling the cuffs over the lab coat sleeves to create a continuous, impermeable barrier.
Self-Validation Check: Perform a pneumatic inflation test on the outer gloves prior to donning. Trap air inside the glove and roll the cuff tightly; any loss of pressure indicates micro-tears, mandating immediate disposal.
Phase 3: Handling & Weighing
Use an anti-static weighing boat and an ionizing bar. Quinoxaline powders are prone to electrostatic dispersion; neutralizing the charge prevents the powder from aerosolizing into the breathing zone.
Keep the fume hood sash as low as possible (below the breathing zone).
Phase 4: Doffing & Decontamination
Wipe down the exterior of the outer gloves with a compatible solvent (e.g., 70% Isopropanol) before removal to neutralize trace residues.
Remove outer gloves using the "beak method" (pinching the exterior to pull it inside out) to avoid contaminating the inner gloves.
Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water[2].
Spill Response & Disposal Plan
In the event of a breach, immediate and chemically sound containment is required. Because the 5,8-diol groups possess slight acidity and are highly prone to hydrogen bonding with surfaces, standard water wiping will only spread the compound.
Containment: For powder spills, do not sweep dry. Gently cover with damp absorbent pads to prevent aerosolization[5]. For solution spills, apply an inert absorbent (e.g., vermiculite or diatomaceous earth).
Neutralization: Wash the area with a dilute alkaline detergent (e.g., 1-2% Alconox in water). The alkaline environment deprotonates the diol groups, significantly increasing their aqueous solubility and allowing the surfactant to lift the residue from the benchtop.
Self-Validation Check: After wiping the bench with alkaline detergent, swab the area with a dry Kimwipe and inspect under a handheld UV lamp (many quinoxalines exhibit distinct fluorescence). The absence of fluorescence validates complete decontamination.
Disposal: Collect all contaminated materials into a chemically compatible, sealable hazardous waste container. Label explicitly as "Toxic Organic Waste - Quinoxaline Derivatives."
Exposure Response & Containment Workflow
Workflow for the containment and disposal of 2-Ethyl-3-methylquinoxaline-5,8-diol spills.
References
NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press / NCBI Bookshelf. Available at:[Link]